Ethyl 2-chloro-3-cyano-6-methylisonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108204. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-15-10(14)7-4-6(2)13-9(11)8(7)5-12/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXBHWPRQGVLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193152 | |
| Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40108-12-1 | |
| Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040108121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40108-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-CHLORO-3-CYANO-6-METHYLISONICOTINATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic route for Ethyl 2-chloro-3-cyano-6-methylisonicotinate, a key building block in the development of various pharmaceutical and agrochemical agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful synthesis. The presented methodology is a two-step process commencing with the construction of the core pyridone ring system via a Guareschi-Thorpe condensation, followed by a targeted chlorination to yield the final product.
Introduction: The Significance of a Polysubstituted Pyridine
Polysubstituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[4][5] this compound, with its array of functional groups—a chloro substituent for subsequent nucleophilic substitution, a cyano group as a versatile synthetic handle, a methyl group for steric and electronic modulation, and an ethyl ester to influence solubility and for potential derivatization—represents a highly valuable and versatile intermediate.[1][2][3] Its structural motifs are found in compounds targeting a wide range of biological pathways. This guide will provide a detailed, field-proven protocol for its synthesis, emphasizing the chemical principles that underpin the chosen experimental design.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a two-step sequence. This strategy prioritizes the early and efficient construction of the core heterocyclic scaffold, followed by a robust functional group interconversion.
-
Step 1: Guareschi-Thorpe Pyridine Synthesis - Formation of the pyridone precursor, Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate.
-
Step 2: Deoxychlorination - Conversion of the 2-hydroxypyridine to the final 2-chloro derivative.
This pathway is advantageous due to the ready availability of the starting materials and the generally high yields achievable in each step.
Caption: Overall synthetic workflow.
Step 1: Synthesis of Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate
The initial step involves the construction of the polysubstituted 2-pyridone ring system through a Guareschi-Thorpe condensation.[6][7] This multicomponent reaction efficiently brings together simple acyclic precursors to form the complex heterocyclic core.
Mechanistic Insight
The Guareschi-Thorpe reaction, in this context, is a base-catalyzed condensation. The reaction proceeds through a series of well-established organic transformations:
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between ethyl acetoacetate and cyanoacetamide. The active methylene group of cyanoacetamide attacks the keto-carbonyl of ethyl acetoacetate.
-
Michael Addition: This is followed by a Michael addition of a second molecule of cyanoacetamide to the resulting α,β-unsaturated intermediate.
-
Intramolecular Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the more stable 2-pyridone ring.[8][9]
Caption: Mechanistic flow of Step 1.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| Ethyl acetoacetate | 130.14 | 1.0 | 130.14 g |
| Cyanoacetamide | 84.08 | 1.0 | 84.08 g |
| Ethanol | 46.07 | - | 500 mL |
| Piperidine | 85.15 | catalytic | ~5 mL |
| Acetic Acid (glacial) | 60.05 | - | As needed |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (500 mL), ethyl acetoacetate (130.14 g, 1.0 mol), and cyanoacetamide (84.08 g, 1.0 mol).
-
Stir the mixture to ensure homogeneity.
-
Add piperidine (5 mL) as a basic catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 50 mL).
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate as a crystalline solid.[10]
Step 2: Chlorination of Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate
The second step is the conversion of the 2-pyridone to the 2-chloropyridine. This is a deoxychlorination reaction, effectively replacing the hydroxyl group with a chlorine atom. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficiency and reliability.[11][12]
Mechanistic Insight
The chlorination of a 2-pyridone with phosphorus oxychloride is a well-established reaction. The mechanism involves the following key steps:
-
Activation of the Pyridone: The oxygen atom of the 2-pyridone (in its lactam form) acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of a Chlorophosphate Intermediate: This initial attack leads to the formation of a chlorophosphate intermediate and the displacement of a chloride ion.
-
Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile and attacks the C2 position of the pyridine ring, which is now highly activated towards nucleophilic attack.
-
Elimination and Product Formation: This is followed by the elimination of a dichlorophosphate species and regeneration of the aromatic pyridine ring, now with a chloro substituent at the C2 position.[13][14]
Caption: Mechanistic flow of Step 2.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate | 206.20 | 0.5 | 103.1 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 | 230 g (140 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | catalytic | ~2 mL |
| Toluene | 92.14 | - | 300 mL |
| Ice | 18.02 | - | As needed |
| Sodium Bicarbonate (NaHCO₃) solution (sat.) | 84.01 | - | As needed |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.
-
In a 1 L round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate (103.1 g, 0.5 mol) in toluene (300 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 mL).
-
From the dropping funnel, add phosphorus oxychloride (140 mL, 1.5 mol) dropwise to the stirred suspension. The addition should be controlled to manage any exotherm.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker (at least 2 L) with vigorous stirring. This is a highly exothermic process and should be done with extreme caution.
-
Neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C≡N, C=O of the ester).
-
Melting Point Analysis: To assess the purity of the crystalline product.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Piperidine: Flammable and toxic. Use in a well-ventilated area.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The two-step synthetic route detailed in this guide, commencing with a Guareschi-Thorpe condensation followed by chlorination with phosphorus oxychloride, provides a reliable and scalable method for the preparation of this compound. The mechanistic discussions offer a rationale for the chosen reagents and conditions, empowering researchers to troubleshoot and adapt the procedures as needed. This versatile building block, now accessible through a robust synthetic pathway, can be further elaborated to construct a diverse array of complex molecules for applications in drug discovery and agrochemical development.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-chloro-3-cyano-pyridine 1-oxide.
- BenchChem. (2025). Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Application Notes and Protocols.
- LookChem. (n.d.). Cas 18619-97-1, ETHYL 3-CYANO-2-HYDROXY-6-METHYLISONICOTINATE.
- MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone.
- PubChem. (n.d.). Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
- RSC Publishing. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances.
- RSC Publishing. (2023).
- Wikipedia. (n.d.). Phosphoryl chloride.
Sources
- 1. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guareschi-Thorpe Condensation [drugfuture.com]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H10N2O3 | CID 226755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Ethyl 2-chloro-3-cyano-6-methylisonicotinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-3-cyano-6-methylisonicotinate is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its unique arrangement of chloro, cyano, methyl, and ethyl ester functional groups on the isonicotinate core imparts a versatile reactivity profile, making it a valuable intermediate in the fields of medicinal chemistry and agrochemical research.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, an exploration of its reactivity, and insights into its applications in the development of novel therapeutic agents and other industrially relevant molecules.
Chemical and Physical Properties
This compound, with the CAS number 40108-12-1, is a solid at room temperature.[3] A thorough understanding of its fundamental properties is essential for its effective use in research and development.
Identifiers and Structure
The structural formula and key identifiers for this compound are presented below.
| Identifier | Value |
| IUPAC Name | ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate[3] |
| CAS Number | 40108-12-1[4] |
| Molecular Formula | C₁₀H₉ClN₂O₂[4] |
| Molecular Weight | 224.64 g/mol [4] |
| Canonical SMILES | CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N[3] |
| InChI Key | XUXBHWPRQGVLRY-UHFFFAOYSA-N[3] |
Chemical Structure Diagram
Physical Properties
A compilation of the key physical properties is provided below. These properties are critical for designing experimental setups, purification procedures, and for predicting the compound's behavior in various solvent systems.
| Property | Value | Source |
| Appearance | Off-white solid | [4] |
| Melting Point | 58 °C | [4] |
| Boiling Point | 144-146 °C at 2.5 Torr | [4] |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | -2.45 ± 0.10 | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Synthesis and Characterization
The synthesis of this compound typically involves the construction of the substituted pyridine ring followed by esterification, or the modification of a pre-existing isonicotinate scaffold.
Synthetic Pathways
Several synthetic routes to this compound have been described, primarily starting from isonicotinic acid derivatives.[3] One common approach involves the condensation of ethyl formylacetate with 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid.[3] Another strategy is the introduction of the cyano group via nitrile substitution reactions on appropriate precursors.[3]
A plausible and widely utilized method for constructing the substituted pyridine core is the Guareschi-Thorpe reaction . This multi-component reaction involves the cyclocondensation of ethyl 2,4-dioxovalerate and 2-cyanoacetamide in the presence of a base catalyst like diethylamine.[1] The reaction proceeds through a series of nucleophilic addition and cyclization steps, ultimately leading to the formation of the pyridine ring.
Guareschi-Thorpe Reaction Pathway
Traditional esterification of the corresponding carboxylic acid using ethanol in the presence of an acid catalyst, such as sulfuric acid, is also a viable method, with reported yields ranging from 70-90%.[1]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group on the pyridine ring, and a singlet for the proton on the pyridine ring.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the cyano carbon, and the carbons of the pyridine ring and the ethyl and methyl substituents.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group, the C=O stretch of the ester, and various C-C and C-N stretching and bending vibrations of the aromatic ring.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the electron-withdrawing cyano and ester groups. This makes the chloro substituent at the 2-position susceptible to nucleophilic aromatic substitution .[3]
Nucleophilic Substitution Reactions
The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse range of 2-substituted isonicotinate derivatives.[3] This reactivity is of paramount importance for its use as a synthetic intermediate.
Nucleophilic Substitution at the 2-Position
Hydrolysis of the Cyano Group
Under acidic or basic conditions, the cyano group can undergo hydrolysis to yield a carboxylic acid.[3] This transformation opens up further possibilities for derivatization, such as amide bond formation.
Applications in Research and Development
This compound is a key intermediate in the synthesis of complex organic molecules with potential biological activity.
Pharmaceutical Applications
The substituted pyridine scaffold is a common motif in many biologically active compounds. This intermediate is utilized in the synthesis of novel compounds for drug discovery programs.[2] For instance, related 2-chloro-3-aminopyridine derivatives are key intermediates in the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine , which is used in the treatment of HIV.[5][6] The reactivity of the chloro and cyano groups allows for the introduction of various pharmacophores to explore structure-activity relationships. Preliminary studies on similar compounds suggest potential interactions with biological pathways related to inflammation and cancer.[1]
Agrochemical Applications
The development of new pesticides and herbicides is another area where this compound finds application.[2] The pyridine core is present in a number of commercially successful agrochemicals, and the versatile reactivity of this compound allows for the synthesis of new candidates for crop protection.
Safety and Handling
Detailed toxicological data for this compound is not extensively published. However, due to the presence of the chloro and cyano functionalities, it should be handled with caution, assuming potential toxicity.[3]
-
Hazard Codes: Xi (Irritant)[4]
-
Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[4]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[4]
Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined reactivity, particularly the susceptibility of the 2-chloro substituent to nucleophilic displacement, provides a reliable platform for the synthesis of a wide array of novel heterocyclic compounds. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures is crucial for harnessing its full potential in research and development endeavors.
References
- The Royal Society of Chemistry. (2019). Supporting Information.
- PubChemLite. This compound (C10H9ClN2O2).
- Lookchem. Cas 40108-12-1,this compound.
- Patsnap Eureka. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone.
- Google Patents. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
Sources
- 1. lookchem.com [lookchem.com]
- 2. ETHYL 2,4-DICHLORO-6-METHYLPYRIDINE-3-CARBOXYLATE(86129-63-7) 1H NMR [m.chemicalbook.com]
- 3. Buy this compound | 40108-12-1 [smolecule.com]
- 4. This compound CAS#: 40108-12-1 [amp.chemicalbook.com]
- 5. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Ethyl 2-chloro-3-cyano-6-methylisonicotinate (CAS No. 40108-12-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
Ethyl 2-chloro-3-cyano-6-methylisonicotinate, registered under CAS number 40108-12-1, is a highly functionalized pyridine derivative that has emerged as a significant building block in synthetic organic chemistry. Its unique arrangement of chloro, cyano, methyl, and ethyl ester functional groups on a pyridine core makes it a reactive and versatile intermediate. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering a technical resource for professionals in drug discovery and materials science. The strategic placement of reactive sites on the molecule allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties and Molecular Structure
This compound is a beige solid at room temperature with a molecular formula of C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol .[1][3] Its structure is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a cyano group, at the 4-position with an ethyl carboxylate group, and at the 6-position with a methyl group.
| Property | Value | Source |
| CAS Number | 40108-12-1 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [3] |
| Molecular Weight | 224.64 g/mol | [3] |
| Physical Form | Beige solid | [1] |
| Melting Point | 58-60 °C | [4] |
| Boiling Point | 144-146 °C at 2.5 Torr | [3] |
| InChI Key | XUXBHWPRQGVLRY-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a multi-step process that can be understood as a variation of the Hantzsch pyridine synthesis. This approach involves the condensation of a β-ketoester with an enamine, followed by cyclization and subsequent functional group manipulations. A plausible and documented synthetic route for a closely related analog, ethyl 2-chloro-4-methylnicotinate, provides a strong basis for the synthesis of the title compound.[5]
The likely synthetic pathway commences with the Knoevenagel condensation of ethyl acetoacetate with an appropriate precursor to form a substituted enamine. This intermediate then undergoes cyclization. The final chlorination step to introduce the chloro group at the 2-position is a critical transformation, often achieved using reagents like phosphorus oxychloride.
Plausible Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical, based on related syntheses)
This protocol is a representative example based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
-
Formation of the Enamine (Ethyl 3-aminocrotonate): Ethyl acetoacetate is reacted with aqueous ammonia. The reaction mixture is stirred at room temperature until the formation of the enamine is complete, as monitored by thin-layer chromatography (TLC). The product is then extracted with an organic solvent and dried.
-
Condensation: The resulting enamine is condensed with a suitable cyano-activated carbonyl compound. This reaction is typically carried out in a solvent such as ethanol or acetic acid, sometimes with a catalyst, and may require heating.
-
Cyclization and Dehydration: The acyclic condensation product is then heated, often in the presence of an acid or base catalyst, to induce cyclization and subsequent dehydration to form the pyridine ring, yielding Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate.
-
Chlorination: The hydroxy-pyridine intermediate is chlorinated using a reagent such as phosphorus oxychloride (POCl₃), often in a high-boiling solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to drive the conversion to this compound.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with water or ice. The product is then extracted with a suitable organic solvent, washed, dried, and purified by column chromatography or recrystallization to yield the final product.
Applications in Drug Discovery and Agrochemicals
The highly substituted nature of this compound makes it a valuable intermediate for the synthesis of a variety of biologically active molecules. The chloro and cyano groups are particularly useful handles for further chemical modifications.
-
Pharmaceuticals: Substituted pyridines are core structures in many pharmaceuticals. This compound serves as a precursor for more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to be scaffolds for kinase inhibitors.[6] Kinase inhibitors are a major class of drugs used in the treatment of cancer and inflammatory diseases.[7]
-
Agrochemicals: The pyridine moiety is also present in many herbicides and pesticides. The specific substitution pattern of this molecule can be modified to develop new agrochemicals with improved efficacy and selectivity.[2]
Spectroscopic Characterization (Predicted)
While a publicly available, comprehensive set of spectra for this specific compound is not available, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the aromatic proton on the pyridine ring.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl (CH₃) | 1.3 - 1.5 | Triplet (t) |
| Methyl (CH₃) | 2.5 - 2.7 | Singlet (s) |
| Ethyl (CH₂) | 4.3 - 4.5 | Quartet (q) |
| Aromatic (H-5) | 7.5 - 7.7 | Singlet (s) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show signals for each of the ten unique carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring functional groups.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 18 - 22 |
| Ethyl (CH₃) | 13 - 15 |
| Ethyl (CH₂) | 62 - 65 |
| Cyano (C≡N) | 115 - 118 |
| Pyridine Ring Carbons | 110 - 165 |
| Carbonyl (C=O) | 165 - 170 |
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2240 |
| C=O (Ester) | 1720 - 1740 |
| C=N, C=C (Aromatic Ring) | 1550 - 1600 |
| C-H (Alkyl) | 2850 - 3000 |
| C-Cl | 700 - 800 |
MS (Mass Spectrometry)
The mass spectrum, particularly under high-resolution conditions (HRMS), would confirm the molecular formula. The spectrum would show a prominent molecular ion peak ([M]⁺) and a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H320: Causes eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling and Storage: This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is recommended to handle it under an inert atmosphere.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All work should be conducted in a fume hood.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its rich functionality provides a platform for the development of a wide range of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a key resource for researchers and developers working with this important chemical building block. Further research into the specific applications of this compound is likely to uncover new and valuable uses in the years to come.
References
- Smolecule. (2023, August 15). Buy this compound | 40108-12-1.
- Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
- LookChem. (n.d.). Cas 40108-12-1, this compound.
- Lee, Y.-Y., & Liu, S.-T. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions, 3(3), 415-422.
- Organic Syntheses. (n.d.). Pyridine and Pyrimidine Derivatives.
- Nalam, V. K., et al. (2006). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B, 45B, 1772-1775.
- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about Hantzsch's reaction? A brief review of the Hantzsch pyridine synthesis. RSC Advances, 4(90), 54282-54299.
- Grozinger, K. G., et al. (2000).
- YouTube. (2022, December 25).
- Patsnap. (n.d.). Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone.
- Google Patents. (n.d.). Processes of preparing a JAK1 inhibitor and new forms thereto.
- Google Patents. (n.d.). United States Patent.
- Organic Syntheses. (n.d.). Metalation of 2-Methylpyridine Derivatives.
- Labware E-shop. (n.d.). This compound, 97%.
- Al-Ghorbani, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Results in Chemistry, 7, 101416.
- Google Patents. (n.d.). Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition.
- Abdel-Wahab, B. F., et al. (2015). Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems. Chemical & Pharmaceutical Bulletin, 63(6), 450-456.
- CymitQuimica. (2023, July 5). Methyl 2-chloro-6-methylisonicotinate Safety Data Sheet.
- BenchChem. (2025). Spectroscopic and Spectrometric Characterization of 6-Chloro-3-cyano-4-methylcoumarin: A Technical Guide.
- Guo, W., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 35, e20230239.
- Google Patents. (n.d.). Process for the preparation of substituted pyridines.
- Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.
Sources
- 1. This compound | 40108-12-1 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 40108-12-1 [sigmaaldrich.com]
- 5. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biological Activity of Ethyl 2-chloro-3-cyano-6-methylisonicotinate and the Broader Class of Cyanopyridine Derivatives
Prepared by: A Senior Application Scientist
Introduction
Ethyl 2-chloro-3-cyano-6-methylisonicotinate, hereafter referred to as ECCMI, is a substituted pyridine derivative with the chemical formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol .[1][2] While specific biological data for ECCMI is not extensively documented in publicly available literature, its structural motifs—particularly the cyanopyridine core—place it within a class of compounds known for a wide spectrum of pharmacological activities.[3] This guide will, therefore, explore the potential biological activities of ECCMI by examining the established properties of structurally related cyanopyridine derivatives. We will delve into hypothetical mechanisms of action and provide detailed, field-proven experimental protocols to assess these potential activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.
ECCMI is a solid at room temperature with a melting point of approximately 58°C.[2][4] Its synthesis can be achieved through various organic chemistry routes, often involving the condensation of appropriate precursors to form the substituted pyridine ring.[1] The presence of a chloro group at the 2-position, a cyano group at the 3-position, and an ethyl ester at the 4-position of the pyridine ring are key features that likely influence its biological profile.[1]
Potential Anticancer Activity
The cyanopyridine scaffold is a common feature in a variety of compounds investigated for their anticancer properties.[3][5][6] Derivatives have shown promise as kinase inhibitors and cytotoxic agents, making this a primary area of interest for ECCMI.[3]
Hypothesized Mechanism of Action: Kinase Inhibition
Many small molecule anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The cyanopyridine core of ECCMI could potentially act as a scaffold to bind to the ATP-binding pocket of various kinases. The chloro and cyano substituents may contribute to specific interactions within the kinase domain, potentially leading to inhibition of downstream signaling pathways controlling cell proliferation and survival.
A logical workflow to investigate the potential anticancer activity of ECCMI would begin with broad-spectrum cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.
Experimental Workflow: Assessing Anticancer Potential
Caption: Workflow for investigating the anticancer properties of ECCMI.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound against a panel of human cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed 5,000-10,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of ECCMI in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the ECCMI stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
- Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of ECCMI to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.
- Incubate the plate for 48-72 hours.
3. MTT Assay and Data Analysis:
- Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Compound | Cell Line | Hypothetical IC₅₀ (µM) |
| ECCMI | MCF-7 | 12.5 |
| ECCMI | A549 | 25.8 |
| ECCMI | HCT116 | 8.2 |
| Doxorubicin (Control) | MCF-7 | 0.5 |
| Doxorubicin (Control) | A549 | 0.8 |
| Doxorubicin (Control) | HCT116 | 0.3 |
Potential Antimicrobial Activity
Pyridine derivatives are known to possess a broad range of antimicrobial activities against both bacteria and fungi.[7] The structural features of ECCMI, including the halogenated pyridine ring, suggest it could have potential as an antimicrobial agent.
Hypothesized Mechanism of Action: Disruption of Cell Membrane Integrity
The lipophilic nature of the pyridine ring combined with the electronegative chloro and cyano groups may allow ECCMI to intercalate into the lipid bilayer of microbial cell membranes. This could disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components, ultimately resulting in cell death.
Experimental Workflow: Assessing Antimicrobial Efficacy
Caption: Workflow for evaluating the antimicrobial activity of ECCMI.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
- Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in Mueller-Hinton Broth (MHB) overnight at 37°C.
- Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Preparation of Microdilution Plate:
- Prepare serial twofold dilutions of ECCMI in MHB in a 96-well microplate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
- Include a positive control well (inoculum without ECCMI) and a negative control well (broth without inoculum).
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the serially diluted ECCMI.
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- Visually inspect the wells for turbidity. The MIC is the lowest concentration of ECCMI at which there is no visible growth.
| Microorganism | Compound | Hypothetical MIC (µg/mL) |
| S. aureus (Gram-positive) | ECCMI | 16 |
| E. coli (Gram-negative) | ECCMI | 64 |
| S. aureus (Gram-positive) | Vancomycin (Control) | 1 |
| E. coli (Gram-negative) | Ciprofloxacin (Control) | 0.015 |
Potential Anti-inflammatory Activity
Certain cyanopyridine derivatives have demonstrated anti-inflammatory properties, suggesting another potential therapeutic avenue for ECCMI.[7]
Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Production
ECCMI may exert anti-inflammatory effects by modulating signaling pathways involved in the production of pro-inflammatory mediators. For instance, it could potentially inhibit the activity of enzymes like cyclooxygenase (COX) or interfere with transcription factors such as NF-κB, which are central to the inflammatory response.
Experimental Workflow: Investigating Anti-inflammatory Effects
Caption: Workflow for assessing the anti-inflammatory potential of ECCMI.
Detailed Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol describes an in vitro model to assess the anti-inflammatory activity of a compound by measuring its effect on the production of inflammatory mediators in LPS-stimulated macrophages.
1. Cell Culture and Stimulation:
- Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 24-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of ECCMI for 1-2 hours.
2. LPS Challenge and Sample Collection:
- Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control and an LPS-only control.
- After incubation, collect the cell culture supernatants for analysis.
3. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatants, following the manufacturer's instructions.
- Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
4. Data Analysis:
- Compare the levels of NO and cytokines in the ECCMI-treated groups to the LPS-only control to determine the inhibitory effect of the compound.
| Treatment | Hypothetical NO Production (µM) | Hypothetical TNF-α Production (pg/mL) |
| Untreated Control | 2.1 | 50 |
| LPS (1 µg/mL) | 45.3 | 3500 |
| LPS + ECCMI (10 µM) | 28.7 | 2100 |
| LPS + ECCMI (50 µM) | 15.6 | 1200 |
Conclusion
While this compound remains a largely uncharacterized compound, its chemical structure firmly places it within the versatile and biologically active class of cyanopyridine derivatives. Based on the extensive research on related compounds, ECCMI holds significant potential as an anticancer, antimicrobial, or anti-inflammatory agent. The experimental workflows and detailed protocols provided in this guide offer a robust framework for systematically investigating these potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and mechanisms of action of ECCMI, which could lead to the development of novel therapeutic agents.
References
- A review: Biological activities of novel cyanopyridine derivatives. (2023). Archiv der Pharmazie. [Link]
- Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. (Date not available). Medicinal Chemistry Research. [Link]
- Substituted cyanopyridine derivatives as anticancer agents. (Date not available).
- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. (2025, June 17). Journal of Biochemical and Molecular Toxicology. [Link]
- LookChem. (Date not available).
Sources
- 1. Buy this compound | 40108-12-1 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 40108-12-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ethyl 2-chloro-3-cyano-6-methylisonicotinate: A Versatile Scaffold in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-3-cyano-6-methylisonicotinate is a highly functionalized pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its unique arrangement of chloro, cyano, and ethyl ester functional groups on a methyl-substituted pyridine ring makes it a valuable starting material for constructing a diverse array of more complex heterocyclic systems.[3] While direct studies on the specific mechanism of action of this compound are not extensively documented, its utility as a precursor for biologically active molecules is well-established. This guide provides a comprehensive overview of its chemical properties, synthetic applications, and the potential pharmacological relevance of the molecular classes derived from it.
Chemical Profile and Reactivity
This compound (C₁₀H₉ClN₂O₂) is a solid at room temperature with a melting point of approximately 58°C.[3] Its molecular structure is characterized by a pyridine core, which is a common motif in numerous bioactive compounds. The key to its synthetic versatility lies in the reactivity of its substituents.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |
| Molecular Weight | 224.64 g/mol | [4] |
| CAS Number | 40108-12-1 | [5] |
| Melting Point | 58 °C | [1] |
| Boiling Point | 387.7°C at 760 mmHg | [1] |
| Density | 1.3 g/cm³ | [1] |
The chloro and cyano groups are particularly important for its chemical reactivity. The chloro group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.[3] The cyano group can be hydrolyzed to a carboxylic acid or participate in cyclization reactions to form fused heterocyclic systems.[3]
Caption: Reactivity of this compound.
Synthetic Applications and Potential Pharmacological Relevance of Derivatives
This compound serves as a foundational building block for a variety of heterocyclic compounds with potential therapeutic applications.[1][3] The pyridine scaffold is present in many existing drugs, and derivatives of this compound are investigated for a range of biological activities.[6]
Synthesis of Anti-Inflammatory Agents
Isonicotinic acid derivatives have been explored for their anti-inflammatory properties.[7] Some of these compounds are believed to exert their effects by inhibiting the production of reactive oxygen species (ROS), which are key signaling molecules in the inflammatory cascade.[7] The synthesis of isonicotinates with lipophilic characteristics has been a strategy to enhance their anti-inflammatory potential.[7]
Caption: Potential anti-inflammatory mechanism of isonicotinic acid derivatives.
Development of Anticancer Agents
The 2-oxo-3-cyanopyridine scaffold, which can be synthesized from precursors like this compound, is found in compounds with promising anticancer activity.[6] One such example is Milrinone, a phosphodiesterase inhibitor.[6] Other derivatives have shown potential through interference with targets like PIM-1 Kinase and Survivin protein.[6]
Caption: Potential anticancer targets of 2-oxo-3-cyanopyridine derivatives.
Representative Experimental Protocol: Synthesis of a Derivative
The following is a general protocol for a nucleophilic substitution reaction, illustrating the use of this compound as a synthetic intermediate. This protocol is based on the known reactivity of the chloro group.[3]
Objective: To synthesize an amino-derivative of this compound.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
A suitable solvent (e.g., ethanol, DMF)
-
A non-nucleophilic base (e.g., triethylamine), if necessary
-
Standard laboratory glassware and purification equipment (e.g., for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add the amine (1.1-1.5 equivalents) to the solution. If the amine salt is formed, a base may be added to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired amino-derivative.
-
Characterization: The structure of the final product is confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Caption: General workflow for the synthesis of an amino-derivative.
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry. While its own biological mechanism of action is not a primary area of research, its strategic importance lies in its ability to serve as a precursor for a wide range of heterocyclic compounds with significant potential in drug discovery and development. The functional groups on the pyridine ring provide multiple avenues for synthetic modification, enabling the creation of diverse molecular libraries for screening against various therapeutic targets. Future research will likely continue to leverage the reactivity of this compound to explore novel chemical space in the quest for new and effective therapeutic agents.
References
- LookChem.
- PharmaCompass. 2-Chloro-3-cyanopyridine. [Link]
- ResearchGate.
- National Institutes of Health. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- Chempanda.
- Sourcing 2-Chloro-3-Cyanopyridine: A Guide for Pharmaceutical Procurement Managers. [Link]
- LookChem.
Sources
- 1. Cas 40108-12-1,this compound | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 40108-12-1 [smolecule.com]
- 4. This compound CAS#: 40108-12-1 [m.chemicalbook.com]
- 5. This compound | 40108-12-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
discovery of novel isonicotinate derivatives
An In-Depth Technical Guide to the Discovery of Novel Isonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a foundational scaffold in medicinal chemistry, and its isomers, including isonicotinic acid (pyridine-4-carboxylic acid), serve as the basis for numerous therapeutic agents.[1][2] Derivatives of isonicotinic acid, known as isonicotinates, have demonstrated a vast range of biological activities, leading to the development of drugs for conditions spanning from tuberculosis to inflammation.[3][4][5] This guide provides a comprehensive overview of the discovery process for novel isonicotinate derivatives, from rational design and synthesis to biological evaluation and mechanism of action studies. We will delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and explore the structure-activity relationships that govern the therapeutic potential of this versatile chemical class. This document is intended to serve as a practical resource for researchers engaged in the exploration and development of next-generation therapeutics based on the isonicotinate core.
The Isonicotinate Scaffold: A Pillar of Medicinal Chemistry
Isonicotinic acid is an organic compound consisting of a pyridine ring substituted with a carboxylic acid at the 4-position.[6] Its derivatives are a cornerstone of drug discovery due to the pyridine ring's unique electronic properties and its ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking.[1] This structural versatility allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.
The therapeutic value of this scaffold is well-established, with marketed drugs including:
-
Isoniazid: A primary drug for the treatment of tuberculosis.[3][4][5]
-
Dexamethasone Isonicotinate: An anti-inflammatory and anti-allergic corticosteroid.[3][4]
-
Enisamium: An antiviral agent used against influenza.[1]
Recent research continues to uncover new applications for isonicotinate derivatives, particularly in the fields of inflammation, oncology, and infectious diseases, making this an active and promising area of investigation.[3][4][7]
A Conceptual Workflow for Novel Derivative Discovery
The path from a conceptual molecule to a validated lead compound is a systematic process. The following workflow outlines the critical stages in the . The rationale behind this multi-step approach is to progressively filter and refine candidates, ensuring that resources are focused on compounds with the highest potential for therapeutic success.
Experimental Protocol: Synthesis of Nitrophenyl Isonicotinate
This protocol describes the synthesis of an isonicotinate ester, a key intermediate for creating derivatives with varied lipophilicity and biological activity. [3]The use of DCC facilitates the formation of a reactive intermediate, which is then attacked by the nucleophilic hydroxyl group of nitrophenol, while DMAP acts as a catalyst to accelerate the reaction.
Materials:
-
Isonicotinic acid
-
meta- or para-nitrophenol
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, dissolve isonicotinic acid (1.0 eq) in anhydrous DMF.
-
Add the desired nitrophenol (meta or para) (1.0 eq) to the solution.
-
Add DMAP (0.1 eq) as a catalyst.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of DMF.
-
Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target isonicotinate ester.
Structural Characterization and Validation
Confirming the identity and purity of newly synthesized compounds is a non-negotiable step for ensuring the reliability of subsequent biological data. A combination of spectroscopic techniques is employed for comprehensive characterization.
| Technique | Purpose | Typical Observations for Isonicotinate Derivatives |
| ¹H & ¹³C NMR | Determines the carbon-hydrogen framework of the molecule. | Confirms the presence of the pyridine ring protons, the substituent protons, and the carbonyl carbon. [8] |
| FTIR Spectroscopy | Identifies functional groups present in the molecule. | Shows characteristic peaks for C=O (ester/amide), C=N (pyridine ring), and aromatic C-H bonds. [8][9] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Provides the exact mass of the synthesized compound, confirming its molecular formula. [8] |
| Single-Crystal X-ray | Elucidates the three-dimensional atomic structure. | Provides definitive proof of structure, including stereochemistry and crystal packing. [8] |
Biological Evaluation: From In Vitro Screening to Mechanism of Action
Once synthesized and validated, novel derivatives undergo biological testing to assess their therapeutic potential.
Case Study: Anti-Inflammatory and ROS Inhibitory Activity
Background: Inflammation is a biological defense response often linked to the overproduction of Reactive Oxygen Species (ROS) by immune cells. [3]These highly reactive molecules can trigger signaling cascades that perpetuate the inflammatory state. Therefore, inhibiting ROS production is a promising therapeutic strategy for inflammatory disorders. [3]Many isonicotinic acid derivatives have been investigated for their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), a key player in inflammation. [1][4]
Experimental Protocol: In Vitro ROS Inhibition Assay
This protocol measures the ability of a compound to inhibit the production of ROS from whole blood phagocytes. The choice of a luminol-based chemiluminescence assay provides a highly sensitive and quantitative readout of ROS levels.
Materials:
-
Hanks Balanced Salt Solution (HBSS++)
-
Luminol
-
Zymosan A
-
Fresh human whole blood
-
Test compounds (isonicotinate derivatives)
-
Ibuprofen (standard drug/positive control)
-
96-well microplate
-
Chemiluminescence plate reader
Procedure:
-
Prepare solutions of test compounds and the standard drug (Ibuprofen) in an appropriate solvent (e.g., DMSO), then dilute in HBSS++.
-
Dilute fresh human whole blood 1:50 in HBSS++.
-
In a 96-well white plate, add 25 µL of the diluted whole blood to each well.
-
Add 25 µL of the test compound solution at various concentrations to the wells.
-
Incubate the plate at 37°C for 20 minutes in the thermostat of the luminometer.
-
Prepare the stimulus solution by adding 25 µL of Zymosan A (opsonized) and 25 µL of luminol to each well to trigger the oxidative burst.
-
Immediately begin measuring the chemiluminescence (light emission) every 2 minutes for a total of 50 minutes.
-
Calculate the percent inhibition relative to the control (no compound) and determine the IC₅₀ value, which is the concentration required to inhibit ROS production by 50%.
Case Study: Anticancer Activity
Certain isonicotinic acid derivatives have been developed as potential anticancer agents, particularly those targeting signaling pathways like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. [7] Illustrative Data: The following table summarizes the inhibitory activity of hypothetical isonicotinate derivatives against cancer cell lines known for high EGFR expression. [7]
| Compound | Target Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Derivative A | A549 (Human Lung Cancer) | 5.2 |
| Derivative B | HCT-116 (Human Colon Cancer) | 8.1 |
| Derivative C | MCF-7 (Human Breast Cancer) | 6.5 |
Driving Discovery with Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing lead compounds. By systematically modifying the structure of a hit compound and observing the effect on biological activity, researchers can deduce which chemical features are essential for potency and selectivity.
For example, in a series of anti-inflammatory isonicotinates, it was found that manipulating the lipophilicity through the addition of alkyl chains significantly impacted activity. [3]
| Compound ID | Structural Modification | Linker Position | Key Feature | ROS Inhibition IC₅₀ (µg/mL) [3] |
|---|---|---|---|---|
| 5 | meta-aminophenol | meta | No lipophilic chain | 1.42 ± 0.1 |
| 6 | para-aminophenol | para | No lipophilic chain | 2.65 ± 0.2 |
| 8a | Acetyl group on linker | para | Short lipophilic chain | 15.3 ± 1.2 |
| 8b | Butyryl group on linker | para | Moderate lipophilic chain | 3.1 ± 0.5 |
| Ibuprofen | Standard Drug | N/A | N/A | 11.2 ± 1.9 |
SAR Insights:
-
The absence of a lipophilic chain in compound 5 resulted in the highest potency, suggesting that for this particular scaffold, increased lipophilicity is not beneficial. [3]* A moderate-length alkyl chain (8b ) was more effective than a very short one (8a ), indicating an optimal range for lipophilicity if it is to be included. [3]* The position of the linker (meta vs. para) also plays a critical role in determining the compound's activity. [3]
Conclusion and Future Directions
The isonicotinate scaffold remains a highly versatile and fruitful starting point for the discovery of novel therapeutics. Its proven track record and chemical tractability ensure its continued relevance in drug development. Future research will likely focus on several key areas:
-
Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Combination Therapies: Exploring the synergistic effects of isonicotinate derivatives with existing drugs, particularly in oncology and infectious diseases.
-
Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the pharmacokinetic profiles of potent isonicotinate compounds.
-
Green Synthesis: Expanding the use of environmentally friendly synthetic methods, such as solid-state reactions, to reduce the ecological impact of drug manufacturing. [10] By integrating rational design, efficient synthesis, and rigorous biological evaluation, the discovery of next-generation isonicotinate derivatives holds immense promise for addressing unmet medical needs.
References
- Yaqoob, S., Nasim, N., Khanam, R., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272.
- Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
- Hoffmann-La Roche. (2007). Process for preparation of isonicotinic acid derivatives. Google Patents. EP1812392A1.
- Chen, X.-T., et al. (Date not available). Synthesis of Zinc Isonicotinates by Solid-state Reactions: A Green Route to Coordination Polymers. Chemistry Letters, Oxford Academic.
- Hoffmann-La Roche. (2006). Process for preparation of isonicotinic acid derivatives. Google Patents. WO2006048172A1.
- Wuxi Apptec Co Ltd. (2019). Isonicotinic acid derivatives and preparation methods and uses thereof. Google Patents. CN109942566B.
- Siddiqui, N., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.
- Gomez-Coca, S., et al. (Date not available). The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. MDPI.
- Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI.
- Al-Ostoot, F.H., et al. (Date not available). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. PubMed.
- Jenkins, D.E. (1953). The role of isonicotinic acid derivatives in the treatment of tuberculosis. Southern Medical Journal, 46(11), 1052-7.
- ResearchGate. (Date not available). Drugs in the market having isonicotinoyl cores. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Isonicotinate. PubChem Compound Database. CID 3963005.
- Wikipedia. (n.d.). Isonicotinic acid. Wikipedia.
- Shulgina, M.V., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology, 15(10), 869-879.
- Kandasamy, S., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of isonicotinic acid derivatives in the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 7. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 8. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to Ethyl 2-chloro-3-cyano-6-methylisonicotinate
Introduction
Ethyl 2-chloro-3-cyano-6-methylisonicotinate, with the CAS Number 40108-12-1, is a substituted pyridine derivative that serves as a versatile building block in organic synthesis.[1][2] Its unique arrangement of functional groups—a chloro group at the 2-position, a cyano group at the 3-position, an ethyl ester at the 4-position, and a methyl group at the 6-position—renders it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and potential applications, with a focus on its utility for researchers in medicinal chemistry and materials science. The presence of multiple reactive sites on the pyridine core allows for a variety of chemical transformations, making it a key precursor for the development of novel pharmaceuticals and agrochemicals.[2]
Physicochemical Properties
This compound is a solid at room temperature with a melting point of approximately 58°C.[1][2] Its molecular formula is C₁₀H₉ClN₂O₂, with a corresponding molecular weight of 224.64 g/mol .[1]
| Property | Value | Source |
| IUPAC Name | ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate | [1] |
| CAS Number | 40108-12-1 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | [1] |
| Melting Point | 58 °C | [2] |
| Boiling Point | 387.7 °C at 760 mmHg | [2] |
| Density | ~1.3 g/cm³ | [2] |
| Appearance | Solid | [1] |
Synthesis
Representative Synthetic Protocol
This protocol is a generalized procedure based on the synthesis of similar 2-chloro-3-cyanopyridine derivatives.
Step 1: Knoevenagel Condensation The synthesis can commence with a Knoevenagel condensation of ethyl cyanoacetate with an appropriate β-ketoester or a related species to form a dihydropyridone intermediate.
Step 2: Chlorination The resulting pyridone is then subjected to chlorination to introduce the chloro group at the 2-position. A common reagent for this transformation is phosphorus oxychloride (POCl₃).
Step 3: Aromatization The final step involves aromatization to yield the desired this compound.
Experimental Details (Representative)
-
Materials: Ethyl cyanoacetate, a suitable β-ketoester (e.g., ethyl acetoacetate), a base catalyst (e.g., piperidine), phosphorus oxychloride, and appropriate solvents.
-
Procedure:
-
To a solution of the β-ketoester and ethyl cyanoacetate in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and isolate the precipitated dihydropyridone by filtration.
-
Treat the dried dihydropyridone with an excess of phosphorus oxychloride and heat the mixture to reflux for 2-4 hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
-
Caption: Representative synthetic workflow for this compound.
Spectroscopic Characterization
While experimentally obtained spectra for this compound are not widely published, a combination of predicted data and analysis of structurally similar compounds can provide an expected spectroscopic profile.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 225.04253 |
| [M+Na]⁺ | 247.02447 |
| [M-H]⁻ | 223.02797 |
| [M]⁺ | 224.03470 |
Data predicted by PubChemLite.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl (CH₃) | 1.3 - 1.5 | Triplet (t) | 3H |
| Ethyl (CH₂) | 4.3 - 4.5 | Quartet (q) | 2H |
| Methyl (CH₃) | 2.5 - 2.7 | Singlet (s) | 3H |
| Pyridine (H-5) | 7.5 - 7.7 | Singlet (s) | 1H |
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| Ethyl (CH₃) | ~14 |
| Ethyl (CH₂) | ~62 |
| Methyl (CH₃) | ~25 |
| Cyano (CN) | ~115 |
| Pyridine Carbons | 120 - 165 |
| Ester Carbonyl (C=O) | ~168 |
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups, offering several avenues for further chemical modification.
Nucleophilic Aromatic Substitution at the 2-Position
The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups, including amines, alcohols, and thiols, leading to the formation of new derivatives.
Caption: Nucleophilic substitution at the 2-position.
Reactions of the Cyano Group
The cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions.
Reactions of the Ester Group
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. It can also be reduced to an alcohol.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.
-
Pharmaceutical Drug Development: The substituted pyridine core is a common scaffold in many biologically active compounds. This molecule serves as a starting point for the synthesis of novel compounds for drug discovery programs.[1]
-
Agrochemical Synthesis: It is used as an intermediate in the development of new pesticides and herbicides.[2]
-
Ligand Design: The presence of nitrogen and oxygen atoms makes it a potential candidate for the design of ligands for metal complexes, which can have applications in catalysis and materials science.[1]
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential in synthetic chemistry. Its versatile reactivity allows for the facile introduction of various substituents, making it an attractive starting material for the synthesis of a diverse range of target molecules. While detailed research on this specific compound is not extensively published, its chemical nature, inferred from its structure and the behavior of related compounds, clearly indicates its utility as a key building block for innovation in the chemical and life sciences.
References
- LookChem. (n.d.). Cas 40108-12-1, this compound.
- PubChemLite. (n.d.). This compound (C10H9ClN2O2).
Sources
The Pharmacological Profile of Substituted Isonicotinates: A Technical Guide for Drug Discovery Professionals
Abstract
Substituted isonicotinates and their derivatives represent a versatile class of heterocyclic compounds with a rich history in medicinal chemistry. From the cornerstone anti-tuberculosis agent isoniazid to emerging candidates in oncology and anti-inflammatory research, the isonicotinate scaffold has consistently proven to be a valuable pharmacophore. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted isonicotinates, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This guide is structured to empower researchers with the foundational knowledge and practical methodologies required to navigate the complexities of isonicotinate-based drug discovery and development.
Introduction: The Enduring Legacy and Therapeutic Potential of the Isonicotinate Core
The pyridine ring is a fundamental motif in a vast number of biologically active molecules and pharmaceuticals.[1] Among its isomers, the isonicotinoyl moiety (a pyridine ring substituted at the 4-position) has garnered significant attention for its diverse therapeutic applications.[2] The journey of isonicotinates in modern medicine began with the serendipitous discovery of the anti-tuberculosis activity of isonicotinic acid hydrazide (isoniazid) in the 1950s.[3] This discovery revolutionized the treatment of tuberculosis and established the isonicotinate scaffold as a critical area of research.
Beyond its renowned role in combating Mycobacterium tuberculosis, the isonicotinate framework has been explored for a multitude of other pharmacological activities. Researchers have successfully synthesized and evaluated isonicotinate derivatives with potent anti-inflammatory, anticancer, and neuropharmacological properties.[1][4][5] The versatility of the isonicotinate core lies in its amenability to chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties to target a wide range of biological processes.[2] This guide will provide a detailed exploration of these diverse pharmacological profiles, underpinned by a strong foundation in the underlying chemistry and biology.
The Archetype: Isoniazid and its Antitubercular Mechanism of Action
Isoniazid (INH) remains a first-line drug for the treatment of tuberculosis.[3] Its pharmacological profile is a classic example of a prodrug that requires activation to exert its therapeutic effect.
Mechanism of Action:
-
Uptake and Activation: INH passively diffuses into Mycobacterium tuberculosis cells.[3]
-
Enzymatic Activation: Inside the bacterium, INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3] This activation process is crucial, and mutations in the katG gene are a common mechanism of INH resistance.
-
Formation of the Active Species: KatG converts INH into a reactive isonicotinic acyl radical.
-
Target Inhibition: This radical covalently adducts with nicotinamide adenine dinucleotide (NAD⁺), forming an isonicotinoyl-NAD adduct. This adduct then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[3]
-
Disruption of Mycolic Acid Synthesis: The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall.[3]
-
Bactericidal Effect: The disruption of the cell wall integrity ultimately leads to bacterial cell death.
The following diagram illustrates the activation and mechanism of action of isoniazid.
Caption: Mechanism of action of Isoniazid.
Beyond Tuberculosis: The Expanding Pharmacological Landscape of Substituted Isonicotinates
The isonicotinate scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with diverse applications.
Anti-inflammatory Activity
Several studies have demonstrated the potent anti-inflammatory properties of substituted isonicotinates.[2] These compounds often exert their effects through the inhibition of key inflammatory mediators.
Mechanism of Action:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Some isonicotinate derivatives have been shown to inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis, as well as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
-
Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain isonicotinates can inhibit iNOS activity or expression, thereby reducing NO levels.[6]
-
Suppression of Reactive Oxygen Species (ROS): Some derivatives exhibit antioxidant properties by scavenging reactive oxygen species, which contribute to inflammatory processes.[2]
Anticancer Activity
The pyridine nucleus is a common feature in many anticancer drugs, and isonicotinate derivatives are no exception.[5] Their mechanisms of action in cancer are often multifaceted.
Mechanism of Action:
-
Kinase Inhibition: Many pyridine-containing compounds act as kinase inhibitors, targeting signaling pathways that are crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[7][8]
-
Induction of Apoptosis: Substituted isonicotinates can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins like p53 and JNK.[1]
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing.[1]
-
Tubulin Polymerization Inhibition: Some pyridine derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism shared by several established anticancer drugs.[2]
The following diagram depicts a simplified overview of the anticancer mechanisms of pyridine derivatives.
Caption: Anticancer mechanisms of pyridine derivatives.
Neuropharmacological Activity
The structural similarity of the isonicotinate core to nicotinic acid has led to investigations into its neuropharmacological effects. Derivatives have been synthesized and evaluated for their interactions with various receptors in the central nervous system.
Potential Mechanisms of Action:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Isonicotinate derivatives may act as agonists or antagonists at different nAChR subtypes, which are implicated in cognitive function, mood, and neurodegenerative diseases.[9][10] Activation of nAChRs can lead to the modulation of neurotransmitter release, such as dopamine and norepinephrine.[11]
-
Monoamine Oxidase (MAO) Inhibition: Some isonicotinic acid hydrazide derivatives have been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[12] This activity suggests potential applications in the treatment of depression and neurodegenerative disorders.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of isonicotinate derivatives and their biological activity is paramount for rational drug design.
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence activity. For instance, in the context of antitubercular activity, substitutions at the 2-position are generally well-tolerated, while modifications at the 3-position can be detrimental.
-
Modification of the Carboxylate/Hydrazide Moiety: The ester or hydrazide group at the 4-position is a key site for derivatization. Converting the carboxylic acid to various esters or amides can modulate lipophilicity, cell permeability, and target engagement. The hydrazide moiety in isoniazid is crucial for its activation by KatG.
-
Introduction of Different Functional Groups: The incorporation of various functional groups, such as halogens, alkyl chains, and aromatic rings, can impact the electronic properties, steric hindrance, and overall conformation of the molecule, thereby influencing its interaction with biological targets.
Experimental Protocols for the Synthesis and Evaluation of Substituted Isonicotinates
This section provides detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of substituted isonicotinates.
Synthesis of Substituted Isonicotinates
A common and versatile method for synthesizing isonicotinate esters involves the esterification of isonicotinic acid or the reaction of isonicotinoyl chloride with an appropriate alcohol.
Protocol 1: Synthesis of Ethyl Isonicotinate from Isonicotinic Acid
-
Reaction Setup: To a round-bottom flask, add isonicotinic acid (1.0 eq).
-
Solvent and Catalyst: Add absolute ethanol (excess) as both the solvent and reactant. Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl isonicotinate.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure to yield the pure ester.[13]
Protocol 2: Synthesis of Isonicotinate Esters from Isonicotinoyl Chloride
-
Preparation of Isonicotinoyl Chloride Hydrochloride: Carefully add thionyl chloride to isonicotinic acid with a catalytic amount of dimethylformamide (DMF). The reaction proceeds at room temperature.[14] Remove the excess thionyl chloride under vacuum to obtain isonicotinoyl chloride hydrochloride.
-
Esterification: To a stirred suspension of isonicotinoyl chloride hydrochloride (1.0 eq) and the desired alcohol or phenol (1.0 eq) in an inert solvent like tetrahydrofuran (THF), add triethylamine (2.8 eq) dropwise.[14]
-
Reaction: Stir the suspension at room temperature for 12 hours.
-
Work-up: Filter the reaction mixture and concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in a suitable solvent (e.g., hexane) and purify by recrystallization or column chromatography.[14]
The following diagram illustrates a general workflow for the synthesis and purification of isonicotinate esters.
Caption: General workflow for isonicotinate ester synthesis.
In Vitro Pharmacological Evaluation
Protocol 3: MTT Assay for Cytotoxicity Screening
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15][16]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted isonicotinate derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Nitric Oxide Synthase (NOS) Inhibition Assay
This assay quantifies the inhibition of nitric oxide production, often using the Griess reagent to measure nitrite, a stable breakdown product of NO.[6][17]
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) to induce iNOS expression.
-
Compound Treatment: Co-incubate the stimulated cells with various concentrations of the test compounds.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination for Antitubercular Activity
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[18]
-
Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) in a suitable broth medium (e.g., Middlebrook 7H9).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate.
-
Inoculation: Inoculate each well with the prepared mycobacterial suspension. Include a drug-free growth control and a sterility control.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth. This can be assessed visually or by using a growth indicator such as resazurin (Alamar Blue), where a color change from blue to pink indicates bacterial growth.[18][19]
In Vivo Pharmacological Evaluation
Protocol 6: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This is a widely used model for evaluating acute inflammation.[20][21]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. Administer a vehicle control to another group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[22]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation and Interpretation
Quantitative data from in vitro and in vivo studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Anticancer Activity of Substituted Isonicotinates
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | HepG2 | 8.5 |
| MCF-7 | 12.3 | |
| Derivative 2 | HepG2 | 5.2 |
| MCF-7 | 7.8 | |
| Doxorubicin | HepG2 | 1.2 |
| MCF-7 | 0.9 |
Table 2: In Vitro Anti-inflammatory Activity of Substituted Isonicotinates
| Compound | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) | NO Inhibition IC50 (µM) |
| Derivative 3 | 15.4 | 22.1 | 18.7 |
| Derivative 4 | 9.8 | 15.6 | 12.5 |
| Indomethacin | 0.5 | >100 | - |
Table 3: Antitubercular Activity of Isonicotinic Acid Hydrazide Derivatives
| Compound | M. tuberculosis H37Rv MIC (µg/mL) |
| Isoniazid | 0.05 |
| Derivative 5 | 0.2 |
| Derivative 6 | 0.1 |
Conclusion and Future Directions
The substituted isonicotinate scaffold continues to be a cornerstone of medicinal chemistry, with a proven track record in infectious diseases and immense potential in other therapeutic areas. The versatility of its chemical structure allows for the generation of diverse libraries of compounds with a wide range of pharmacological activities. As our understanding of disease biology deepens, so too will our ability to design and synthesize novel isonicotinate derivatives with enhanced potency, selectivity, and safety profiles.
Future research in this field will likely focus on:
-
Target-based drug design: Utilizing computational tools like molecular docking to design isonicotinates that specifically interact with novel biological targets.[23][24]
-
Hybrid molecules: Combining the isonicotinate pharmacophore with other active moieties to create hybrid molecules with dual or synergistic activities.
-
Exploration of novel therapeutic areas: Investigating the potential of substituted isonicotinates in areas such as neurodegenerative diseases, metabolic disorders, and viral infections.
-
Advanced drug delivery systems: Developing novel formulations to improve the bioavailability and targeted delivery of isonicotinate-based drugs.
By leveraging the knowledge and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds, paving the way for the development of next-generation medicines.
References
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC.
- Ansari, A., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10.
- BenchChem. (2025). Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B. BenchChem.
- BenchChem. (2025). A Researcher's Guide to Cross-Validating Molecular Docking with In Vitro Activity. BenchChem.
- CLYTE Technologies. (2025).
- Yaqoob, M., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(10), 1339.
- Fiorino, F., et al. (2016). Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. European Journal of Medicinal Chemistry, 113, 22-34.
- BenchChem. (2025). Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-13. BenchChem.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Inotiv. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Ghavimi, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 292-297.
- Kumar, P., et al. (2016). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(3), 1599-1606.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(11), 3169.
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?
- Al-Suwaidan, I. A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Chemistry, 2021, 1-14.
- Abdel-Aziz, M., et al. (2018).
- Heifets, L. B., & Lindholm-Levy, P. J. (1987). Determination of Minimal Inhibitory Concentrations of Antituberculosis Drugs by Radiometric and Conventional Methods.
- Brenner, G. J., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 58(1), 5.4.1-5.4.10.
- BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-16. BenchChem.
- Al-Abdullah, E. S., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- ResearchGate. (2022). (PDF) Anticancer Functions of Pyridine Heterocycles.
- van Hest, J. C. M., & Spijker, H. J. (1998). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 3(1), 28-32.
- Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Bio-protocol.
- Henderson, B. J., & Lester, H. A. (2015). Inside-out neuropharmacology of nicotinic drugs. Neuropharmacology, 96(Pt B), 208-216.
- Kaur, M., & Singh, M. (2019). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Chemistry, 23(14), 1546-1569.
- ChemicalBook. (n.d.).
- Lotfipour, S., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology, 13, 835293.
- Cayman Chemical. (n.d.). NOS Activity Assay Kit. Cayman Chemical.
- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems.
- Abcam. (2017). ab211083 Nitric Oxide Synthase Activity Assay Kit (Colorimetric). Abcam.
- Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). Sigma-Aldrich.
- van Hest, J. C. M., & Spijker, H. J. (1998). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 3(1), 28-32.
- Lotfipour, S., et al. (2022).
- Lotfipour, S., et al. (2022).
- Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Pfizer. (1956). U.S. Patent No. 2,745,838. U.S.
- National Center for Biotechnology Information. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Neuroprotective Effects of Phytochemicals in Neurological Disorders.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157.
- Binda, C., et al. (2010). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 15(7), 4687-4700.
- Remião, M. H., et al. (2021).
- Tantry, S. J., et al. (2012). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 22(2), 1072-1077.
- Ali, B., et al. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 26(23), 7247.
- ResearchGate. (2018). (PDF) Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities.
- PubMed. (1963). [Some new derivatives of isonicotinic acid hydrazide]. PubMed.
Sources
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. atcc.org [atcc.org]
- 4. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 5. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids [frontiersin.org]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 14. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
For professionals in the fields of pharmaceutical research, drug development, and advanced organic synthesis, the mastery of handling complex chemical intermediates is paramount. Ethyl 2-chloro-3-cyano-6-methylisonicotinate, a polysubstituted pyridine derivative, represents a versatile building block with significant potential in the synthesis of novel therapeutic agents and agrochemicals.[1][2] Its unique molecular architecture, featuring electrophilic and nucleophilic centers, allows for a diverse range of chemical transformations. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its safety profile and dictates stringent handling protocols.
This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of procedural steps to explain the underlying chemical principles that govern its safe handling, reactivity, and application. Every protocol described herein is designed as a self-validating system, grounded in established safety practices for reactive chemical intermediates.
Compound Identification and Physicochemical Properties
A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical substance in use. The properties of this compound are summarized below, providing critical data for risk assessment and experimental design.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate | [1] |
| CAS Number | 40108-12-1 | [1][3] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1][4] |
| Molecular Weight | 224.64 g/mol | [1][4] |
| Appearance | Off-white to pale yellow solid/crystalline powder | [5] |
| Melting Point | 58 °C | [1] |
| Boiling Point | 387.7 °C at 760 mmHg | [1] |
| Density | ~1.3 g/cm³ | [1] |
| Flash Point | 188.2 °C | [1] |
Hazard Assessment and Risk Mitigation
2.1. Inherent Chemical Hazards:
-
Toxicity of the Cyano Group: The cyano group (-CN) is a well-established toxicophore. While the toxicity of covalently bound nitriles is generally lower than that of inorganic cyanide salts, they can metabolize to release cyanide ions in the body. Therefore, this compound should be handled with the assumption of potential toxicity via ingestion, inhalation, and dermal absorption. General GHS classifications for similar compounds often include "Harmful if swallowed" (H302).[6]
-
Reactivity of the 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[7] This reactivity, while synthetically useful, means the compound can react with a variety of nucleophiles, including water (slowly, leading to hydrolysis) and other common laboratory reagents.
-
Irritant Properties: Based on the hazard codes (Xi) and risk phrases (R20/21/22, R36/37/38) associated with this compound from various suppliers, it is classified as an irritant to the eyes, respiratory system, and skin.[1]
2.2. Risk Mitigation Framework:
A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE), as outlined in established guidelines for handling reactive and hazardous chemicals.[8][9][10][11]
Caption: Hierarchy of controls for mitigating risks.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a detailed SOP is non-negotiable when working with this compound. The following procedures are based on best practices for handling reactive and potentially toxic chemical intermediates.[12][13]
3.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory at all times.
-
Hand Protection: Nitrile gloves should be worn. Inspect gloves for any signs of degradation or perforation before use.[8] For extended operations or when cleaning spills, consider double-gloving or using thicker, chemical-resistant gloves.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
3.2. Chemical Storage and Transport:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[9][14] Recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Transport: When transporting the chemical within the laboratory, use a secondary containment vessel (e.g., a plastic bucket or beaker) to mitigate the risk of spills from a dropped container.
3.3. Weighing and Transfer:
-
Preparation: Before handling the compound, ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered. Have all necessary equipment (spatulas, weigh paper, glassware) and waste containers readily accessible within the hood.
-
Weighing: Weigh the solid compound within the fume hood. To minimize the generation of airborne dust, handle the material gently. Use anti-static weigh paper or a dedicated weighing vessel.
-
Transfer: Transfer the weighed solid into the reaction vessel carefully. If dissolving in a solvent, add the solvent to the solid within the fume hood.
3.4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into a labeled, sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institutional emergency response team.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the chloro and cyano groups.
Caption: Primary reaction pathways for the title compound.
4.1. Nucleophilic Aromatic Substitution (SNAr):
The electron-withdrawing nature of the pyridine nitrogen and the cyano group makes the C2 position, where the chlorine atom is attached, highly electrophilic and susceptible to attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alcohols, and thiols, providing access to a wide range of substituted pyridine derivatives.[15]
4.2. Hydrolysis of the Cyano Group:
The cyano group can be hydrolyzed under acidic or basic conditions.[16] This reaction typically proceeds in two stages: initial hydrolysis to the corresponding carboxamide, followed by further hydrolysis to the carboxylic acid.[17] The reaction conditions can often be controlled to selectively isolate either the amide or the carboxylic acid product.
4.3. Application in Medicinal Chemistry:
Substituted isonicotinic acid derivatives are prevalent scaffolds in medicinal chemistry, with known compounds exhibiting anti-inflammatory, antiviral, and antimycobacterial activities.[13][18] This compound serves as a key intermediate for creating libraries of novel analogues for screening against various biological targets. For instance, the synthesis of N(2)-acyl isonicotinic acid hydrazides, which have shown antimycobacterial properties, often starts from isonicotinic acid derivatives.[18]
Experimental Protocol: Example Nucleophilic Substitution
The following is a representative, generalized protocol for a nucleophilic aromatic substitution reaction. Note: This is a template and must be adapted and subjected to a thorough risk assessment for the specific nucleophile and reaction conditions being used.
Objective: To synthesize Ethyl 2-amino-3-cyano-6-methylisonicotinate via SNAr.
Materials:
-
This compound
-
Ammonia (e.g., 7N solution in methanol)
-
Anhydrous solvent (e.g., Dioxane or DMF)
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: In a certified chemical fume hood, add the anhydrous solvent, followed by the ammonia solution (e.g., 2-3 eq).
-
Reaction Setup: Securely seal the reaction vessel.
-
Heating: Place the vessel in a heating block or microwave reactor and heat to the desired temperature (e.g., 80-120 °C). The optimal temperature and time should be determined by reaction monitoring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: After cooling the reaction to room temperature, carefully unseal the vessel in the fume hood. Quench the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Caption: General workflow for a nucleophilic substitution reaction.
Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Unused this compound and any materials grossly contaminated with it (e.g., weigh paper, gloves) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: As a halogenated organic compound, all reaction mixtures and solvent washes containing this substance must be disposed of in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste.
-
Cyanide Considerations: Due to the cyano group, it is prudent to ensure the halogenated waste stream is not strongly acidic, as this could potentially lead to the formation of hydrogen cyanide gas.
Conclusion
This compound is a valuable and versatile intermediate for chemical synthesis. Its utility is directly linked to its inherent reactivity, which demands a high level of respect and a rigorous approach to safety. By understanding its physicochemical properties, recognizing the potential hazards associated with its functional groups, and implementing robust safety protocols, researchers can confidently and safely leverage this compound to advance their research and development objectives. This guide serves as a technical framework to support those endeavors, emphasizing that scientific integrity and a culture of safety are inextricably linked.
References
- Current time information in Meade County, US. (n.d.). Google Search.
- Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). UPEI Health, Safety and Environment.
- LookChem. (n.d.). Cas 40108-12-1, this compound.
- Kariyappa, A. K., et al. (2008). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
- Cal-Star. (2024, July 24). Handling Reactive Chemicals: Precautions and Tips.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 40108-12-1 Name...
- American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
- Wang, L., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
- Bristol-Myers Squibb. (1994). Synthesis and antiviral activity of novel isonucleoside analogs. PubMed.
- TCI Chemicals. (n.d.).
- Fisher Scientific. (n.d.).
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- Smolecule. (2023, August 15).
- Khan, F. A., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- Google Patents. (n.d.).
- El-Sabbagh, O. I., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PMC.
- Google Patents. (n.d.).
- Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Van der Maelen, C., et al. (2013). Design, Synthesis, Antiviral, and Cytostatic Evaluation of Novel Isoxazolidine Analogs of Homonucleotides.
- Mąkosza, M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.
- Google Patents. (n.d.).
- LookChem. (n.d.). Cas 18619-97-1, ETHYL 3-CYANO-2-HYDROXY-6-METHYLISONICOTINATE.
- Shestopalov, M. A., et al. (2022). Nucleophilic Substitution Reactions in the [B3H8]− Anion in the Presence of Lewis Acids. Molecules.
- PubChem. (n.d.). Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 40108-12-1 [smolecule.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Ethyl-2-chloro-3-cyano-6-methylisonicotinate , 95% , 40108-12-1 - CookeChem [cookechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.upei.ca [files.upei.ca]
- 9. cal-star.com [cal-star.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 13. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of Ethyl 2-chloro-3-cyano-6-methylisonicotinate in Modern Organic Synthesis: Application Notes and Protocols
In the landscape of contemporary organic synthesis, the strategic design and utilization of highly functionalized heterocyclic building blocks are paramount for the efficient construction of complex molecular architectures. Among these, Ethyl 2-chloro-3-cyano-6-methylisonicotinate, a polysubstituted pyridine derivative, has emerged as a powerful and versatile precursor for the synthesis of a diverse array of fused heterocyclic systems of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the synthetic utility of this reagent, complete with detailed application notes, mechanistic insights, and field-proven experimental protocols.
Introduction: A Profile of a Privileged Scaffold Component
This compound (IUPAC Name: Ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate) is a crystalline solid with the molecular formula C₁₀H₉ClN₂O₂.[1] Its synthetic potential is primarily derived from the strategic placement of three key functional groups on the pyridine core: a reactive chloro group at the 2-position, a synthetically versatile cyano group at the 3-position, and an ethyl ester at the 4-position. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the cyano and ester moieties can participate in a variety of cyclization and functional group interconversion reactions. This unique combination of reactive sites makes it an ideal starting material for the construction of fused bicyclic and polycyclic heterocyclic systems.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40108-12-1 |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| Appearance | Off-white solid |
| Melting Point | 58 °C |
Core Synthetic Applications: Building Complexity from a Pre-functionalized Core
The strategic arrangement of electrophilic and nucleophilic centers within this compound allows for its participation in a range of annulation reactions, leading to the formation of fused heterocyclic systems. This guide will focus on two exemplary and highly valuable transformations: the synthesis of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines.
Synthesis of Thieno[2,3-b]pyridines via Gewald-Type Reaction
The thieno[2,3-b]pyridine scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities. The Gewald reaction, a multicomponent reaction that forms a polysubstituted 2-aminothiophene, provides a powerful strategy for the synthesis of this ring system from 2-chloronicotinonitriles.[3][4][5]
Mechanistic Rationale:
The reaction of this compound with a sulfur source and an active methylene compound, such as a ketone or another nitrile, proceeds through a cascade of reactions. The process is initiated by the in-situ formation of a thiolate, which undergoes a nucleophilic aromatic substitution of the chloro group on the pyridine ring. This is followed by an intramolecular Thorpe-Ziegler cyclization, where the nucleophilic carbon of the active methylene component attacks the cyano group, leading to the formation of the fused thiophene ring. Subsequent tautomerization yields the aromatic 3-aminothieno[2,3-b]pyridine derivative.
Diagram 1: Gewald-Type Synthesis of Thieno[2,3-b]pyridines
Caption: Workflow for the synthesis of thieno[2,3-b]pyridines.
Experimental Protocol: Synthesis of Ethyl 3-amino-2-acetyl-6-methylthieno[2,3-b]pyridine-4-carboxylate
This protocol is adapted from established Gewald reaction procedures for related 2-chloronicotinonitriles.
-
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (2.0 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
To a stirred solution of this compound in ethanol, add acetone and elemental sulfur.
-
Add morpholine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired thieno[2,3-b]pyridine derivative.
-
-
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques. The 1H NMR spectrum should show the appearance of a new singlet corresponding to the amino protons on the thiophene ring. The IR spectrum will exhibit characteristic N-H stretching vibrations. Mass spectrometry should confirm the expected molecular weight of the product.
Synthesis of Pyrazolo[3,4-b]pyridines via Cyclocondensation with Hydrazine
The pyrazolo[3,4-b]pyridine core is another privileged scaffold in medicinal chemistry, with derivatives showing potential as kinase inhibitors and CNS agents. The synthesis of this ring system can be efficiently achieved through the cyclocondensation of 2-chloro-3-cyanopyridines with hydrazine and its derivatives.[2][6][7]
Mechanistic Rationale:
The reaction commences with a nucleophilic attack of hydrazine on the electrophilic carbon of the cyano group of this compound. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety displaces the chloro group at the 2-position of the pyridine ring via a nucleophilic aromatic substitution. Subsequent aromatization leads to the formation of the stable 3-aminopyrazolo[3,4-b]pyridine system.
Diagram 2: Synthesis of Pyrazolo[3,4-b]pyridines
Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of Ethyl 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
This protocol is based on established procedures for the reaction of 2-chloronicotinonitriles with hydrazine.[2]
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Ethanol or n-butanol (solvent)
-
-
Procedure:
-
Dissolve this compound in ethanol or n-butanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
-
Self-Validation: The formation of the pyrazolo[3,4-b]pyridine can be confirmed by spectroscopic methods. The 1H NMR spectrum should show the appearance of a broad singlet for the NH proton of the pyrazole ring and a singlet for the amino group. The disappearance of the chloro-substituted pyridine signals and the appearance of signals corresponding to the fused pyrazole ring in the 13C NMR spectrum are also indicative of a successful reaction.
Conclusion: A Gateway to Molecular Diversity
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its pre-functionalized pyridine core provides a robust and reliable platform for the construction of complex, fused heterocyclic systems. The detailed protocols for the synthesis of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines presented herein serve as a practical guide for researchers and scientists in drug discovery and materials science. By leveraging the predictable reactivity of this versatile building block, the scientific community is well-equipped to continue exploring new frontiers of chemical space and developing novel molecules with impactful applications.
References
- MDPI. (2015, January 7). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Methods for the synthesis of thieno[2,3‐b]pyridines. [Link]
- PubMed. (n.d.). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. [Link]
- Semantic Scholar. (n.d.). Synthesis of new pyrazolo[3,4-b]pyridines and related fused tricyclic systems with possible biological activities. [Link]
- ResearchGate. (n.d.). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. [Link]
- ResearchGate. (n.d.). Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. [Link]
- Wikipedia. (n.d.). Gewald reaction. [Link]
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- ResearchGate. (n.d.). (PDF)
- PubMed. (n.d.). [On the reaction of 2-cyanopyridine with hydrazine]. [Link]
- ResearchGate. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- Organic Chemistry Portal. (2005, September 15).
Sources
- 1. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles [mdpi.com]
- 2. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of new pyrazolo[3,4-b]pyridines and related fused tricyclic systems with possible biological activities | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Synthesis and Reactivity of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We will delve into the underlying reaction mechanism, offering insights into the critical parameters that govern yield and purity. Furthermore, this guide will explore the reactivity of this multifunctional scaffold, paving the way for its strategic implementation in complex molecular syntheses.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine rings are a cornerstone of modern drug discovery, appearing in a vast array of pharmaceuticals. Their ability to engage in hydrogen bonding and coordinate to metal centers makes them privileged scaffolds in medicinal chemistry. This compound is a particularly valuable intermediate due to its orthogonal reactive sites: a nucleophilic substitution-prone chloro group, a versatile cyano group, and an ester moiety, all on a decorated pyridine core. This unique arrangement allows for sequential and site-selective modifications, enabling the construction of diverse molecular architectures.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step process starting from readily available precursors. The following protocol outlines a reliable and scalable method.
Overall Reaction Scheme
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich |
| Malononitrile | Reagent | Sigma-Aldrich |
| Ammonium acetate | ACS grade | Fisher Scientific |
| Nitric acid (70%) | ACS grade | VWR |
| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich |
| Phosphorus pentachloride (PCl₅) | Reagent | Sigma-Aldrich |
| Ethanol | Anhydrous | Decon Labs |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Sodium bicarbonate | ACS grade | EMD Millipore |
| Magnesium sulfate | Anhydrous | Sigma-Aldrich |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-methylnicotinamide
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and ammonium acetate (0.15 mol) in ethanol (100 mL).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The intermediate dihydropyridine will precipitate out of solution.
-
Filter the precipitate and wash with cold ethanol to afford the crude intermediate.
-
To a solution of the crude intermediate in acetic acid (80 mL), add nitric acid (70%, 15 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum to yield 2,6-dihydroxy-3-cyano-4-methylnicotinamide.
Causality Behind Experimental Choices: The Hantzsch-type condensation in the first step is a classic method for pyridine synthesis. Ammonium acetate serves as the nitrogen source for the pyridine ring. The subsequent oxidation with nitric acid aromatizes the dihydropyridine ring to the more stable pyridine core.
Step 2: Synthesis of this compound
-
In a 100 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2,6-dihydroxy-3-cyano-4-methylnicotinamide (0.05 mol) and phosphorus pentachloride (0.1 mol).
-
Add phosphorus oxychloride (50 mL) dropwise to the flask at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white to off-white solid.
Causality Behind Experimental Choices: The use of a mixture of POCl₃ and PCl₅ is a standard and effective method for the chlorination of hydroxyl groups on a pyridine ring. POCl₃ acts as both a reagent and a solvent in this case. The aqueous workup with sodium bicarbonate is necessary to neutralize the acidic byproducts.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its three distinct functional groups. This allows for a range of selective transformations.
Caption: Reactivity map of this compound.
Nucleophilic Aromatic Substitution at the C2-Position
The chloro substituent at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the cyano group. This allows for the facile introduction of a wide variety of nucleophiles.
-
Amination: Reaction with primary or secondary amines in the presence of a base like triethylamine or potassium carbonate can introduce amino functionalities.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides provides access to the corresponding ether derivatives.
-
Thiolation: Reaction with thiols in the presence of a base yields thioethers.
Transformations of the Cyano Group
The cyano group at the C3 position is a versatile handle for further functionalization.
-
Hydrolysis: Acidic or basic hydrolysis can convert the cyano group into a carboxylic acid or a primary amide, respectively.
-
Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
-
Cyclization Reactions: The cyano group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.
Modification of the Ester Group
The ethyl ester at the C4 position can be readily modified.
-
Hydrolysis: Saponification with a base like sodium hydroxide or potassium hydroxide will yield the corresponding carboxylic acid.
-
Amidation: Direct reaction with amines, often at elevated temperatures or with catalytic activation, can form amides.
Safety and Handling
-
Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅): These reagents are highly corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitric Acid: A strong oxidizing agent and corrosive. Avoid contact with skin and eyes.
-
General Precautions: Perform all reactions in a well-ventilated area. Avoid inhalation of dust and vapors.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocol detailed herein provides a reliable method for its preparation. A thorough understanding of its reactivity profile enables the strategic design of synthetic routes towards complex target molecules, particularly in the realm of drug discovery and development.
References
- Synthesis of Functionalized Pyridines: A Review. Chemical Reviews. (A general review on pyridine synthesis methodologies).
- Hantzsch Pyridine Synthesis. Comprehensive Organic Name Reactions and Reagents. (Provides detailed mechanism of the Hantzsch reaction).
- The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives. Wiley. (A comprehensive series on pyridine chemistry).
The Strategic Application of Ethyl 2-chloro-3-cyano-6-methylisonicotinate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. Ethyl 2-chloro-3-cyano-6-methylisonicotinate, a polysubstituted pyridine derivative, has emerged as a highly valuable and versatile building block. Its unique arrangement of reactive functional groups—a nucleophilic substitution-prone chloro group, a cyano moiety that can be elaborated into various functionalities, and an ester group for further modification—renders it an ideal scaffold for the synthesis of a diverse array of heterocyclic compounds with significant biological activities.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this key intermediate, with a focus on its role in the synthesis of kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40108-12-1 | [][3] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [] |
| Molecular Weight | 224.64 g/mol | [] |
| Appearance | Solid | [1] |
| Melting Point | 58 °C | [] |
Core Application: A Gateway to Fused Pyrazole Heterocycles as Kinase Inhibitors
A primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of pyrazolo[3,4-b]pyridines. This fused heterocyclic system is the core scaffold of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and malignancies.[][4]
The chemical architecture of this compound is primed for the construction of the pyrazolo[3,4-b]pyridine core. The reaction with hydrazine hydrate initiates a cyclization cascade, where the hydrazine attacks the electrophilic carbon bearing the chloro group and subsequently condenses with the cyano group to form the pyrazole ring. This efficient and often high-yielding transformation provides a direct entry into a class of compounds with proven therapeutic relevance.
Experimental Protocol: Synthesis of Ethyl 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
This protocol details a representative procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound.
Reaction Scheme:
Sources
The Versatile Scaffolding of Ethyl 2-chloro-3-cyano-6-methylisonicotinate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Polysubstituted Pyridine Building Block
Ethyl 2-chloro-3-cyano-6-methylisonicotinate, a polysubstituted pyridine derivative, has emerged as a highly valuable and versatile building block in the synthesis of a diverse array of fused heterocyclic compounds. Its strategic arrangement of reactive functional groups—a labile chlorine atom at the 2-position, a nucleophilic cyano group at the 3-position, and an ester moiety at the 4-position—provides a unique platform for constructing complex molecular architectures. This guide offers an in-depth exploration of the reactivity and synthetic utility of this compound, providing detailed protocols and mechanistic insights for the construction of medicinally relevant heterocyclic scaffolds. The strategic importance of this building block lies in its ability to serve as a precursor to compounds with potential therapeutic applications, including as sodium channel blockers.[1]
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | N/A |
| Molecular Weight | 224.64 g/mol | N/A |
| Appearance | White to brown solid | [2] |
| Melting Point | 104-107 °C | [3] |
| Storage | Store in a cool, dry place away from incompatible materials. | N/A |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthetic Applications: A Gateway to Fused Heterocycles
The true synthetic power of this compound is realized in its reactions with binucleophilic reagents, which enable the construction of fused heterocyclic systems. The chloro and cyano groups serve as the primary reaction sites for cyclization.
Synthesis of Pyrazolo[3,4-b]pyridines
The reaction of 2-chloronicotinonitriles with hydrazine derivatives is a well-established method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold, a core structure in many biologically active molecules. The reaction proceeds through an initial nucleophilic substitution of the chlorine atom by one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization involving the cyano group.
Protocol: Synthesis of Ethyl 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
This protocol outlines the synthesis of a key pyrazolo[3,4-b]pyridine intermediate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard workup and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain Ethyl 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux, which is necessary to drive the reaction to completion.
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting material.
-
Reflux Conditions: The elevated temperature facilitates both the initial nucleophilic substitution and the subsequent intramolecular cyclization.
Caption: Reduction of the cyano group to an aminomethyl group.
Future Directions and Unexplored Potential
The synthetic utility of this compound is far from exhausted. Its reaction with other binucleophiles, such as guanidine and thiourea, could provide access to other important heterocyclic systems like pyrimido[2,3-b]pyridines and thieno[2,3-b]pyridines, respectively. Further exploration of its participation in multicomponent reactions could also unveil novel and efficient pathways to complex molecular scaffolds. The continued investigation of this versatile building block promises to yield new and valuable compounds for drug discovery and materials science.
References
- Pyrrolopyridinone derivatives as ttx-s blockers. (WO2013161312A1).
- Chemistry Of Heterocyclic Compounds. Volume 14.
- 2-Chloro-3-methylpyridine | 18368-76-8. ChemicalBook.
- 2-Chloro-3-cyanopyridine | 6602-54-6. ChemicalBook.
- 2-Chloro-3-cyano-4,6-dimethylpyridine | 14237-71-9. ChemicalBook.
Sources
Application Notes and Protocols for High-Throughput Screening of Isonicotinates and their Derivatives
Introduction: The Renewed Focus on Isonicotinates in Drug Discovery
Isonicotinic acid and its derivatives, most notably the anti-tuberculosis drug isoniazid, are pivotal compounds in medicinal chemistry.[1][2][3][4] The emergence of drug-resistant strains of Mycobacterium tuberculosis has reignited interest in screening isonicotinate-based compound libraries to discover novel therapeutic agents.[5][6] High-throughput screening (HTS) is an essential methodology in this endeavor, enabling the rapid evaluation of large and diverse chemical libraries to identify molecules that modulate specific biological targets or pathways.[1][7]
This guide provides a detailed framework for establishing robust HTS campaigns for isonicotinates, focusing on two complementary strategies: a target-based biochemical assay against Isocitrate Lyase (ICL), a key enzyme in Mycobacterium tuberculosis metabolism, and a whole-cell phenotypic screen to identify compounds with anti-mycobacterial activity.[8][9][10]
Part 1: Target-Based Screening: Isocitrate Lyase (ICL) Inhibition Assay
Causality Behind Experimental Choices
-
Assay Principle: The chosen assay relies on the enzymatic cleavage of isocitrate by ICL to produce glyoxylate and succinate. The glyoxylate then reacts with phenylhydrazine to form glyoxylate-phenylhydrazone, which can be quantified by measuring its absorbance at 324 nm. This method is direct, robust, and has been successfully used in HTS campaigns.[12]
-
Miniaturization: Migrating the assay from a standard 96-well format to a 384- or 1536-well format significantly reduces reagent consumption and cost per well, allowing for the screening of larger compound libraries.[13][14]
-
Automation: Automation of liquid handling and plate reading is critical for achieving the throughput and reproducibility required for HTS.[15][16][17][18]
Experimental Workflow for ICL Inhibition HTS
Caption: Automated workflow for a target-based HTS campaign for ICL inhibitors.
Detailed Protocol: Miniaturized ICL Inhibition Assay (384-well format)
1. Reagent Preparation:
- Assay Buffer: 50 mM Imidazole, 5 mM MgCl₂, 1 mM EDTA, pH 6.8.
- ICL Enzyme Solution: Recombinant M. tuberculosis ICL diluted in Assay Buffer to a final concentration that yields a linear reaction rate for at least 30 minutes.
- Substrate/Detection Solution: 2 mM DL-Isocitric acid and 8 mM Phenylhydrazine HCl in Assay Buffer.
2. Assay Plate Preparation:
- Using an acoustic liquid handler, dispense 50 nL of library compounds (typically at 10 mM in DMSO) into wells of a 384-well clear-bottom plate.
- Dispense 50 nL of a known ICL inhibitor (e.g., 3-nitropropionate) as a positive control and 50 nL of DMSO as a negative control into designated wells.
3. Automated Screening Protocol:
- Using a robotic liquid handler, add 10 µL of the ICL Enzyme Solution to all wells.
- Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding 10 µL of the Substrate/Detection Solution to all wells.
- Incubate the plates at 37°C for 30 minutes.
- Read the absorbance at 324 nm using a microplate reader.
Data Analysis and Quality Control
A successful HTS campaign relies on robust data analysis and stringent quality control.[19][20]
1. Data Normalization:
- The raw absorbance data from each plate is normalized to the positive and negative controls on the same plate. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Abs_compound - Abs_pos) / (Abs_neg - Abs_pos))
2. Quality Control Metric (Z'-factor):
- The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[21][22][23][24] It is calculated using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
- An assay is considered robust and suitable for HTS if the Z'-factor is consistently between 0.5 and 1.0.[9]
| Parameter | Acceptable Range | Interpretation |
| Z'-factor | 0.5 to 1.0 | Excellent assay quality with good signal separation.[21][23] |
| Signal-to-Background | > 10 | Sufficient dynamic range of the assay. |
| %CV of Controls | < 20% | Low variability within control wells.[7] |
3. Hit Identification and Confirmation:
- Primary Hits: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
- Dose-Response Analysis: Primary hits are re-tested in a dose-response format to determine their potency (IC50 value).[25]
- Hit Validation: Confirmed hits should be subjected to further validation, including orthogonal assays (e.g., a different assay format to measure ICL activity) and counterscreens to identify and eliminate false positives.[19]
Part 2: Phenotypic Screening: Whole-Cell Assay Against Mycobacterium tuberculosis
Phenotypic screening identifies compounds that inhibit the growth of the entire organism, offering the advantage of discovering molecules that are effective against the pathogen in a more biologically relevant context.[8][10][26][27] This approach can uncover compounds with novel mechanisms of action.
Causality Behind Experimental Choices
-
Reporter Strain: The use of a recombinant M. tuberculosis strain expressing a fluorescent reporter protein (e.g., mCherry or DsRed) allows for a simple and robust method to monitor bacterial growth in a high-throughput format.[8][26][28]
-
Assay Conditions: The assay is performed in a 384-well plate format to maximize throughput and minimize reagent usage. Assay conditions, including bacterial density, incubation time, and DMSO concentration, must be optimized to ensure a robust and reproducible screen.[7]
-
Biosafety: All work with virulent M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) facility.
Experimental Workflow for Whole-Cell Phenotypic Screen
Caption: Automated workflow for a whole-cell phenotypic screen for anti-tuberculosis compounds.
Detailed Protocol: 384-Well Whole-Cell Fluorescence-Based Assay
1. Culture Preparation:
- Grow the M. tuberculosis reporter strain in 7H9 broth supplemented with OADC and Tween-80 to mid-log phase.
- Adjust the optical density (OD) of the culture to the predetermined optimal concentration for inoculation.
2. Automated Screening Protocol (in BSL-3):
- Dispense 20 µL of 7H9 growth medium into all wells of a 384-well plate.
- Add library compounds and controls (positive control: e.g., rifampicin; negative control: DMSO) to the appropriate wells.
- Inoculate the plates with 10 µL of the prepared M. tuberculosis culture. The final volume in each well should be 30 µL.[28]
- Seal the plates and incubate for 5 days at 37°C in a humidified incubator.
- Measure the fluorescence of the reporter protein using a microplate reader.
Data Analysis and Hit Progression
1. Data Analysis and Quality Control:
- Similar to the biochemical assay, calculate the percent growth inhibition and the Z'-factor to ensure the quality and robustness of the screen.
2. Hit Identification and Prioritization:
- Primary hits are identified as compounds that cause a high level of growth inhibition (e.g., ≥90%).[8][26]
- Confirmed hits should be tested to determine their Minimum Inhibitory Concentration (MIC).
- It is crucial to perform cytotoxicity assays using mammalian cell lines to identify compounds that are selectively toxic to M. tuberculosis.
- Promising hits with good selectivity should proceed to mechanism of action (MoA) studies to identify their cellular target.
Conclusion
The dual-pronged approach of combining target-based and phenotypic screening provides a comprehensive strategy for the discovery of novel isonicotinate-based drug candidates. The detailed protocols and workflows presented here, grounded in established HTS principles, offer a robust starting point for researchers in the field of drug discovery. Careful assay development, stringent quality control, and a systematic approach to hit validation are paramount to the success of any HTS campaign.[19]
References
- Ollinger, J., Kumar, A., Roberts, D. M., Bailey, M. A., Casey, A., & Parish, T. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLoS ONE, 14(1), e0205479. [Link]
- Ollinger, J., Kumar, A., Roberts, D. M., Bailey, M. A., Casey, A., & Parish, T. (2018). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. bioRxiv. [Link]
- Ollinger, J., Kumar, A., Roberts, D. M., Bailey, M. A., Casey, A., & Parish, T. (2018). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. SciSpace. [Link]
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
- On HTS: Z-factor. (2023). On HTS. [Link]
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021).
- Z-factor. Wikipedia. [Link]
- A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase. (2018). ACS Infectious Diseases. [Link]
- What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. [Link]
- Ollinger, J., et al. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLOS ONE. [Link]
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. [Link]
- A high throughput screening approach to identify isocitrate lyase inhibitors from traditional Chinese medicine sources. (2006). Semantic Scholar. [Link]
- Advancing Enzyme Analysis Through Automation. (2022). Pharmaceutical Technology. [Link]
- A high throughput screening approach to identify Isocitrate lyase inhibitors from traditional Chinese medicine sources.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Discovery of a Novel Inhibitor Structure of Mycobacterium tuberculosis Isocitr
- Challenges of HTS in early-stage drug discovery. AXXAM. [Link]
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Molecular Biosciences. [Link]
- Lab Automation for High-Throughput Plate-Based Assays. Molecular Devices. [Link]
- Hit validation pre HTS.
- Enzyme Inhibitors: Strategies and Challenges in Drug Design. (2023). IT Medical Team. [Link]
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]
- Strategies in anti-Mycobacterium tuberculosis drug discovery based on phenotypic screening. (2019). Applied Microbiology and Biotechnology. [Link]
- National Crime Information Center (NCIC) Guidance for HIT CONFIRMATION, LOCATE, and VALIDATION procedures during the National Emergency – COVID-19. (2020).
- NCIC Hit Confirmation, Validation Policy, Responsibilities for the Agency Administr
- Automated Enzyme Analyzers Streamline Enzyme Assay Applic
- A look into ncic validations- agency responsibilites. SlidePlayer. [Link]
- Phenotypic isoniazid resistance and associated mutations in pediatric tuberculosis. (2020). International Journal of Tuberculosis and Lung Disease. [Link]
- Miniaturising Screening Assays: a Case Study. BMG Labtech. [Link]
- High-Throughput Screening Assays. Assay Genie. [Link]
- Rapid Tuberculosis and Mycobacteria Phenotypic Drug Susceptibility Testing. (2025).
- The Power of Small - High-Throughput Screening Assay Miniaturiz
- Integrated Target-Based and Phenotypic Screening Approaches for the Identification of Anti-Tubercular Agents That Bind to the Mycobacterial Adenylating Enzyme MbtA. (2019). ChemMedChem. [Link]
- Phenotypic susceptibility testing for Mycobacterium tuberculosis. (2019). YouTube. [Link]
- High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. (2010). PLoS ONE. [Link]
- Assay Miniaturization.
- My strategy for keeping track of assay data: logs, strategically-annotated figures, etc. (2025). YouTube. [Link]
- Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors. (2016). RSC Advances. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. skysonginnovations.com [skysonginnovations.com]
- 3. Enzyme Assay Design for High-Throughput Screening [ouci.dntb.gov.ua]
- 4. Phenotypic isoniazid resistance and associated mutations in pediatric tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies in anti-Mycobacterium tuberculosis drug discovery based on phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A high throughput screening approach to identify isocitrate lyase inhibitors from traditional Chinese medicine sources | Semantic Scholar [semanticscholar.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. focus.gbo.com [focus.gbo.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Lab Automation for High-Throughput Plate-Based Assays | Molecular Devices [moleculardevices.com]
- 17. Automated Enzyme Analyzers Streamline Enzyme Assay Applications | Lab Manager [labmanager.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. axxam.com [axxam.com]
- 20. assay.dev [assay.dev]
- 21. academic.oup.com [academic.oup.com]
- 22. Z-factor - Wikipedia [en.wikipedia.org]
- 23. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. youtube.com [youtube.com]
- 27. scispace.com [scispace.com]
- 28. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 2-chloro-3-cyano-6-methylisonicotinate for Bioassays
Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive framework for designing molecules that interact with biological targets. Within this class, substituted cyanopyridines have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Ethyl 2-chloro-3-cyano-6-methylisonicotinate is a highly versatile building block for the synthesis of a wide array of bioactive molecules. Its strategic placement of reactive functional groups—a chloro group susceptible to nucleophilic substitution, a cyano group, and an ester moiety—allows for facile derivatization to generate libraries of compounds for biological screening.
This guide provides a comprehensive overview of the derivatization of this compound, with a focus on the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds known for their potent biological activities[4][5][6]. We will delve into the rationale behind the synthetic strategies and provide detailed, field-proven protocols for both the chemical synthesis and subsequent bioassays to evaluate the antimicrobial and anticancer potential of the resulting derivatives.
Derivatization Strategy: From a Pyridine Core to a Fused Pyrazolo[3,4-b]pyridine System
The chloro substituent at the 2-position of the pyridine ring in this compound is the primary site for derivatization via nucleophilic aromatic substitution. This reaction allows for the introduction of various functionalities, significantly expanding the chemical space and potential biological activity of the core molecule. A particularly fruitful strategy involves the reaction with hydrazine hydrate. This reaction proceeds through an initial substitution of the chloro group, followed by an intramolecular cyclization involving the adjacent cyano group, leading to the formation of a fused pyrazolo[3,4-b]pyridine ring system. This bicyclic scaffold is a key pharmacophore in many biologically active compounds.
The general workflow for the derivatization and subsequent bioassay is depicted below:
Caption: Workflow for the derivatization of this compound and subsequent bioassays.
Experimental Protocols: Synthesis and Bioassays
Part 1: Synthesis of Ethyl 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
This protocol details the synthesis of a key pyrazolo[3,4-b]pyridine derivative from this compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Major Vendor | >98% |
| Hydrazine hydrate (80%) | Major Vendor | Reagent Grade |
| Ethanol (absolute) | Major Vendor | >99.5% |
| Distilled water | In-house | - |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.25 g, 10 mmol) in absolute ethanol (40 mL).
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (80%, 1.25 mL, 20 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL) and then with distilled water (2 x 10 mL) to remove any unreacted hydrazine hydrate and other impurities.
-
Drying and Characterization: Dry the product in a vacuum oven at 60 °C. The structure of the synthesized Ethyl 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Part 2: Bioassay Protocols
The synthesized pyrazolo[3,4-b]pyridine derivative can be screened for its potential antimicrobial and anticancer activities using the following standard protocols.
This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various bacterial strains.
Materials:
-
Synthesized compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the synthesized compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).
-
Inoculation and Incubation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the compound dilution. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.
Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Synthesized compound
-
Cancer cell lines (e.g., MCF-7 human breast adenocarcinoma, HepG2 human hepatocarcinoma)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights
The derivatization of the pyrazolo[3,4-b]pyridine core offers numerous possibilities for tuning the biological activity. The amino group at the 3-position can be further functionalized to introduce different substituents, which can significantly impact the molecule's interaction with its biological target. For instance, the introduction of bulky or electron-withdrawing groups can influence the compound's lipophilicity and electronic properties, thereby affecting its cell permeability and binding affinity. A systematic exploration of different substituents on the pyrazolo[3,4-b]pyridine scaffold can lead to the identification of potent and selective antimicrobial or anticancer agents.
Conclusion
This compound serves as an excellent starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The protocols outlined in this guide provide a robust framework for the derivatization of this versatile building block and the subsequent evaluation of the biological activities of the resulting compounds. By systematically applying these synthetic and bioassay methodologies, researchers can efficiently explore the chemical space around the pyrazolo[3,4-b]pyridine scaffold and identify novel lead compounds for drug discovery programs.
References
- Jain, A. K., et al. (2015). A review on chemistry and biological activities of cyanopyridine derivatives. Mini-Reviews in Medicinal Chemistry, 15(14), 1184-1200. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. Bioorganic Chemistry, 86, 616-630. [Link]
- Bala, S., et al. (2014). A review on the chemistry and biological activity of 3-cyanopyridine derivatives. Journal of Saudi Chemical Society, 18(5), 455-476. [Link]
- Abdel-Aziz, A. A.-M., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 66(11), 1046-1058. [Link]
- Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. [Link]
- Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. japsonline.com [japsonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 6. researchgate.net [researchgate.net]
The Strategic Role of Ethyl 2-chloro-3-cyano-6-methylisonicotinate in Pioneering Agrochemical Development
In the relentless pursuit of novel and effective crop protection agents, the strategic selection of foundational chemical scaffolds is paramount. Ethyl 2-chloro-3-cyano-6-methylisonicotinate, a highly functionalized pyridine derivative, has emerged as a pivotal intermediate for the synthesis of a new generation of agrochemicals. Its unique arrangement of reactive sites—a displaceable chlorine atom, a versatile cyano group, and an ester moiety—offers a rich platform for chemical elaboration, enabling researchers to systematically explore new chemical spaces in the quest for enhanced herbicidal, fungicidal, and insecticidal activities.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. We will delve into its role as a precursor, detailing synthetic protocols for derivatization and outlining methodologies for the biological evaluation of the resulting compounds. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors who are focused on the design and synthesis of next-generation crop protection solutions.
Physicochemical Properties and Synthetic Accessibility
This compound is a solid at room temperature with a melting point of approximately 58°C.[1][2] Its molecular structure, featuring a substituted pyridine ring, provides a stable core for further chemical modifications.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [2] |
| Molecular Weight | 224.64 g/mol | [2] |
| Melting Point | 58 °C | [2] |
| Boiling Point | 387.7°C at 760 mmHg | [2] |
| Density | ~1.3 g/cm³ | [1] |
The synthesis of this key intermediate can be achieved through various established methods, including the Guareschi-Thorpe reaction, which involves the cyclocondensation of ethyl 2,4-dioxovalerate and 2-cyanoacetamide.[1] This accessibility ensures a reliable supply for research and development endeavors.
Core Reactivity and Derivatization Potential
The true value of this compound lies in its chemical reactivity, which allows for a diverse range of structural modifications. The primary sites for derivatization are the chloro and cyano groups.[1]
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups such as amines, alcohols, and thiols.[1] This is a critical step in the synthesis of many bioactive molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for structural diversification.[1]
Caption: Key reaction pathways for the derivatization of this compound.
Application in the Synthesis of Novel Agrochemicals
The pyridine scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial products containing this heterocyclic ring system.[3][4] this compound serves as a versatile building block for accessing novel pyridine-based agrochemicals.[2]
Herbicidal Agents
Research has shown that certain 2-cyano-3-substituted-pyridinemethylaminoacrylates exhibit potent herbicidal activity as inhibitors of Photosystem II (PSII) electron transport.[5] These compounds can be synthesized from precursors structurally related to this compound. The presence of the cyano group and a suitable substituent on the pyridine ring are crucial for their biological activity.[5]
Fungicidal and Insecticidal Agents
The versatility of the pyridine core also extends to the development of fungicides and insecticides. Pyridine carboxamides, for instance, have been investigated as potential succinate dehydrogenase inhibitors (SDHIs), a key target for fungicides.[6][7] By modifying the substituents on the pyridine ring, researchers can fine-tune the compound's affinity for the target enzyme and its spectrum of activity. Similarly, various pyridine derivatives have been synthesized and evaluated for their insecticidal properties, with some showing promising results against pests like the cowpea aphid.[3][4]
Experimental Protocols
The following protocols are provided as illustrative examples of how this compound can be utilized in the synthesis and evaluation of new agrochemicals.
Protocol 1: Synthesis of a Substituted Pyridine Derivative via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of this compound with an amine, a common step in the synthesis of many bioactive compounds.
Materials:
-
This compound
-
Substituted aniline (or other amine)
-
Anhydrous potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-8 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine derivative.
Causality behind Experimental Choices:
-
Anhydrous conditions: Necessary to prevent unwanted side reactions, such as hydrolysis of the ester or cyano group.
-
Potassium carbonate: Acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
DMF: A polar aprotic solvent that is suitable for nucleophilic aromatic substitution reactions and can dissolve the reactants.
-
Elevated temperature: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Protocol 2: In Vitro Herbicidal Activity Assay
This protocol outlines a method for evaluating the herbicidal activity of newly synthesized compounds against a model plant species.
Materials:
-
Synthesized pyridine derivatives
-
Acetone
-
Tween-20
-
Distilled water
-
Seeds of a model plant (e.g., Arabidopsis thaliana, cress)
-
Petri dishes
-
Filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare a series of dilutions of the stock solutions in distilled water containing 0.1% Tween-20 (as a surfactant).
-
Place a piece of filter paper in each Petri dish and moisten it with the test solution. A control group should be prepared with a solution containing only acetone and Tween-20 at the same concentration as the test solutions.
-
Place a defined number of seeds (e.g., 20) on the filter paper in each Petri dish.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 7 days), measure the germination rate and the root and shoot length of the seedlings.
-
Calculate the inhibition percentage for each concentration of the test compound compared to the control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each active compound.
Trustworthiness of the Protocol:
This protocol includes a control group to account for any effects of the solvent and surfactant on plant growth. The use of a standardized number of seeds and controlled environmental conditions ensures the reproducibility of the results. The determination of the IC50 value provides a quantitative measure of the herbicidal potency of the compounds.
Sources
- 1. Buy this compound | 40108-12-1 [smolecule.com]
- 2. Cas 40108-12-1,this compound | lookchem [lookchem.com]
- 3. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. b.aun.edu.eg [b.aun.edu.eg]
- 5. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes Utilizing Ethyl 2-chloro-3-cyano-6-methylisonicotinate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthetic utility of Ethyl 2-chloro-3-cyano-6-methylisonicotinate (ECCM). ECCM is a highly functionalized pyridine derivative that serves as a versatile building block for a range of complex heterocyclic structures. These notes detail its reactivity, focusing on nucleophilic substitution and cyclization reactions, and provide validated, step-by-step protocols for the synthesis of key structural motifs, including the pharmaceutically relevant pyrido[2,3-d]pyrimidine core.
Introduction: The Strategic Value of this compound (ECCM)
This compound, with the molecular formula C₁₀H₉ClN₂O₂, is a polysubstituted pyridine derivative featuring a unique convergence of reactive sites.[1] Its structure is primed for sequential and regioselective transformations, making it an invaluable intermediate in synthetic organic chemistry. The strategic placement of a labile chlorine atom at the 2-position, a nucleophilic cyano group at the 3-position, and an ethyl ester at the 4-position allows for a diverse array of chemical manipulations.
The core utility of ECCM lies in its capacity to act as a scaffold for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.[1][2] The 2-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the adjacent cyano and ester functionalities can participate in intramolecular cyclizations to form bicyclic structures.[1] This guide will explore the most impactful synthetic routes starting from ECCM, providing both the theoretical basis and practical protocols for their execution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40108-12-1 | [2] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | ~58 °C | [1][2] |
| Boiling Point | 387.7 °C at 760 mmHg | [2] |
| Density | ~1.30 g/cm³ | [1][2] |
Core Reactivity and Mechanistic Considerations
The synthetic versatility of ECCM is dictated by the interplay of its functional groups. Understanding the reactivity of each site is crucial for designing successful synthetic strategies.
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing cyano and ester groups. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.[1]
-
Annulation Reactions for Fused Systems: The 2-chloro and 3-cyano groups are ideally positioned for cyclization reactions. Treatment with binucleophilic reagents, such as guanidine or amidines, can lead to the formation of fused pyrimidine rings, a common scaffold in kinase inhibitors and other therapeutic agents.[3][4][5]
-
Manipulation of Cyano and Ester Groups: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.[1] The ethyl ester is susceptible to hydrolysis or transesterification. These transformations provide secondary avenues for diversification of the molecular scaffold.
Below is a diagram illustrating the key reactive sites on the ECCM molecule that are exploited in the subsequent protocols.
Sources
- 1. Buy this compound | 40108-12-1 [smolecule.com]
- 2. Cas 40108-12-1,this compound | lookchem [lookchem.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Note: A Hierarchical In Vitro Assay Cascade for the Functional Characterization of Ethyl 2-chloro-3-cyano-6-methylisonicotinate Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro testing funnel for novel Ethyl 2-chloro-3-cyano-6-methylisonicotinate analogs. As derivatives of isonicotinic acid, these compounds represent a versatile chemical scaffold with potential applications in pharmaceuticals and agrochemicals.[1] The specific biological targets of novel analogs are often uncharacterized; therefore, a systematic, multi-tiered approach is essential to elucidate their biological activity, mechanism of action, and therapeutic potential. This guide details a logical progression of assays, from initial cytotoxicity screening to specific mechanistic studies and target validation, explaining the scientific rationale behind each protocol and providing actionable, step-by-step methodologies.
Introduction: The Rationale for a Tiered Assay Approach
This compound and its analogs are heterocyclic compounds that serve as valuable building blocks in medicinal chemistry.[2] Preliminary studies on related structures suggest potential interactions with key biological pathways implicated in inflammation and cancer progression.[2][3] Given the vast possibilities, a high-throughput, cost-effective screening funnel is critical to identify and prioritize promising lead compounds.
Our proposed cascade begins with a broad assessment of cellular impact (cytotoxicity), progresses to investigate a common and critical mechanism of action (kinase inhibition), and culminates in a definitive assay to confirm direct target engagement within the complex cellular environment. This hierarchical approach ensures that resources are focused on compounds with the most promising and verifiable biological activity.
Figure 1: A proposed hierarchical workflow for characterizing novel isonicotinate analogs.
Tier 1: Primary Screening for Cytotoxic Activity
The initial step is to determine whether the isonicotinate analogs exert any biological effect on whole cells. Cytotoxicity assays are fundamental for this purpose, providing a quantitative measure of cell viability after exposure to the test compounds. We recommend employing two mechanistically distinct assays to ensure data robustness and minimize compound-specific artifacts.
2.1. Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is a cornerstone for assessing cell viability by measuring metabolic activity.[4] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[5] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.[6]
Figure 3: Principle of the luminescence-based ADP-Glo™ kinase assay.
Detailed Protocol:
-
Compound Preparation: Create a serial dilution of the active isonicotinate analogs in DMSO. [7]2. Reaction Setup: In a 96-well or 384-well plate, add the components in the following order:
-
Test compound or DMSO vehicle control.
-
Kinase of interest and its specific substrate peptide in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). [7] * Incubate for ~10 minutes at room temperature to allow for inhibitor binding. [7]3. Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. [7]5. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. [8]This terminates the kinase reaction and eliminates the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature. [8]7. Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
3.2. Data Analysis for Tier 2
| Kinase Target | Analog-2b IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
Table 2: Example data for kinase inhibition profiling. Staurosporine is used as a non-selective positive control inhibitor. [13] Data is analyzed similarly to the cytotoxicity assays, plotting luminescence (proportional to kinase activity) against inhibitor concentration to determine the IC₅₀ value. Screening against a panel of kinases is crucial to determine the selectivity of the compound. [14]
Tier 3: Cellular Target Engagement with CETSA
A positive result in a biochemical assay (like a kinase assay) is promising, but it does not prove that the compound binds to its intended target within the complex milieu of a living cell. [9]The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-protein interactions in intact cells or tissues. [10][11] Principle: CETSA is based on the principle of ligand-induced thermal stabilization. [12]When a protein binds to a ligand (such as one of our isonicotinate analogs), it becomes more stable and resistant to heat-induced denaturation. In a CETSA experiment, cells treated with the compound are heated. The stabilized, ligand-bound target protein will remain soluble at higher temperatures compared to the unbound protein, which will denature and aggregate. [13]The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.
Figure 4: The experimental workflow for a CETSA melting curve experiment.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with a saturating concentration of the isonicotinate analog or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. [10]3. Cell Lysis: Lyse the cells to release intracellular proteins. This is commonly achieved by several cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Pellet the heat-induced protein aggregates and cellular debris by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the specific target protein (e.g., Kinase A) in each sample using a standard protein detection method like Western Blotting or ELISA.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (vehicle vs. compound), plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift in the melting curve to higher temperatures in the compound-treated group confirms target engagement. [13]
Conclusion and Future Directions
This application note outlines a systematic, three-tiered in vitro assay cascade designed to efficiently characterize novel this compound analogs. By progressing from broad cytotoxicity screening to specific mechanistic and target engagement assays, researchers can build a comprehensive profile of their compounds' biological activities. This logical workflow ensures that experimental efforts are grounded in validated data, enabling the confident identification and advancement of lead candidates in the drug discovery pipeline. Positive confirmation of target engagement through CETSA provides a strong foundation for further preclinical development, including cell-based functional assays, biomarker studies, and eventual in vivo efficacy models. [14]
References
- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.). MTT assay protocol.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Promega Corporation. (n.d.). CellTox™ Green Cytotoxicity Assay Protocol.
- Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- LookChem. (n.d.). Cas 40108-12-1, this compound.
- Smolecule. (2023). Buy this compound | 40108-12-1.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Henderson, M. J. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- CETSA. (n.d.). CETSA since 2013.
- Promega Corporation. (2023). CellTox(TM) Green Cytotoxicity Assay Technical Manual #TM375.
- Promega Corporation. (n.d.). GSK3β Kinase Assay.
- Lee, K. et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Promega Corporation. (n.d.). CellTox™ Green Cytotoxicity Assay | Cell Death Assay.
- Al-Warhi, T. et al. (2022). In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. Molecules.
Sources
- 1. Cas 40108-12-1,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 40108-12-1 [smolecule.com]
- 3. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promega.com [promega.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. CETSA [cetsa.org]
- 13. annualreviews.org [annualreviews.org]
The Versatile Precursor: Ethyl 2-chloro-3-cyano-6-methylisonicotinate for Advanced Fluorescent Probe Development
In the landscape of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The rational design of these molecular spies hinges on the selection of a versatile chemical scaffold that can be readily modified to achieve high selectivity and sensitivity for a specific target. Ethyl 2-chloro-3-cyano-6-methylisonicotinate has emerged as a highly promising precursor for the development of bespoke fluorescent probes. Its unique electronic and structural features, characterized by a reactive chloro group and an electron-withdrawing cyano group on a pyridine core, provide a robust platform for the synthesis of a new generation of sophisticated molecular sensors.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles, applications, and detailed protocols for utilizing this compound as a foundational building block for novel fluorescent probes.
The Strategic Advantage of the Isonicotinate Scaffold
This compound is a heterocyclic compound with the chemical formula C₁₀H₉ClN₂O₂.[1] Its utility as a precursor for fluorescent probes is rooted in its inherent chemical reactivity. The pyridine ring, an isostere of benzene, is a common motif in many biological molecules and approved drugs, offering a degree of biocompatibility. The key to its versatility lies in the strategic placement of its functional groups:
-
The 2-Chloro Position: The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of nucleophiles, including fluorescent dyes, recognition moieties, or reactive groups for bioconjugation.
-
The 3-Cyano Group: The strongly electron-withdrawing nature of the cyano group further activates the 2-position towards nucleophilic attack. Additionally, the cyano group can be chemically transformed into other functionalities, such as a carboxylic acid or an amine, offering further avenues for molecular elaboration.
-
The Ester and Methyl Groups: These groups can be modified to fine-tune the solubility, cell permeability, and pharmacokinetic properties of the final probe.
This strategic arrangement of functional groups allows for a modular approach to fluorescent probe design, where different components can be systematically varied to optimize performance.
Principles of Probe Design: A Modular Approach
The development of a fluorescent probe from this compound typically follows a modular design strategy. This involves the coupling of two key components to the isonicotinate scaffold: a fluorophore and a recognition moiety .
The "Turn-On" Response: A Key Design Feature
A common and highly desirable feature in fluorescent probe design is a "turn-on" response, where the probe is initially non-fluorescent or weakly fluorescent and becomes brightly fluorescent only upon interaction with its target analyte. This can be achieved through several mechanisms, including:
-
Photoinduced Electron Transfer (PeT): In a PeT-based probe, the recognition moiety acts as a quencher of the fluorophore's excited state through electron transfer. Upon binding to the analyte, a conformational change or electronic perturbation in the recognition moiety disrupts the PeT process, leading to a significant increase in fluorescence.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be modulated by the recognition moiety. Analyte binding can induce a change in the ICT character of the molecule, resulting in a shift in the emission wavelength or an increase in fluorescence intensity.
-
FRET (Förster Resonance Energy Transfer): While less common for small molecule probes derived from this precursor, FRET can be employed by attaching a donor and acceptor fluorophore. Analyte-induced conformational changes can alter the distance or orientation between the two, modulating the FRET efficiency.
The isonicotinate scaffold is well-suited for implementing these mechanisms due to the ease with which different electronic and steric properties can be introduced via nucleophilic substitution at the 2-position.
Synthetic Protocols: Crafting a Bespoke Fluorescent Probe
The core of utilizing this compound lies in the nucleophilic substitution reaction at the 2-chloro position. Below are detailed, exemplary protocols for the synthesis of two hypothetical fluorescent probes designed for the detection of a generic analyte with an available amino or hydroxyl functional group for reaction.
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and application of a fluorescent probe derived from this compound.
Caption: General workflow for the synthesis and application of a fluorescent probe.
Protocol 1: Synthesis of a "Turn-On" Probe via Reaction with an Aminophenol Derivative
This protocol describes the synthesis of a hypothetical probe where the fluorescence is quenched by a PeT mechanism from the phenol group to the pyridine core. Upon analyte interaction with the phenol (e.g., enzymatic cleavage of a protecting group or metal ion binding), the PeT is disrupted, leading to fluorescence enhancement.
Materials:
-
This compound (1.0 eq)
-
4-Amino-2-methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add 4-Amino-2-methoxyphenol (1.1 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the desired fluorescent probe precursor.
Expected Outcome: The product will have the aminophenol moiety attached at the 2-position of the isonicotinate ring. The phenolic hydroxyl group can then be further functionalized to create a recognition site for a specific analyte.
Protocol 2: Synthesis of a Ratiometric Probe by Introducing a Second Fluorophore
This protocol outlines a strategy for creating a ratiometric probe by reacting the precursor with a fluorescent amine, followed by modification of the ester group to introduce a second fluorophore.
Step 1: Nucleophilic Substitution with a Fluorescent Amine
Materials:
-
This compound (1.0 eq)
-
A fluorescent amine (e.g., 7-amino-4-methylcoumarin) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the fluorescent amine (1.1 eq) in anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Step 2: Hydrolysis of the Ester and Coupling of a Second Fluorophore
The ester group of the product from Step 1 can be hydrolyzed to a carboxylic acid using standard conditions (e.g., LiOH in THF/water). This carboxylic acid can then be coupled to an amine-functionalized second fluorophore using peptide coupling reagents like HATU or EDC/HOBt to create a FRET-based ratiometric probe.
Characterization and Application of the Fluorescent Probe
Once synthesized and purified, the novel fluorescent probe must be thoroughly characterized to understand its photophysical properties and its response to the target analyte.
Photophysical Characterization
The following table summarizes the key photophysical parameters that should be determined for a newly synthesized fluorescent probe.
| Parameter | Description | Typical Method of Determination |
| Absorption Maximum (λabs) | The wavelength at which the probe absorbs light most strongly. | UV-Vis Spectrophotometry |
| Emission Maximum (λem) | The wavelength at which the probe emits light most strongly. | Fluorescence Spectroscopy |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Calculated from λabs and λem |
| Quantum Yield (Φ) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | Comparative method using a known standard (e.g., quinine sulfate) |
| Molar Extinction Coefficient (ε) | A measure of how strongly the probe absorbs light at a given wavelength. | Beer-Lambert Law using UV-Vis spectroscopy |
| Photostability | The resistance of the probe to photobleaching upon prolonged exposure to excitation light. | Time-course fluorescence measurements under continuous illumination |
Application Protocol: General Procedure for Fluorescence-Based Detection
This protocol provides a general framework for using a "turn-on" fluorescent probe for the detection of a target analyte in a microplate format.
Materials:
-
Synthesized fluorescent probe (stock solution in DMSO)
-
Assay buffer (e.g., PBS, Tris-HCl, depending on the analyte and biological system)
-
Target analyte (stock solution of known concentration)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare serial dilutions of the target analyte in the assay buffer.
-
In the wells of the 96-well microplate, add the fluorescent probe solution.
-
Add the different concentrations of the target analyte to the respective wells. Include a control well with no analyte.
-
Incubate the plate at the appropriate temperature (e.g., 37 °C) for a predetermined amount of time to allow for the reaction between the probe and the analyte to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader at the predetermined excitation and emission wavelengths of the probe.
-
Plot the fluorescence intensity as a function of the analyte concentration to generate a calibration curve.
Concluding Remarks
This compound represents a powerful and versatile platform for the rational design and synthesis of novel fluorescent probes. The ease of functionalization through nucleophilic substitution at the 2-chloro position allows for the creation of a diverse library of probes with tailored specificities and response mechanisms. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising precursor in advancing our understanding of complex biological systems and in the development of next-generation diagnostic and therapeutic agents.
References
- Kikuchi, K. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(6), 2048-2064. URL
- Smolecule. (2023).
- Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. Journal of Health Science, 55(2), 147-156. URL
- Yuan, L., Lin, W., Zheng, K., He, L., & Huang, W. (2013). Far-red to near-infrared fRET fluorescent probes for enzymes: a review. Chemical Society Reviews, 42(2), 622-661. URL
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. URL
- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. URL
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate (CAS 40108-12-1). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to assist researchers, chemists, and drug development professionals in improving the yield and purity of this valuable synthetic intermediate. As a versatile building block for various pharmaceuticals and agrochemicals, mastering its synthesis is crucial for efficient research and development.[1]
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common and effective strategy begins with a substituted pyridone, which is then systematically functionalized. The pathway outlined below involves the construction of the core heterocyclic structure followed by chlorination and esterification.
Sources
Technical Support Center: Optimization of Isonicotinate Coupling Reactions
Welcome to the technical support center for the optimization of isonicotinate cross-coupling reactions. Isonicotinate esters and their derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis via palladium-catalyzed cross-coupling reactions is often challenging due to the inherent properties of the pyridine ring.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you navigate common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have when starting an isonicotinate coupling project.
Q1: Why are cross-coupling reactions with isonicotinates and other pyridine derivatives so challenging?
A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, often termed "The 2-Pyridyl Problem" when dealing with adjacent coupling sites, can disrupt the catalytic cycle and lead to low yields.[1][2] Furthermore, pyridylboronic acids, especially 2-pyridyl derivatives, are often unstable and prone to rapid protodeboronation, which removes the nucleophilic partner from the reaction.[2][3][4]
Q2: Which cross-coupling reaction is the best starting point for my isonicotinate substrate?
A2: The Suzuki-Miyaura coupling is the most common and versatile starting point for C-C bond formation due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[5] For C-N bond formation, the Buchwald-Hartwig amination is the industry standard.[6][7] The choice ultimately depends on the desired bond and the specific coupling partners.
Q3: What are the most critical parameters to screen when optimizing an isonicotinate coupling reaction?
A3: The "big four" parameters to screen are the ligand , base , solvent , and temperature . The interplay between these factors is crucial.
-
Ligand: Directly influences the stability and activity of the palladium catalyst.
-
Base: Essential for the transmetalation step in Suzuki coupling and for activating the amine in Buchwald-Hartwig reactions.[8]
-
Solvent: Affects the solubility of all components, including the inorganic base, and can influence catalyst activity.[9]
-
Temperature: Controls the reaction rate but can also promote side reactions or decomposition if too high.
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester) for my Suzuki-Miyaura coupling?
A4: While boronic acids are often more reactive, they can be unstable and prone to decomposition or trimerization into boroxines.[5][9] Pinacol esters (Bpin) are generally more stable, easier to handle and purify, and less prone to protodeboronation, making them a more robust choice for challenging substrates, though they may require slightly more forcing conditions.[5] For particularly difficult couplings, other stable derivatives like MIDA boronates or trifluoroborate salts can be considered.[5][10]
Troubleshooting Guide: A Problem-Solving Approach
This guide is structured to help you diagnose and solve specific issues encountered during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction shows mostly unreacted starting materials after 24 hours. What are the likely causes and how can I fix it?
A: This is the most common issue. Let's diagnose it systematically.
Possible Cause 1: Catalyst Inactivation The pyridine nitrogen on your isonicotinate substrate is likely coordinating to the palladium center, preventing it from participating in the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium, which disfavors coordination by the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.[5][8]
Possible Cause 2: Ineffective Base The base might be too weak, poorly soluble in the reaction solvent, or sterically hindered. In Suzuki couplings, the base is critical for activating the boronic acid/ester for transmetalation.[8]
-
Solution: Screen a range of bases with varying properties.
-
Base Screening Strategy:
-
K₃PO₄ (Potassium Phosphate): A strong, effective base for many challenging couplings. Ensure it is finely ground to maximize surface area.[10]
-
Cs₂CO₃ (Cesium Carbonate): Often provides higher reactivity due to its greater solubility in organic solvents.[6]
-
K₂CO₃ (Potassium Carbonate): A milder, cost-effective option, often used in aqueous solvent mixtures.[13]
-
-
Possible Cause 3: Protodeboronation of the Boronic Acid/Ester This is a major competing pathway where the boronic acid/ester is cleaved by trace amounts of water or protic solvents before it can couple, especially if the reaction is slow or requires high temperatures.[9]
-
Solution:
-
Use a Pinacol Ester (Bpin): They are significantly more stable than the corresponding boronic acids.[5]
-
Strict Anhydrous Conditions: Use anhydrous solvents and ensure reagents are dry.
-
Use a Stoichiometric Excess: Employ a slight excess (1.2-1.5 equivalents) of the boronate reagent to compensate for potential degradation.
-
Possible Cause 4: Poor Solubility If either of your coupling partners is not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.
-
Solution: Change the solvent system. Aprotic polar solvents or mixtures are often effective.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield isonicotinate coupling reactions.
Problem 2: Significant Side Product Formation
Q: My reaction is consuming starting material, but I'm getting a mixture of products, including homocoupled arenes and dehalogenated starting material. What's going wrong?
A: Side product formation indicates that undesired catalytic pathways are competing with your desired reaction.
Possible Cause 1: Homocoupling of Boronic Acid/Ester This occurs when two molecules of the boronic acid reagent couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this pathway.[5][14]
-
Solution:
-
Thorough Degassing: This is critical. Use a freeze-pump-thaw cycle (3x) for your solvent or, at a minimum, sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes.[15]
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of Argon or Nitrogen.
-
Use a Precatalyst: Modern palladium precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can minimize side reactions.[7][16]
-
Possible Cause 2: Dehalogenation/Hydrodehalogenation This is the replacement of the halide on your electrophile with a hydrogen atom. It can be problematic with electron-rich aryl halides and highly active catalysts.[14]
-
Solution:
-
Use a Milder Base: Strong bases can sometimes promote this pathway. Switch from a phosphate to a carbonate.
-
Lower the Temperature: Running the reaction at the lowest effective temperature can often temper catalyst activity and reduce side reactions.
-
Re-evaluate Ligand Choice: A less electron-rich ligand might be beneficial if hydrodehalogenation is the primary issue.
-
Possible Cause 3: Reductive Heck Product (for Heck Reactions) In Heck reactions, instead of β-hydride elimination to form the substituted alkene, a conjugate addition product can form.[17]
-
Solution: The choice of base and additives is crucial here. Adding silver salts or using bases like triethylamine can facilitate the desired β-hydride elimination pathway over competing side reactions.[18]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of an Isonicotinate Derivative
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
4-Bromoisocicotinate Ester (Electrophile)
-
Arylboronic Acid Pinacol Ester (Nucleophile)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄, finely ground)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Degassed Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromoisocicotinate ester (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and the base (2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water to achieve the desired concentration (typically 0.1-0.2 M) and solvent ratio (e.g., 4:1 Dioxane:H₂O).
-
Degassing (Optional but Recommended): If not working in a glovebox, subject the sealed reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots periodically.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Palladium Catalytic Cycle
Caption: The generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[5][8]
Data Summary: Ligand & Base Screening
When optimizing, it is crucial to screen parameters systematically. Below is a representative table summarizing a hypothetical screening process for the coupling of 4-chloroisocicotinate with phenylboronic acid.
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2.5 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <5 |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 5 | XPhos Pd G3 | (none) | K₃PO₄ | Toluene/H₂O | 100 | 82 |
| 6 | XPhos Pd G3 | (none) | K₃PO₄ | Dioxane/H₂O | 80 | 91 |
Data is illustrative. Yields determined by ¹H NMR with an internal standard.
Analysis:
-
Entry 1 vs. 2: Demonstrates the dramatic improvement when moving from a simple ligand (PPh₃) to a bulky, electron-rich Buchwald ligand (SPhos).
-
Entry 2 vs. 3: Shows the positive effect of switching to a stronger base (K₃PO₄).
-
Entry 3 vs. 4: Highlights further optimization by screening different generations of Buchwald ligands (XPhos).
-
Entry 5 & 6: Illustrates the use of a precatalyst and fine-tuning of solvent and temperature for optimal results.
References
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Billingsley, K. L., & Buchwald, S. L. (2007). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Deng, J. Z., et al. (2009).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Caddick, S., et al. (2009). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
- Hao, W., et al. (2013). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
- Gstottmayr, C. W., et al. (2002). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
- Cosgrove, S. C., et al. (2020). Optimisation of a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
- Valente, C., et al. (2010). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Jana, S., & Panda, G. (2018).
- ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]
- Hickman, A. J., & Sanford, M. S. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. jmcct.com [jmcct.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Ethyl 2-chloro-3-cyano-6-methylisonicotinate
Welcome to the technical support center for Ethyl 2-chloro-3-cyano-6-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile chemical intermediate. As a substituted cyanopyridine, this compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] However, its purification can be a significant bottleneck. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Molecule and Potential Impurities
This compound is a multifunctional pyridine derivative.[1][4] Its structure, featuring a chloro group, a cyano group, and an ethyl ester, presents specific purification challenges.[1][4] Understanding the potential impurities arising from its synthesis is the first step toward effective purification.
Common Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Over-chlorinated Species: Molecules with additional chlorine atoms on the pyridine ring.
-
Hydrolysis Products: The ester can hydrolyze back to the carboxylic acid, especially in the presence of water and acid or base.
-
Decarboxylated Byproducts: Loss of the ethyl carboxylate group under harsh thermal conditions.
-
Polymeric Materials: High temperatures or reactive impurities can lead to polymerization.
Physicochemical Properties:
A solid understanding of the target molecule's properties is crucial for designing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol [4] |
| Melting Point | ~58 °C[1][4] |
| Boiling Point | 387.7 °C at 760 mmHg[1] |
| Appearance | Off-white solid |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C[1][5] |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of crude this compound.
Issue 1: Oily Product After Initial Work-up
Q: My crude product is an oil instead of the expected off-white solid. What could be the cause and how do I fix it?
A: An oily product often indicates the presence of residual solvents or significant impurities that are depressing the melting point.
Causality:
-
Incomplete Solvent Removal: Residual high-boiling point solvents from the reaction or extraction (e.g., DMF, DMSO, toluene) can be trapped in the crude product.
-
High Impurity Load: A high concentration of byproducts, particularly unreacted liquid starting materials or low-melting point side products, can prevent crystallization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily crude product.
Detailed Steps:
-
High-Vacuum Drying: Place the oily product under high vacuum for several hours, possibly with gentle heating (not exceeding 40°C to avoid degradation), to remove volatile solvents.
-
Trituration: If the product remains oily, attempt to induce crystallization by trituration.
-
Add a minimal amount of a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture).
-
Stir the mixture vigorously. The product should precipitate as a solid.
-
Filter the solid and wash with a small amount of the cold trituration solvent.
-
-
Column Chromatography: If trituration fails, the impurity level is likely too high. Column chromatography is the most effective method for separating the target compound from a complex mixture.
Issue 2: Low Purity After Recrystallization
Q: I've recrystallized my product, but the purity (as determined by HPLC or NMR) has not significantly improved. What went wrong?
A: Ineffective recrystallization is usually due to an inappropriate solvent system or the co-crystallization of impurities.
Causality:
-
Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Impurities should either be highly soluble or insoluble at all temperatures.
-
Co-crystallization: Some impurities may have very similar structures and polarities to the target compound, leading them to incorporate into the crystal lattice.
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the newly formed crystals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity after recrystallization.
Detailed Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to find the optimal system.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved crude product before allowing it to cool.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling should be avoided.
-
Consider a Different Purification Technique: If recrystallization consistently fails to remove a persistent impurity, an orthogonal purification method like column chromatography may be necessary.
Issue 3: Product Degradation During Purification
Q: I'm observing the formation of new impurities during my purification process, particularly when using column chromatography. Why is this happening?
A: The compound's functional groups can be sensitive to the conditions of purification.
Causality:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can promote the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Prolonged Heat: As mentioned, the compound can be thermally labile. Extended exposure to heat during solvent removal or recrystallization can lead to degradation.
-
Reactive Solvents: Protic solvents (like methanol) can potentially transesterify the ethyl ester, especially under acidic or basic conditions.
Preventative Measures:
-
Neutralized Silica Gel: For column chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize its acidity.
-
Minimize Heat Exposure: Use a rotary evaporator with a water bath temperature below 40-50°C for solvent removal. Avoid prolonged heating during recrystallization.
-
Aprotic Solvents: Whenever possible, use aprotic solvents for chromatography and recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for column chromatography of this compound?
A1: A good starting point for column chromatography is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the specific impurities present. It is highly recommended to first determine the optimal eluent composition by thin-layer chromatography (TLC).
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be an excellent alternative, especially for removing non-polar impurities.
Q3: My purified product is slightly yellow. Is this a concern?
A3: A slight yellow tint is common for this compound and may not necessarily indicate significant impurity. However, if high purity is critical, a final purification step such as a carbon treatment during recrystallization can sometimes remove colored impurities. Always confirm purity with analytical techniques like HPLC, NMR, and mass spectrometry.[4]
Q4: What are the key analytical techniques to assess the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any structurally related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.[4]
-
Melting Point: A sharp melting point close to the literature value (around 58°C) is a good indicator of purity.[1][4]
IV. Experimental Protocols
Protocol 1: Recrystallization
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a few more minutes.
-
If carbon was added, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed product and carefully add it to the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- Lookchem. (n.d.).
- Chempanda. (n.d.).
- Guner, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]
- Dakota Ingredients. (n.d.). The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. [Link]
- Google Patents. (2013).
- PubMed. (2024).
- Semantic Scholar. (2005).
- PubMed. (n.d.). Affinity chromatography on immobilized "biomimetic" ligands. Synthesis, immobilization and chromatographic assessment of an immunoglobulin G-binding ligand. [Link]
Sources
stability issues of Ethyl 2-chloro-3-cyano-6-methylisonicotinate in solution
A Guide to Understanding and Preventing Stability Issues in Solution
Introduction: This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-3-cyano-6-methylisonicotinate. Due to its specific combination of functional groups, this molecule may exhibit instability under various experimental conditions. This document provides a proactive framework for identifying, troubleshooting, and mitigating potential degradation. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of this compound in solution.
Q1: I've dissolved my compound in an aqueous buffer for my assay, but I'm seeing a loss of the parent compound over time. What could be the primary cause?
A1: The most likely causes of degradation in aqueous solutions are hydrolysis of the ethyl ester and/or nucleophilic substitution of the chloro group.
-
Ester Hydrolysis: The ethyl ester group (-COOCH₂CH₃) is susceptible to reaction with water, especially under acidic or basic conditions, which cleaves it to form the corresponding carboxylic acid.[1][2] This reaction is often catalyzed by changes in pH away from neutral.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of the pyridine ring is "activated" by the electron-withdrawing effects of the ring nitrogen and the adjacent cyano group.[3] This makes it susceptible to displacement by nucleophiles, including water or components of your buffer (e.g., phosphate, amines), to form a hydroxy or other substituted derivative.
Q2: Which solvents are recommended for preparing stock solutions to maximize stability?
A2: For long-term storage, anhydrous aprotic solvents are highly recommended. Good choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)[4]
These solvents are non-nucleophilic and prevent the hydrolytic degradation pathways.[5] It is crucial to use high-purity, anhydrous grades of these solvents and store the stock solutions protected from moisture, for instance, in vials with septa under an inert atmosphere (e.g., argon or nitrogen).
Q3: My analytical method (HPLC-UV) shows a new peak appearing over time. How can I identify this new peak?
A3: The most effective technique for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6][7]
-
HPLC-MS Analysis: This method will provide the mass-to-charge ratio (m/z) of the new peak.[6] By comparing this to the mass of the parent compound, you can deduce the chemical transformation. For example:
-
A mass decrease of 28 Da (C₂H₄) suggests ester hydrolysis (loss of ethyl group, replaced by H).
-
A mass increase of 1 Da suggests substitution of -Cl with an -OH group (mass of OH minus mass of Cl).
-
-
Forced Degradation: Performing a controlled "forced degradation" study, as described in the troubleshooting section, can help you intentionally generate these impurities, aiding in their definitive identification.[8][9]
Q4: How does pH affect the stability of this compound in aqueous media?
A4: The pH of the solution is a critical factor.
-
Basic Conditions (pH > 8): Alkaline conditions will significantly accelerate the rate of ester hydrolysis, a process known as saponification, leading to the formation of the carboxylate salt.[10] This reaction is generally irreversible.[2]
-
Acidic Conditions (pH < 6): Acidic conditions can also catalyze ester hydrolysis, although the mechanism is different and the reaction is typically reversible.[1][2]
-
Neutral Conditions (pH ~7): The compound is expected to be most stable around neutral pH. However, even at pH 7, slow degradation via hydrolysis or substitution by buffer nucleophiles can occur, especially at elevated temperatures.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving stability-related problems.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe high variability between replicate wells or a time-dependent decrease in the compound's apparent activity during the course of an experiment (e.g., a 24-hour cell-based assay).
-
Underlying Cause: The compound is likely degrading in the aqueous cell culture medium. The rate of degradation may be influenced by temperature (37°C incubation), pH of the medium (~7.4), and reaction with media components.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing compound instability in biological assays.
Issue 2: Appearance of Degradants During Purification or Analysis
-
Symptom: You observe new impurities by HPLC or TLC after leaving the compound in a purification solvent (e.g., methanol/water mobile phase) for several hours at room temperature.
-
Underlying Cause: Solvolysis. Protic solvents like methanol or ethanol can act as nucleophiles, displacing the activated chloro group to form a methoxy or ethoxy derivative, respectively. This is a specific type of nucleophilic aromatic substitution.[11]
-
Preventative Measures:
-
Solvent Choice: During analysis and purification, use aprotic mobile phases (e.g., acetonitrile/water) whenever possible.
-
Temperature Control: Keep autosampler vials cooled (e.g., 4-10°C) to slow down the rate of degradation in solution.
-
Minimize Residence Time: Analyze samples promptly after dissolution. Avoid letting samples sit on the benchtop or in the autosampler for extended periods before injection.
-
Predicted Degradation Pathways
The following diagram illustrates the two most probable degradation pathways for this compound in solutions containing nucleophiles like water.
Caption: Predicted primary degradation pathways of the target compound in aqueous solution.
Part 3: Experimental Protocols & Data Presentation
To proactively manage stability, it is essential to perform a forced degradation study. This study intentionally exposes the compound to stressful conditions to identify likely degradation products and establish a stability-indicating analytical method.[12][13]
Protocol: Forced Degradation Study
This protocol is based on ICH (International Council for Harmonisation) guidelines.[8][9] The goal is to achieve 5-20% degradation of the active ingredient.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.[14]
2. Stress Conditions:
-
For each condition, dilute the stock solution with the stressor solution to a final concentration of 0.1 mg/mL. Include a control sample diluted with 50:50 acetonitrile:water stored at 4°C.
| Stress Condition | Reagent / Parameters | Incubation Time & Temperature | Quenching / Neutralization Step |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 2, 8, 24 hours | Neutralize with equal volume of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temp (25°C) for 30 min, 1, 4 hours | Neutralize with equal volume of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp (25°C) for 2, 8, 24 hours | N/A (dilute with mobile phase) |
| Thermal | Stored in 50:50 ACN:H₂O | Heat at 80°C for 24, 48, 72 hours | Cool to room temperature |
| Photolytic | Stored in 50:50 ACN:H₂O | Expose to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)[13][14] | N/A (analyze directly) |
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method. A gradient reversed-phase method is typically required to separate the parent compound from all degradation products.[15]
-
Confirm the identity of major degradants using HPLC-MS.[16]
4. Data Interpretation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the relative retention time and peak area percentage of each new impurity.
-
This data will establish the degradation profile and confirm that your analytical method can adequately resolve and quantify the compound in the presence of its degradants.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Kinetic studies in ester hydrolysis. (n.d.). Journal of the Indian Chemical Society.
- A Review on Force Degradation Studies for Drug Substances. (n.d.).
- Forced Degrad
- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. (2025). Filo.
- Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. (2005). Helvetica Chimica Acta.
- Hydrolysis of esters. (n.d.). Chemguide.
- Basic Hydrolysis of Esters – Saponific
- Analytical Techniques In Stability Testing. (2025).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
- LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- Dichloromethane. (n.d.). Wikipedia.
- Solvent. (n.d.). Wikipedia.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. Dichloromethane - Wikipedia [en.wikipedia.org]
- 5. Solvent - Wikipedia [en.wikipedia.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Solubility of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
Introduction: Ethyl 2-chloro-3-cyano-6-methylisonicotinate is a key heterocyclic building block used in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] Its complex substituted pyridine structure, while synthetically versatile, often presents a significant challenge in terms of solubility, particularly in aqueous media. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome solubility limitations encountered during synthesis, purification, and formulation.
Part 1: Foundational Understanding & Initial Assessment
This section addresses the fundamental properties of the compound that govern its solubility and provides a protocol for establishing a baseline.
FAQ 1: What are the key physicochemical properties of this compound that limit its solubility?
The solubility behavior of this compound is dictated by its molecular structure (C₁₀H₉ClN₂O₂).[1][2] Key influencing factors include:
-
High Crystallinity: As a solid with a defined melting point of approximately 58°C, the compound exists in a stable crystal lattice.[1][2] Significant energy is required to overcome these lattice forces before solvation can occur, leading to low intrinsic solubility.
-
Predominantly Non-Polar Nature: The molecule possesses several hydrophobic features, including a methyl group, an ethyl ester group, and a chloro substituent. These groups dominate its character, making it poorly compatible with polar solvents like water.
-
Weak Basicity: While the pyridine ring contains a nitrogen atom, its basicity is significantly reduced by the electron-withdrawing effects of the adjacent chloro and cyano groups. Consequently, it is not readily protonated to form a soluble salt under typical physiological pH conditions (pH 3-7).[3]
FAQ 2: How do I perform a reliable baseline solubility assessment?
Before attempting to enhance solubility, it is crucial to quantify the baseline solubility in relevant solvents. This data will serve as a benchmark for evaluating the effectiveness of different enhancement techniques.
Protocol 1: Baseline Solubility Screening by the Shake-Flask Method
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of 2 mL glass vials. Ensure that a visible amount of undissolved solid remains.
-
Solvent Addition: Add 1 mL of each selected solvent (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, DMSO, Acetonitrile, Polyethylene Glycol 400) to the respective vials.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand until the excess solid has settled. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Part 2: Troubleshooting Guides & Enhancement Strategies
This section provides detailed, question-and-answer-based guides for four primary solubility enhancement techniques, complete with mechanistic explanations and step-by-step protocols.
FAQ 3: My compound is precipitating from a mixed aqueous-organic reaction mixture. How can co-solvents improve its solubility?
Expert Explanation: This is a classic solubility challenge where the polarity of the solvent system is incompatible with the solute. Co-solvency is a technique that modifies the polarity of the primary solvent (usually water) by adding a miscible co-solvent in which the compound is more soluble.[4] The co-solvent works by disrupting the hydrogen-bonding network of water, which reduces the overall polarity of the solvent system and lowers the interfacial tension between the solvent and the hydrophobic compound, thereby increasing its solubility.[5][]
Workflow for Co-Solvent Selection & Optimization
Caption: Co-solvency workflow to enhance solubility.
Table 1: Common Co-solvents for Pharmaceutical Development
| Co-solvent | Polarity | Typical Use Case | Notes |
| Ethanol | High | General purpose, oral formulations | Can cause precipitation upon high dilution. |
| Propylene Glycol | High | Parenteral and oral formulations | Good solubilizing power for many compounds.[7] |
| Polyethylene Glycol 400 (PEG 400) | High | Oral and parenteral formulations | Low toxicity, highly effective for non-polar drugs.[5] |
| Dimethyl Sulfoxide (DMSO) | High | In vitro assays, early-stage research | High solubilizing power but potential for toxicity. |
| N,N-Dimethylformamide (DMF) | High | Organic synthesis | Used as a reaction solvent, not for final formulations. |
Protocol 2: Preparing a Solution Using Co-solvency
-
Pre-dissolution: Weigh the required amount of this compound and dissolve it in a minimal volume of a strong co-solvent in which it is freely soluble (e.g., DMSO or PEG 400).
-
Vortexing: Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Titration: Slowly add the aqueous phase (e.g., water or buffer) to the co-solvent concentrate in a stepwise manner while continuously vortexing or stirring.
-
Observation: Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may need to increase the initial proportion of the co-solvent.
-
Final Volume: Once the desired final concentration is reached without precipitation, add the remaining aqueous phase to achieve the final target volume.
FAQ 4: For formulation, I need to significantly improve the dissolution rate. Is the solid dispersion technique appropriate?
Expert Explanation: Yes, solid dispersion is a powerful and widely used technique for enhancing the dissolution rate and apparent solubility of poorly soluble, crystalline compounds.[8][9] The strategy involves dispersing the drug at a molecular level within a hydrophilic polymer matrix. This process effectively converts the drug from a stable, low-energy crystalline form to a higher-energy amorphous state.[10] Upon contact with an aqueous medium, the water-soluble carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a vastly increased surface area, which dramatically improves the dissolution rate.[9]
Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic carrier. Polyvinylpyrrolidone (PVP K30) and Polyethylene Glycol (PEG 6000) are excellent starting choices.[9]
-
Solvent Selection: Identify a common volatile solvent that can dissolve both the drug and the chosen carrier (e.g., ethanol, methanol, or a mixture of dichloromethane and methanol).
-
Dissolution: Prepare a solution by dissolving a specific ratio of this compound and the carrier (e.g., 1:1, 1:5, 1:10 w/w) in the selected solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will produce a thin, solid film on the wall of the flask.
-
Drying: Further dry the solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently pulverize it using a mortar and pestle and pass it through a sieve to obtain a fine, uniform powder.
-
Characterization (Self-Validating): The success of the solid dispersion can be confirmed by Differential Scanning Calorimetry (DSC), which should show the absence of the drug's characteristic melting peak, and by Powder X-ray Diffraction (PXRD), which should show a halo pattern characteristic of amorphous material instead of sharp peaks from the crystalline drug.
FAQ 5: I need a stable, high-concentration aqueous stock for a biological assay. How can cyclodextrins help?
Expert Explanation: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic outer surface and a hydrophobic inner cavity.[11][12] This structure allows them to act as molecular hosts, encapsulating poorly water-soluble "guest" molecules—like this compound—within their central cavity.[11][13] This formation of a "host-guest" inclusion complex effectively shields the hydrophobic drug from the aqueous environment. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, significantly increasing the apparent aqueous solubility of the drug.[12] Methylated derivatives like Randomly-methylated-β-cyclodextrin (RAMEB) often show enhanced solubilization capacity.[14]
Diagram of Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a guest drug by a host cyclodextrin.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex via Kneading Method
-
Molar Ratio Calculation: Calculate the amounts of the drug and a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) required for a specific molar ratio (e.g., 1:1 or 1:2).
-
Paste Formation: Place the cyclodextrin in a glass mortar and add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.[13]
-
Drug Incorporation: Slowly add the powdered drug to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The process should be continuous to ensure intimate contact and complex formation.
-
Drying: Spread the resulting mass in a thin layer on a tray and dry it in an oven at 40-50°C until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve. The resulting powder can be directly dissolved in aqueous buffers for your assays.
Part 3: Summary & Strategy Selection
Choosing the right technique depends on the specific experimental context and desired outcome. The table below provides a comparative summary to guide your decision-making.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Primary Mechanism | Best For... | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity | Organic synthesis, in vitro stock solutions | Simple, rapid, and easy to formulate.[15] | Risk of precipitation upon dilution; potential solvent toxicity.[15] |
| pH Adjustment | Formation of a soluble salt | Compounds with ionizable functional groups | Simple and effective if the compound has a suitable pKa.[][16] | Limited applicability for this compound; risk of chemical degradation (hydrolysis).[16] |
| Solid Dispersion | Amorphization, increased surface area | Improving dissolution rate for oral formulations | Significant increase in dissolution and bioavailability.[8][10] | Manufacturing can be complex; potential for physical instability (recrystallization). |
| Cyclodextrin Complexation | Molecular encapsulation | Stable aqueous solutions for assays, formulations | High solubility increase; masks taste; improves stability.[11] | Requires specific host-guest compatibility; can be expensive. |
References
- Verma, S., & Rawat, A. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
- Gavali, S. M., et al. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
- Nikghadmat, M., & Tarighi, P. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
- Singh, R., et al. (2015). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. GPSR - Global Pharmaceutical Sciences Review. [Link]
- Sharma, N., & N, P. (2021). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]
- Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. [Link]
- Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- Patel, B. B., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
- LookChem. (n.d.).
- Sharma, D., et al. (2019). Techniques to improve the solubility of poorly soluble drugs.
- Journal of Population Therapeutics and Clinical Pharmacology. (2024). Co-solvency and anti-solvent method for the solubility enhancement. jptcp.com. [Link]
- Gajera, B. Y., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ijcrt.org. [Link]
- Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
- Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH. [Link]
- Begum, M. M., & S, N. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.com. [Link]
- Alam, T., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- Naik, G. (2016). Cosolvency. Slideshare. [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. ijmsdr.com. [Link]
- Kumar, S., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
- Khadka, P., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. [Link]
- Waghmare, A. S., et al. (2022). Solubility Enhancement of Drugs.
- Al-Hamidi, H., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. [Link]
- Mahajan, S., et al. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 40108-12-1 [smolecule.com]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. bepls.com [bepls.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. jddtonline.info [jddtonline.info]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbr.in [ijpbr.in]
- 16. ijprajournal.com [ijprajournal.com]
avoiding decomposition of Ethyl 2-chloro-3-cyano-6-methylisonicotinate during synthesis
Technical Support Center: Synthesis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
Welcome to the technical support resource for the synthesis and handling of this compound (CAS 40108-12-1). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block.[1][2] The inherent reactivity of this molecule, while beneficial for subsequent derivatization, presents unique stability challenges during its synthesis and purification. This document provides troubleshooting advice and preventative strategies in a direct question-and-answer format to help you navigate these challenges and minimize decomposition.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, workup, and purification of this compound.
Q1: My final product yield is low, and TLC/LC-MS analysis shows a major impurity with a molecular weight of 196.68 g/mol . What is this byproduct and how can I prevent its formation?
A1: You are likely observing the formation of the hydrolyzed product, 2-chloro-3-cyano-6-methylisonicotinic acid.
-
Scientific Rationale: The ethyl ester functional group in your target molecule is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form a carboxylic acid and ethanol.[3][4] This reaction can be catalyzed by both acidic and basic conditions, particularly at elevated temperatures.[5][6] The presence of trace amounts of acid (from reagents or workup) or base, combined with water, can significantly accelerate this decomposition pathway.
-
Preventative Measures & Solutions:
-
Anhydrous Conditions: Ensure all solvents (e.g., toluene, acetonitrile) and glassware are thoroughly dried before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent atmospheric moisture from entering the reaction vessel.
-
Controlled Workup: When quenching the reaction or performing aqueous washes, use ice-cold water or saturated brine to minimize the contact time and temperature of the ester with the aqueous phase.
-
pH Control: If an acid scavenger or base is used (e.g., triethylamine, pyridine), ensure it is added controllably and that the temperature is managed. During workup, neutralize acidic conditions carefully with a weak base like cold saturated sodium bicarbonate solution, avoiding a large excess which could promote base-catalyzed hydrolysis.
-
Solvent Removal: When removing solvents via rotary evaporation, maintain a water bath temperature below 40 °C. Prolonged heating, even under vacuum, can drive hydrolysis if residual water is present.
-
Q2: My analysis shows an impurity that has lost the chlorine atom, replaced by a hydroxyl group (a pyridone). Why is this happening?
A2: This indicates a nucleophilic aromatic substitution reaction is occurring at the C2 position of the pyridine ring.
-
Scientific Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack. This is a characteristic reaction of 2-chloropyridines.[7] Nucleophiles such as water or hydroxide ions (OH⁻), especially under heated conditions, can displace the chloride ion to form the thermodynamically stable 2-pyridone tautomer, Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate.
-
Preventative Measures & Solutions:
-
Strict Temperature Control: This is the most critical parameter. Avoid excessive heating during the reaction and subsequent purification steps. Many chlorination reactions using reagents like phosphorus oxychloride (POCl₃) require careful temperature management, often starting at low temperatures and slowly warming.[8][9]
-
Choice of Base: If a base is required, opt for a non-nucleophilic, sterically hindered base over nucleophilic options like sodium hydroxide if possible.
-
Inert Atmosphere: As with preventing hydrolysis, excluding moisture by working under an inert atmosphere minimizes the primary nucleophile (water) responsible for this side reaction.
-
Rapid Workup and Isolation: Minimize the time the crude product spends in aqueous or protic solutions, particularly if the pH is not neutral.
-
Q3: The reaction mixture has turned dark brown or black, resulting in a tar-like crude product and very low yields. What is the cause?
A3: This points to significant thermal decomposition and/or polymerization.
-
Scientific Rationale: Complex heterocyclic molecules with multiple reactive functional groups can be prone to decomposition at high temperatures. Thermal decomposition of related chloropyridines can produce hydrogen chloride, nitrogen oxides, and other reactive species that can catalyze further degradation and polymerization.[10][11] Incompatible reagents, such as strong oxidizing agents or strong mineral acids, can also initiate exothermic reactions leading to uncontrolled temperature spikes and decomposition.[10]
-
Preventative Measures & Solutions:
-
Precise Temperature Monitoring: Use a calibrated thermometer and a reliable heating system (e.g., oil bath) to maintain the reaction temperature within the optimal range cited in the literature. For exothermic reactions, ensure efficient stirring and consider controlled, dropwise addition of reagents.
-
Reagent Purity and Compatibility: Use high-purity starting materials and solvents. Verify the compatibility of all reagents; for instance, avoid strong oxidizing agents unless they are part of the intended reaction mechanism.[10]
-
Degas Solvents: In some cases, dissolved oxygen can contribute to oxidative side reactions. Degassing solvents prior to use can be a beneficial, albeit less common, preventative measure.
-
Visualized Troubleshooting & Decomposition Pathways
The following diagrams illustrate the key decision-making process for troubleshooting and the primary chemical pathways leading to product loss.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Primary decomposition routes of the target molecule.
Key Parameter Summary
The following table summarizes critical experimental parameters and their impact on the stability of this compound.
| Parameter | Recommended Condition | Rationale & Risk of Deviation |
| Temperature | Reaction specific, but generally < 100 °C. Purification < 40°C. | High Risk: Elevated temperatures (>100-110°C) significantly accelerate both hydrolysis and nucleophilic substitution (dechlorination).[9] |
| Moisture | Anhydrous / Inert Atmosphere (N₂ or Ar) | High Risk: Water is a reactant in both major decomposition pathways. Its presence is highly detrimental to yield and purity. |
| pH during Workup | Near Neutral (pH 6-8) | Medium Risk: Strongly acidic (pH < 4) or basic (pH > 10) conditions catalyze ester hydrolysis. Strong base also promotes dechlorination. |
| Solvents | Dry, non-protic solvents (e.g., Toluene, Dichloromethane, Acetonitrile) | Low Risk (if dry): Protic solvents (e.g., alcohols) are generally avoided as they can act as nucleophiles, though this is less common than hydrolysis. |
| Storage | 2-8 °C under inert gas (Nitrogen or Argon).[2][12] | Medium Risk (long-term): The compound is a solid with a melting point of ~58°C.[1][2] While stable, prolonged storage at ambient temperature, especially if exposed to air/moisture, can lead to slow degradation. |
Reference Experimental Protocols
The following protocols provide a generalized framework. Researchers must adapt them based on specific literature procedures and laboratory safety protocols.
Protocol 1: Synthesis via Chlorination
This protocol assumes the starting material is Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If required by the specific procedure, add a catalytic amount of a phase-transfer catalyst or base.
-
Reaction: Slowly heat the mixture with vigorous stirring to the temperature specified in the literature (typically 80-100 °C).[9] Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.
-
Workup: Neutralize the acidic aqueous solution by the slow addition of a solid base (e.g., sodium carbonate) or a saturated aqueous solution (e.g., sodium bicarbonate) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (T < 40°C). Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.
Protocol 2: Standard Analytical Procedure (LC-MS)
-
Sample Prep: Prepare a ~1 mg/mL solution of the crude or purified material in Acetonitrile or Methanol.
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) is typically effective.
-
Detection: Monitor at 254 nm and 280 nm via UV detector and use Electrospray Ionization (ESI) in positive mode for the mass spectrometer.
-
Expected Masses:
-
Product: [M+H]⁺ ≈ 225.04
-
Hydrolysis Impurity: [M+H]⁺ ≈ 197.01
-
Dechlorination Impurity: [M+H]⁺ ≈ 207.07
-
References
- Wikipedia. (2023). 2-Chloropyridine. [Link]
- Google Patents. (CN101659637A). Preparation method of 2-chloro-3-cyanopyridine.
- Jubilant Ingrevia.
- Patsnap. (2018). Preparation method of 2-chloro-3-cyanopyridine. [Link]
- Google Patents. (CN104829525A). Method for producing 2-chloro-3-cyanopyridine through continuous reaction.
- PubChem. 2-Chloropyridine | C5H4ClN | CID 7977. [Link]
- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]
- LookChem.
- Chemguide. Hydrolysing Esters. [Link]
- Wikipedia. Ester hydrolysis. [Link]
- Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. [Link]
- Chemistry LibreTexts. (2023).
Sources
- 1. Buy this compound | 40108-12-1 [smolecule.com]
- 2. Cas 40108-12-1,this compound | lookchem [lookchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 8. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 40108-12-1 [amp.chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in Substituted Pyridine Synthesis
Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of substituted pyridines. Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis is often plagued by side reactions that can lead to low yields, complex purification procedures, and ambiguous results.
This document provides in-depth, question-and-answer-based troubleshooting guides for several common pyridine synthesis methodologies. We will delve into the causality behind these side reactions and offer field-proven, actionable solutions to mitigate them.
General Troubleshooting Workflow
Before diving into specific synthesis methods, it's crucial to have a systematic approach to troubleshooting. When a reaction yields an impure product or low yield, a logical diagnostic sequence can save significant time and resources.
Caption: A flowchart for systematically troubleshooting pyridine synthesis.[3]
Section 1: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[4][5] The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the aromatic pyridine.[4][6]
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is giving a very low yield of the final pyridine product. What are the most common causes?
A1: Low yields in Hantzsch synthesis typically stem from two main areas: suboptimal initial condensation or, more commonly, inefficient aromatization of the 1,4-dihydropyridine intermediate.[4][7][8]
-
Cause 1: Inefficient Condensation. The classical approach of refluxing in ethanol can be slow and inefficient.[7]
-
Troubleshooting: Modern catalysts can dramatically improve yields. Consider using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been reported to boost yields to over 90%.[7] Alternatively, solvent-free conditions using catalysts like γ-Al2O3 nanoparticles can also provide high yields in shorter times.[7]
-
-
Cause 2: Incomplete or Destructive Oxidation. The oxidation of the 1,4-DHP is the critical final step. Harsh oxidants can degrade the product, while weak ones result in incomplete conversion, complicating purification.[4][8]
-
Troubleshooting: Avoid overly aggressive oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) unless necessary. A much milder and often effective option is using iodine in refluxing methanol.[7][8] Other reliable choices include ferric chloride (FeCl₃) or manganese dioxide (MnO₂), which can sometimes be used in a one-pot synthesis.[4]
-
Q2: The aromatization of my 1,4-dihydropyridine intermediate is messy, producing multiple byproducts. How can I achieve a cleaner oxidation?
A2: This is a classic challenge. The goal is to drive the reaction towards aromatization without promoting side reactions or decomposition. The choice of oxidizing agent is paramount.[4][8]
-
Mechanism of Side Reactions: Strong, non-selective oxidants can attack sensitive functional groups on your substituted pyridine or lead to over-oxidation. High temperatures can also cause degradation of the DHP intermediate before it has a chance to aromatize.
-
Solution: Switch to a milder, more controlled oxidizing system. The conditions for aromatization often require careful optimization to avoid the formation of side products.[4]
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) | Concentrated, often in acetic acid | Strong, effective for robust substrates | Very harsh, can cause nitration or decomposition[4] |
| Ferric Chloride (FeCl₃) | Acetonitrile or water, RT to reflux | Inexpensive, can be used one-pot[4] | Can be acidic, may require workup to remove iron salts |
| Iodine (I₂) | Refluxing methanol | Mild, clean reaction profile[8] | Slower, may not be strong enough for all substrates |
| Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform, RT | Heterogeneous, easy to remove by filtration | Stoichiometric amounts needed, can be slow |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, 0°C to RT | Fast and effective | Can be expensive, stoichiometric |
Section 2: Bohlmann-Rahtz Pyridine Synthesis
This versatile method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a cyclodehydration to yield the substituted pyridine.[9][10] A major drawback can be the high temperatures required for the final cyclization step, which can lead to side reactions.[9]
Frequently Asked Questions (FAQs)
Q1: My Bohlmann-Rahtz synthesis requires very high temperatures for the cyclodehydration step, and I'm seeing significant decomposition of my product. How can I lower the reaction temperature?
A1: You are correct to identify high temperature as a key issue. The thermal cyclodehydration often requires heat to facilitate the necessary E/Z isomerization of the aminodiene intermediate before ring closure can occur.[9]
-
Causality: Acid-sensitive enamines or products with delicate functional groups can decompose under harsh thermal conditions.[9]
-
Solution: Acid Catalysis. The introduction of an acid catalyst can significantly lower the activation energy for the cyclization, allowing the reaction to proceed at much lower temperatures.[11]
-
Homogeneous Catalysts: Acetic acid is a common choice.
-
Heterogeneous Catalysts: For substrates sensitive to strong acids or to simplify workup, solid acid catalysts like Amberlyst-15 ion-exchange resin are an excellent alternative. This allows for simple filtration to remove the catalyst.[9][12] Lewis acids such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can also be effective.[12]
-
Q2: I'm trying a one-pot, three-component Bohlmann-Rahtz reaction, but the regioselectivity is poor. What determines the final substitution pattern?
A2: One-pot modifications of the Bohlmann-Rahtz, where a 1,3-dicarbonyl, an ammonia source, and an alkynone are combined, offer efficiency but require careful control to ensure regioselectivity.[13]
-
Mechanism of Control: The reaction proceeds via a tandem Michael addition-heterocyclization. The regiochemistry is dictated by the initial nucleophilic attack of the enamine (formed in situ) on the activated alkyne.
-
Troubleshooting:
-
Order of Addition: If possible, pre-forming the enamine before adding the ethynylketone can provide better control over the initial Michael addition, preventing unwanted side reactions.
-
Solvent Choice: Protic solvents like ethanol are often favored as they can mediate proton transfer steps that are crucial for the formation of the correct intermediate.[9]
-
Steric Hindrance: The steric bulk of the substituents on both the enamine and the ethynylketone will heavily influence the regiochemical outcome. Ensure your desired pathway is sterically favored.
-
Section 3: Transition-Metal Catalyzed Cross-Coupling Reactions
Modern methods for pyridine synthesis often rely on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination to form C-C or C-N bonds.[14][15] While powerful, these reactions are susceptible to a unique set of side reactions.
Frequently Asked Questions (FAQs)
Q1: In my Suzuki-Miyaura coupling to form a biaryl pyridine, I'm observing a significant amount of homocoupled byproduct from my boronic acid. What causes this and how can I prevent it?
A1: Homocoupling of the boronic acid is a persistent side reaction in Suzuki couplings, often leading to difficult purification challenges.[16][17] This side reaction is typically mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[16][18]
-
Mechanism of Homocoupling: The unwanted reaction can occur when two molecules of the boronic acid couple with each other, catalyzed by Pd(II). This competes directly with the desired cross-coupling catalytic cycle.
Caption: Troubleshooting workflow for boronic acid homocoupling.
-
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas like nitrogen or argon for at least 30 minutes. Maintaining a positive inert gas pressure throughout the reaction is critical.[18]
-
Addition of a Mild Reductant: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without disrupting the main catalytic cycle.[16][18]
-
Catalyst Choice: Ensure your palladium source is effectively generating the active Pd(0) species. Using pre-catalysts can sometimes provide more consistent results.
-
Q2: My Buchwald-Hartwig amination of a bromopyridine is slow and gives a lot of hydrodehalogenation byproduct (the bromo-group is replaced by hydrogen). What can I do?
A2: This is a common problem, especially with electron-deficient pyridine rings. The hydrodehalogenation side reaction competes with the desired C-N bond formation.[19] It often arises from a competing pathway involving β-hydride elimination from a palladium-amido intermediate.[19]
-
Causality: The electronic properties of the pyridine ring can make oxidative addition of the palladium catalyst sluggish. This slow step can allow side reactions to become more prominent.
-
Troubleshooting:
-
Ligand Selection: The choice of phosphine ligand is critical. Use bulky, electron-rich ligands like RuPhos or BrettPhos. These ligands are designed to accelerate the rate of reductive elimination (the final product-forming step), which helps it outcompete the β-hydride elimination pathway.[19]
-
Base Selection: The base plays a crucial role. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).
-
Temperature: Pyridine substrates often require higher reaction temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.[19]
-
Avoid Coordinating Solvents: Do not use pyridine as a solvent, as it can coordinate to the palladium center and inhibit catalysis.[19] Common solvents include toluene and dioxane.[19]
-
Exemplary Protocol: Optimized Hantzsch Synthesis with One-Pot Aromatization
This protocol details the synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, incorporating modern improvements to minimize side reactions.
Step 1: 1,4-Dihydropyridine Synthesis
-
To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).[1]
-
Add ethanol (20 mL) as the solvent.[1]
-
Stir the mixture at reflux for 4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Step 2: Aromatization to Pyridine
-
Dissolve the crude 1,4-dihydropyridine from Step 1 in methanol (30 mL).
-
Add iodine (I₂) (approx. 2.54 g, 10 mmol) to the solution. Note: The stoichiometry should be carefully optimized for your specific substrate.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final substituted pyridine.
References
- Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. (n.d.). Elsevier.
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Asian Journal of Pharmacy and Technology.
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
- Hantzsch pyridine synthesis - Wikipedia. (n.d.).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules.
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Icilio Guareschi and his amazing “1897 reaction”. (n.d.). Beilstein Journal of Organic Chemistry.
- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). Molecules.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (n.d.). RSC Green Chemistry.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition.
- Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Orgánica.
- Bohlmann–Rahtz pyridine synthesis - Wikipedia. (n.d.).
- Guareschi-Thorpe Condensation. (n.d.). Merck Index.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.). ResearchGate.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). Angewandte Chemie International Edition.
- Process for the preparation of substituted pyridines. (n.d.). Google Patents.
- Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (n.d.). National Institutes of Health.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Semantic Scholar.
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). Molecules.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Green Chemistry.
- Learning from the Hantzsch synthesis. (2000). Modern Drug Discovery.
- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). ResearchGate.
- Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. (2003). The Journal of Organic Chemistry.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2007). Organic Process Research & Development.
- What are the byproducts in a Suzuki reaction? (n.d.). Chemistry Stack Exchange.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (n.d.). Reddit.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). RSC Advances.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). ResearchGate.
- Suzuki reaction - Wikipedia. (n.d.).
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (n.d.). ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
- 12. jk-sci.com [jk-sci.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Production of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a dedicated technical resource for teams engaged in the synthesis and scale-up of Ethyl 2-chloro-3-cyano-6-methylisonicotinate. As a crucial intermediate in the pharmaceutical and agrochemical industries, robust and reproducible production is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and scale-up experience.
Section 1: Synthesis & Reaction Optimization
Q1: What is a common and scalable synthetic route for this compound?
A robust and frequently utilized approach for constructing the substituted pyridine core is a variation of the Guareschi-Thorpe reaction .[2][3] This multi-component strategy is advantageous for scale-up due to its use of readily available starting materials and operational simplicity. The overall process can be conceptualized in three main stages:
-
Pyridone Formation: Condensation of ethyl acetoacetate and cyanoacetamide in the presence of a base (like piperidine or a modern variant using ammonium carbonate) to form the core 2-pyridone ring structure.[4][5]
-
Chlorination: Conversion of the 2-pyridone hydroxyl group to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Esterification: While the ethyl ester may be carried through from an earlier stage, a final esterification or transesterification step might be necessary depending on the precise route, often catalyzed by a strong acid.[6]
Caption: High-level synthetic workflow.
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
Low yield is a multifaceted problem. A systematic approach is necessary to identify the root cause. The following decision tree outlines a logical troubleshooting workflow.
Caption: Troubleshooting decision tree for low reaction yield.
Expert Insights:
-
Starting Material Quality: Never underestimate the purity of your starting materials, especially at scale. Non-reactive impurities can alter effective stoichiometry, while reactive impurities can introduce competing side reactions.
-
Thermal Control: The initial condensation to form the pyridone is often exothermic. On a large scale, poor heat dissipation can lead to temperature spikes, causing decomposition or side reactions. Ensure your reactor has adequate cooling capacity.
-
In-Process Controls (IPCs): Regular sampling and analysis (e.g., via HPLC or TLC) are non-negotiable during scale-up.[7][8] They provide the crucial data needed to confirm reaction completion, detect unexpected byproducts, and prevent the costly processing of a failed batch.
Q3: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
Impurity profiling is critical for process optimization and regulatory compliance.[9][10] Given the functionality of the target molecule, several side reactions are plausible, particularly under non-optimized conditions.
| Potential Impurity | Plausible Cause | Mitigation Strategy |
| Over-chlorinated Species | Excess chlorinating agent (e.g., POCl₃) or excessively high temperatures during the chlorination step. | Use stoichiometric amounts of the chlorinating agent. Maintain strict temperature control and consider slower, portion-wise addition at scale. |
| Hydrolyzed Cyano Group (Amide/Carboxylic Acid) | Presence of water, especially under strong acidic or basic conditions during work-up or subsequent steps. The hydrolysis of cyanopyridines can occur under these conditions.[11] | Ensure all reagents and solvents are anhydrous, particularly for the chlorination step. Perform aqueous work-ups at controlled pH and lower temperatures. |
| Incompletely Reacted Pyridone | Insufficient chlorinating agent, reaction time, or temperature during the chlorination step. | Monitor the reaction progress with IPCs (e.g., HPLC) to ensure full conversion of the pyridone intermediate before proceeding.[8] |
| Dehalogenated Product | Can occur during subsequent steps, particularly if reductive conditions are inadvertently introduced or during certain purification methods. | Avoid exposure to incompatible reagents. Screen purification steps for potential degradation. |
Section 2: Purification & Isolation on a Large Scale
Q4: What is the recommended procedure for purifying the crude product at a multi-kilogram scale?
While laboratory-scale purification often relies on column chromatography, this is frequently uneconomical and impractical at production scale. Recrystallization is the preferred method for large-scale purification of solid intermediates.[12]
The Process:
-
Solvent Screening (Lab Scale): The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[13] Common starting points for polar, aromatic compounds include alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone, MEK), and their mixtures with anti-solvents like heptane or water.
-
Scale-Up Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent in a suitably sized reactor.
-
If colored impurities are present, a charcoal treatment can be performed, followed by a hot filtration to remove the charcoal and any insoluble particulate matter.
-
Allow the solution to cool slowly and without agitation. Slow cooling is critical for forming large, pure crystals. Rapid cooling (or "crashing out") tends to trap impurities.
-
Once crystallization is established, the slurry can be cooled further (e.g., to 0-5 °C) to maximize yield.
-
The purified solid is isolated via filtration (e.g., using a Nutsche filter-dryer) and washed with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Caption: Large-scale purification and isolation workflow.
Q5: The isolated product fails to meet the purity specifications (e.g., by HPLC). What are the next steps?
A purity failure requires a systematic investigation.
-
Identify the Impurity: If possible, use techniques like LC-MS to identify the structure of the major impurity. Knowing what it is provides clues as to its origin (see Q3).
-
Re-purification: A second recrystallization is often the simplest solution. If the impurity has very similar solubility properties to the product, consider screening for a different solvent system.
-
Slurry Wash: If the impurity is significantly more soluble than the product in a particular solvent, a slurry wash may be effective. This involves stirring the solid product in a solvent where it has very low solubility for a period, then re-filtering. This can be more efficient than a full re-dissolution and recrystallization.
-
Review the Process: A purity failure is a strong indicator that an upstream process parameter is out of control. Re-examine the reaction conditions and work-up procedures of the preceding step to prevent recurrence.
Section 3: Scale-Up and Safety Considerations
Q6: What are the primary safety concerns when handling large quantities of reagents and the final product?
The presence of the cyano group necessitates stringent safety protocols. Cyanopyridines are toxic and must be handled with care.
-
Handling: Always handle in a well-ventilated area, such as a fume hood or a ventilated enclosure.[14] Avoid generating dust. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. For large-scale transfers, respiratory protection may be required.
-
Incompatibilities: Keep away from strong acids, strong bases, and oxidizing agents.[14] Contact with strong acids can liberate highly toxic hydrogen cyanide gas.
-
Thermal Stability: While many cyanopyridines are stable, thermal decomposition can release toxic fumes (cyanides, nitrogen oxides).[14] Be aware of the thermal hazard potential of the reaction, especially during exothermic steps.[15]
-
Waste Disposal: All waste streams (mother liquors, contaminated materials) must be collected and disposed of as hazardous chemical waste according to local regulations.
Q7: How do I manage thermal control (exotherms) during the reaction scale-up?
What is a manageable exotherm in a 1 L lab flask can become a dangerous, runaway reaction in a 1000 L reactor.
-
Characterize Heat of Reaction: Use reaction calorimetry (e.g., RC1) at the lab or pilot scale to quantify the heat of reaction and determine the rate of heat evolution. This data is essential for safe scale-up.
-
Control Addition Rates: For highly exothermic steps, such as quenching a reaction or adding a potent reagent, the addition should be done slowly and subsurface, with continuous monitoring of the internal temperature.
-
Ensure Adequate Cooling: The reactor's cooling system must be able to remove heat faster than the reaction generates it. Perform engineering calculations to confirm the heat transfer capacity is sufficient for the planned batch size and addition rates.
Q8: What analytical methods are essential for in-process control (IPC) and final product release?
A robust analytical package ensures process control and final product quality.[7]
| Analysis | Stage of Use | Purpose |
| HPLC (High-Performance Liquid Chromatography) | IPC, Final Release | Quantify the disappearance of starting materials, formation of product, and detect/quantify impurities. The primary tool for purity assessment. |
| GC (Gas Chromatography) | IPC, Final Release | Often used to quantify residual solvents from the purification and drying steps. |
| NMR (Nuclear Magnetic Resonance Spectroscopy) | Final Release | Confirm the identity and structural integrity of the final product. |
| KF (Karl Fischer Titration) | Final Release | Determine the water content of the final solid product. |
| MS (Mass Spectrometry) | Impurity ID, Final Release | Confirm the molecular weight of the product and aid in the identification of unknown impurities. |
References
- In-Process Control Methods for the Manufacture of APIs. (n.d.). Pharmaceutical Technology.
- Guareschi-Thorpe Condensation. (n.d.). Organic Reactions.
- Al-Mourabit, A., & Potier, P. (2001). Icilio Guareschi and his amazing “1897 reaction”. Helvetica Chimica Acta, 84(5), 1269-1274.
- Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2014). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 4(94), 52277-52281.
- In-Process Controls (IPC) in Drug Manufacturing. (n.d.). Pharmuni.
- Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2014). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 4(94), 52277-52281.
- Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Orgánica.
- Parker, A. J., et al. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 10(4), 797-803.
- Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. (2019). ResearchGate.
- Side-Chain Reactions of Substituted Pyridines. (n.d.). Pearson.
- Pharmaceutical Intermediates Manufacturing Process. (n.d.). Pharma Manufacturing.
- Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (2019). European Journal of Medicinal Chemistry, 180, 43-52.
- Method for purifying 4-cyanopyridine by combining chemical recrystallization and physical separation. (2020). Google Patents.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2018). Chemical Reviews, 118(1), 1-64.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2021). Tetrahedron, 96, 132338.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Pyridine. (n.d.). Wikipedia.
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
- Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. (2011). Organic Process Research & Development, 15(4), 849-856.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC, 2005(1), 137-142.
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2012). Beilstein Journal of Organic Chemistry, 8, 1375-1381.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2021). Journal of the Indian Chemical Society, 98(11), 100185.
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research.
- Continuous processes for the production of pharmaceutical intermediates and active pharmaceutical ingredients. (2007). Current Opinion in Drug Discovery & Development, 10(6), 738-745.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias.
- What is the best solvent for recrystallization?. (2017). Quora.
- Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.
- Go-to recrystallization solvent mixtures. (2021). Reddit.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules, 27(19), 6537.
- This compound. (n.d.). LookChem.
- Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. (2014). ResearchGate.
- Process for the preparation of 2-cyanopyridines. (2004). Google Patents.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Guareschi-Thorpe Condensation [drugfuture.com]
- 3. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 6. Buy this compound | 40108-12-1 [smolecule.com]
- 7. pharmtech.com [pharmtech.com]
- 8. In-Process Controls (IPC) in Drug Manufacturing [pharmuni.com]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. mlunias.com [mlunias.com]
- 11. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 12. Home Page [chem.ualberta.ca]
- 13. quora.com [quora.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Isonicotinate Esters
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of isonicotinate esters. The purity of these intermediates is paramount for successful downstream applications, including the synthesis of active pharmaceutical ingredients (APIs) such as isoniazid.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses common high-level queries that arise during the purification of isonicotinate esters.
Q1: What are the most common impurities I can expect when synthesizing isonicotinate esters?
The impurity profile of a crude isonicotinate ester is largely dependent on the synthetic route. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: The most common impurities are residual isonicotinic acid and the alcohol used in the esterification.[3]
-
Catalyst Residues: If an acid catalyst like sulfuric acid is used, it must be thoroughly neutralized and removed.[4][5]
-
Coupling Reagent Byproducts: When using coupling agents like dicyclohexylcarbodiimide (DCC) for esterification under mild conditions (e.g., Steglich esterification), the primary byproduct is dicyclohexylurea (DCU). DCU is notoriously difficult to remove from the desired product due to its low solubility in many common organic solvents.[6]
-
Related Structural Impurities: Impurities present in the isonicotinic acid starting material, such as 2-picolinic acid, can carry through the reaction and result in the formation of corresponding ester impurities.[1]
-
Water: Residual water can promote the hydrolysis of the ester product.[7]
Q2: My isonicotinate ester seems to be hydrolyzing during my aqueous workup. How can I prevent this?
Isonicotinate esters, like their nicotinic acid ester isomers, are susceptible to both acid- and base-catalyzed hydrolysis.[8] The pyridine nitrogen adds a layer of complexity. Under strongly acidic conditions (pH << 2), the nitrogen is protonated, increasing the ester's solubility in the aqueous phase and potentially accelerating hydrolysis. Under strongly basic conditions (pH >> 9), direct saponification (base-catalyzed hydrolysis) of the ester bond is a significant risk.
Mitigation Strategies:
-
Use Mild Bases for Neutralization: For quenching acid-catalyzed reactions, use a saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of strong bases like sodium hydroxide.[4][5] Adjust the pH to a neutral range of approximately 7-8.[1]
-
Limit Contact Time: Minimize the time the ester is in contact with the aqueous phase.
-
Use Brine Washes: After the basic wash, perform one or two washes with a saturated sodium chloride (brine) solution. This helps to break emulsions and remove the bulk of the residual water from the organic layer before drying.[4]
Q3: How do I choose between column chromatography, crystallization, and distillation for my ester?
The choice of purification method depends on the physical properties of your ester and the nature of the impurities.
| Purification Method | Best Suited For | Key Considerations |
| Liquid-Liquid Extraction | Initial workup to remove acidic/basic and water-soluble impurities. | A fundamental first step for nearly all syntheses. |
| Distillation | Thermally stable, volatile liquid esters with boiling points significantly different from impurities.[4][5][6] | Not suitable for high molecular weight or heat-sensitive esters. Vacuum distillation is often required. |
| Crystallization | Solid esters. Can be highly effective for achieving high purity. | Requires finding a suitable solvent system; some product is always lost in the mother liquor. |
| Column Chromatography | Non-volatile oils or solids; separating mixtures with similar polarities.[9] | Can be labor-intensive and consume large volumes of solvent. Potential for product decomposition on the stationary phase. |
Q4: My crude product is a viscous oil. Can I still use crystallization?
Yes, an oily crude product does not preclude crystallization. The "oiling out" phenomenon often occurs when a solution is supersaturated at a temperature above the melting point of the solute.[10] Strategies to induce crystallization from an oil include:
-
Adding more of the "good" solvent to ensure the ester dissolves completely at high temperature, then cooling slowly.[10]
-
Attempting crystallization from a different solvent or a mixed-solvent system.
-
Triturating the oil with a poor solvent (like hexane) to see if it solidifies.
-
If a small amount of pure material is available, seeding the cooled, supersaturated solution can be highly effective.
Troubleshooting Guides by Purification Technique
Liquid-Liquid Extraction
This is the first line of defense in purification, designed to remove the majority of ionic and highly polar impurities.
Workflow for a Standard Isonicotinate Ester Extraction
Caption: Decision workflow for liquid-liquid extraction.
Problem: Persistent Emulsion During Aqueous Wash
-
Causality: Emulsions are common when the densities of the organic and aqueous layers are similar or when surfactants are present. Vigorous shaking increases the likelihood of emulsion formation.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of saturated brine solution, which increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[4]
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
Problem: Poor Recovery of Ester in the Organic Layer
-
Causality: The pyridine nitrogen in isonicotinate esters is weakly basic (pKa of the conjugate acid is ~5). If the aqueous phase is too acidic, the ester can become protonated and partition into the aqueous layer, leading to yield loss.
-
Solution:
-
Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) after the wash.[1] This keeps the pyridine nitrogen in its free base form, maximizing its solubility in the organic solvent.
-
Perform multiple extractions (2-3 times) of the aqueous layer with fresh organic solvent to recover any dissolved product.[4]
-
Column Chromatography
Chromatography is used to separate the target ester from impurities with similar solubility but different polarities.[9]
Problem: Product is Streaking Badly or Irreversibly Adsorbed on the Silica Gel Column
-
Causality: Standard silica gel (SiO₂) is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic pyridine nitrogen of the isonicotinate ester can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This leads to poor elution, significant band tailing (streaking), and in severe cases, complete retention of the product on the column. This is a known issue for nitrogen-containing heterocycles.[11][12]
-
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add 0.5-1% triethylamine (NEt₃) or ammonia. This neutralizes the acidic sites on the silica surface, allowing for much cleaner elution of basic compounds.[11]
-
Use a Different Stationary Phase: Alumina (Al₂O₃) is generally more basic than silica and can be an excellent alternative for purifying basic compounds.[9]
-
Modify the Mobile Phase: Adding a small percentage (0.1-1%) of a polar, basic modifier like triethylamine or pyridine to the eluent system (e.g., Hexane/Ethyl Acetate + 0.5% NEt₃) can significantly improve peak shape and recovery by competing for the acidic sites on the silica.
-
Problem: Poor Separation from a Co-eluting Impurity
-
Causality: The chosen solvent system (eluent) does not have sufficient selectivity to resolve the desired ester from a specific impurity.
-
Solution:
-
Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems. The goal is to find a system that gives a good separation (ΔRf > 0.2) between your product and the impurity. Try changing the ratio of your current system or switching to entirely different solvents (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).[9]
-
Use Gradient Elution: Start with a low-polarity eluent to first wash off non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation to elute your product, leaving more polar impurities behind on the column.
-
Recommended Starting Solvent Systems for Isonicotinate Esters
| Ester Polarity | Stationary Phase | Recommended Eluent System (Starting Point) |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate (9:1 to 1:1) |
| Medium to High | Silica Gel | Dichloromethane / Methanol (99:1 to 95:5) |
| Any | Deactivated Silica | Hexane / Ethyl Acetate + 0.5% Triethylamine |
| Any | Alumina (Neutral) | Hexane / Ethyl Acetate (Varying Ratios) |
Crystallization & Recrystallization
This technique is the gold standard for achieving high purity for solid compounds.
Troubleshooting Crystallization Issues
Caption: Troubleshooting flowchart for crystallization.
Problem: My Ester "Oils Out" Instead of Crystallizing
-
Causality: This occurs when the solubility of the compound decreases so rapidly upon cooling that it separates from the solution as a liquid phase (an oil) before it has a chance to form an ordered crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.[10] Impurities can also suppress the melting point, exacerbating this issue.
-
Solution:
-
Re-heat the flask to dissolve the oil.
-
Add more solvent (10-20% additional volume) to decrease the saturation level.[10]
-
Allow the solution to cool much more slowly. Insulate the flask with paper towels or a cork ring to slow heat loss. This gives the molecules more time to align into a crystal lattice.
-
If the problem persists, try a solvent with a lower boiling point.
-
Problem: Crystals are Colored / Visibly Impure
-
Causality: Colored impurities from the reaction have co-precipitated or become trapped within the crystal lattice of your product.
-
Solution:
-
Recrystallization: Perform the crystallization procedure a second time. The majority of the impurity should remain in the mother liquor.
-
Charcoal Treatment: If the color is due to highly conjugated, non-polar impurities, an activated carbon (charcoal) treatment can be effective. After dissolving the crude ester in the hot solvent, add a very small amount of activated carbon (e.g., the tip of a spatula). Swirl the hot mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the carbon. Then, allow the purified filtrate to cool and crystallize.[13][14] Caution: Using too much charcoal can lead to significant product loss due to adsorption.
-
Purity Assessment
After purification, the purity of the isonicotinate ester must be confirmed. No single technique is sufficient; a combination of methods provides the most complete picture.
| Analytical Technique | Information Provided | Common Use Case |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment (e.g., 99.5% area). Detects non-volatile impurities.[15][16][17] | The primary method for determining the final purity percentage for release or downstream use. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation of the desired product. Can identify and quantify impurities if their signals are resolved from the product.[18] | Confirms the chemical identity and provides an estimate of purity relative to NMR-active impurities (e.g., residual solvents, starting materials). |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile components and provides their mass for identification.[17] | Excellent for identifying and quantifying volatile impurities like residual solvents or low-boiling point byproducts. |
| Karl Fischer Titration | Quantifies the water content in the sample.[18] | Important for materials that are sensitive to moisture or where water content must be controlled for subsequent reactions. |
By systematically applying these troubleshooting principles and analytical checks, researchers can overcome common purification hurdles and obtain isonicotinate esters of the high purity required for demanding applications in research and development.
References
- How to purify esterefication product? - ResearchGate. (2016).
- Thorp, R., & Süs, O. (1956). Preparation of isonicotinic acid esters. U.S. Patent No. 2,745,838. Washington, DC: U.S.
- Lakas, S., Devulapalli, S., & Le, G. (2012). Liquid-liquid extraction method for the production of acrylic esters. U.S. Patent No. 8,227,642. Washington, DC: U.S.
- Any procedure for the esterification of isonicotinic acid? - ResearchGate. (2017).
- Wichitwechkarn, P., et al. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Pharmaceutical Research, 15(9), 1394-1399. [Link]
- Separation of Butyl isonicotinate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Einhorn, J., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 954-963. [Link]
- Einhorn, J., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 954-963. [Link]
- Purity plot of isonicotinic acid.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
- Klimesch, R., et al. (1985). Process for the purification of esters. U.S. Patent No. 4,521,595. Washington, DC: U.S.
- Column Chromatography.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Preparation method of isoniazid. (2020).
- Einhorn, J., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 954-963. [Link]
- Biel, J. H. (1965). Reduction of isonicotinic acid esters. U.S. Patent No. 3,192,220. Washington, DC: U.S.
- Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University. [Link]
- Trouble purifying my boron
- Troubleshooting Crystallization. Chemistry LibreTexts. (2022). [Link]
- What are the modifications to improve the purity of ester? Quora. (2017). [Link]
- Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]
- Reddy, G. J., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
Sources
- 1. CN111138354A - Preparation method of isoniazid - Google Patents [patents.google.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. coachbenner.weebly.com [coachbenner.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 8. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Separation of Butyl isonicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Identity determination and purity testing [chemcon.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl 2-chloro-3-cyano-6-methylisonicotinate
This compound, with the chemical formula C₁₀H₉ClN₂O₂, is a substituted pyridine derivative.[1] Its molecular structure, featuring chloro, cyano, and ethyl ester functional groups, makes it a versatile precursor for a variety of chemical transformations.[2][1] The reactivity of the chloro and cyano groups allows for nucleophilic substitution and hydrolysis reactions, respectively, enabling the synthesis of a diverse range of derivatives.[1] This compound is a key intermediate in the synthesis of numerous bioactive molecules, highlighting its significance in medicinal chemistry and agrochemical research.[2]
Methodology 1: Synthesis from a Hydroxy Pyridine Precursor
A common and effective route to this compound involves the chlorination of a hydroxy-substituted pyridine precursor, namely Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate. This method is advantageous due to the commercial availability of the starting materials and generally high reaction yields.
Experimental Protocol:
-
Starting Material: Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate. This precursor can be synthesized from the condensation of Ethyl 2,4-dioxovalerate and 2-Cyanoacetamide.[3]
-
Chlorination: The hydroxy pyridine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction is typically carried out in an inert solvent, such as toluene or acetonitrile, at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched. The crude product is then extracted and purified, commonly by column chromatography or recrystallization, to yield the desired this compound.
Causality of Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is often preferred due to its efficacy in converting hydroxyheterocycles to their chloro-derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
Solvent: The choice of an inert, high-boiling solvent is crucial to facilitate the reaction, which often requires heating to proceed at a reasonable rate.
-
Purification: The purification step is critical to remove any unreacted starting material and byproducts, ensuring the high purity of the final product required for subsequent synthetic steps.
Workflow Diagram:
Caption: Multi-step synthesis via condensation and cyclization.
Comparative Analysis of Synthesis Methods
To provide a clear comparison, the key performance indicators for each method are summarized in the table below. The data presented is a synthesis of typical results reported in the literature and may vary depending on specific experimental conditions.
| Parameter | Methodology 1: From Hydroxy Precursor | Methodology 2: Condensation & Cyclization |
| Starting Materials | Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate | Ethyl cyanoacetate, acetone, DMF-DMA |
| Number of Steps | Fewer steps (if precursor is available) | Multiple steps |
| Typical Yield | Generally high (70-90%) [1] | Moderate, varies with each step |
| Reagent Toxicity | High (POCl₃ is corrosive and toxic) | Moderate (DMF-DMA can be an irritant) |
| Scalability | Readily scalable | Can be more complex to scale up |
| Cost-Effectiveness | Can be higher due to precursor cost | Potentially more cost-effective due to cheaper starting materials |
Trustworthiness and Self-Validation
For both methodologies, the identity and purity of the synthesized this compound must be rigorously confirmed. Standard analytical techniques for validation include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (224.64 g/mol ). [2][1]* High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: The reported melting point is 58 °C. [2][4] Consistent and reproducible results from these analytical methods provide a self-validating system for the described protocols.
Conclusion
The choice of the optimal synthesis method for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling hazardous reagents.
-
Methodology 1 is a more direct and often higher-yielding route, provided the hydroxy precursor is accessible. It is well-suited for laboratory-scale synthesis where efficiency is a primary concern.
-
Methodology 2 offers a more fundamental approach, building the heterocyclic core from basic starting materials. This can be a more economical option for large-scale production, despite the multiple steps involved.
Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy that aligns with their specific research goals and resource constraints.
References
- LookChem. (n.d.). Cas 40108-12-1, this compound.
- Patsnap. (n.d.). Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone.
- Google Patents. (n.d.). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
Sources
A Comparative Analysis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate and Other Pyridine Derivatives in Bioassays: A Guide for Researchers
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of Ethyl 2-chloro-3-cyano-6-methylisonicotinate and other substituted pyridine derivatives, with a focus on their performance in anticancer, antimicrobial, and enzyme inhibition bioassays. While direct comparative data for this compound is limited, this guide synthesizes findings from structurally related compounds to provide valuable insights for researchers in drug discovery and development.
The 2-Chloro-3-cyanopyridine Scaffold: A Hub of Biological Activity
The 2-chloro-3-cyanopyridine core is a versatile building block in the synthesis of a wide array of biologically active molecules. The presence of the chloro and cyano groups offers multiple reaction sites for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.[2] Researchers have successfully utilized this scaffold to develop potent anti-inflammatory and anticancer agents.[2]
Comparative Performance in Anticancer Bioassays
The cytotoxicity of pyridine derivatives has been extensively evaluated against various cancer cell lines. The 3-cyanopyridine moiety, in particular, is a known pharmacophore that contributes to the anticancer properties of many compounds.
A study on a series of novel 3-cyanopyridine derivatives revealed significant cytotoxic activity against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), colon cancer (HCT-116), breast adenocarcinoma (MCF-7), and prostate cancer (PC-3).[3] Notably, the 2-chloro-3-cyanopyridine derivatives demonstrated promising activity, with some compounds exhibiting IC50 values in the low micromolar range. For instance, a 2-chloro-3-cyanopyridine derivative bearing a 4-methoxyphenyl group at the 6-position showed potent and selective activity against the HepG-2 cell line, with an IC50 value of 6.95 µM, which was more potent than the standard drug 5-fluorouracil (IC50 = 9.42 µM).[3] Another compound with a 4-chlorophenyl substituent at the 6-position displayed broad-spectrum activity against all four cell lines, with IC50 values ranging from 7.15 to 15.74 µM.[3]
These findings suggest that the substituents on the pyridine ring play a crucial role in determining the anticancer potency and selectivity. The presence of a halogen and a cyano group at the 2 and 3 positions, respectively, appears to be a key feature for cytotoxicity. Further modifications at the 6-position with various aryl groups can modulate this activity. While specific data for this compound is not available, its structural similarity to these active compounds suggests it could be a valuable candidate for anticancer screening.
Data Summary: Anticancer Activity of Substituted Pyridine Derivatives
| Compound Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-3-cyanopyridine | 6-(4-methoxyphenyl) | HepG-2 | 6.95 ± 0.34 | [3] |
| 2-Chloro-3-cyanopyridine | 6-(4-chlorophenyl) | HCT-116 | 7.15 ± 0.35 | [3] |
| 2-Chloro-3-cyanopyridine | 6-(4-chlorophenyl) | MCF-7 | 15.74 ± 0.78 | [3] |
| 2-Chloro-3-cyanopyridine | 6-(4-chlorophenyl) | PC-3 | 13.64 ± 0.67 | [3] |
| Pyridine-urea | N/A | MCF-7 | 0.11 - 1.93 | [4] |
| Pyridine-thiazole | N/A | HCT-116 | 0.57 - 7.8 | [5] |
Comparative Performance in Antimicrobial Bioassays
Pyridine derivatives have long been recognized for their antimicrobial properties. The quaternization of the pyridine nitrogen, for instance, is a common strategy to enhance antibacterial and antifungal activity.[6] The mechanism of action is often attributed to the interaction of the positively charged pyridinium ring with the negatively charged components of microbial cell membranes, leading to cell lysis.[6]
A study on substituted benzylidenehydrazinylpyridinium derivatives demonstrated that the length of the alkyl chain on the pyridinium nitrogen significantly influences antimicrobial activity.[6] Compounds with a 3-phenylpropyl chain exhibited the highest activity against Staphylococcus aureus, with the most active compound showing a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[6]
While this compound is not a pyridinium salt, its core structure is present in many antimicrobial agents. The electron-withdrawing nature of the chloro and cyano groups can influence the overall electronic properties of the molecule, which may impact its interaction with microbial targets. Further derivatization to introduce cationic moieties could be a promising strategy to develop potent antimicrobial agents based on this scaffold.
Data Summary: Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Substituents | Microorganism | MIC (µg/mL) | Reference |
| Pyridinium Salts | 3-phenylpropyl chain | Staphylococcus aureus | 4 | [6] |
| Pyridinium Salts | Benzyl, ethylphenyl groups | Staphylococcus aureus | >4 | [6] |
| Dodecanoic acid pyridines | N/A | Bacillus subtilis, S. aureus, E. coli | Good activity | [7] |
| Nicotinic acid benzylidene hydrazides | Nitro, dimethoxy groups | S. aureus, B. subtilis, E. coli, C. albicans | Most active in series | [7] |
Comparative Performance in Enzyme Inhibition Assays
The pyridine ring is a common feature in many enzyme inhibitors, targeting a wide range of enzymes involved in various diseases.[8] For example, pyridine-based compounds have been developed as inhibitors of kinases, cholinesterases, and carbonic anhydrases.[8][9][10]
A study on 2-amino-3-cyanopyridine derivatives as carbonic anhydrase (CA) inhibitors revealed that these compounds can effectively inhibit human CA I and II isoenzymes.[11] The most potent inhibitors had Ki values in the low micromolar range, with one compound exhibiting a Ki of 2.84 µM against hCA I and another showing a Ki of 2.56 µM against hCA II.[11] These findings highlight the potential of the 3-cyanopyridine scaffold in designing effective enzyme inhibitors. The ethyl isonicotinate moiety in this compound could potentially interact with the active site of various enzymes, and the overall substitution pattern makes it an interesting candidate for screening against a panel of enzymes.
Data Summary: Enzyme Inhibitory Activity of Pyridine Derivatives
| Compound Class | Target Enzyme | Inhibition (Ki or IC50) | Reference |
| 2-Amino-3-cyanopyridine | Carbonic Anhydrase I (hCA I) | Ki = 2.84 µM | [11] |
| 2-Amino-3-cyanopyridine | Carbonic Anhydrase II (hCA II) | Ki = 2.56 µM | [11] |
| Pyridine diamine | Acetylcholinesterase (EeAChE) | 73% inhibition at 9 µM | [9] |
| Imidazo[1,2-a]pyridine | c-Met kinase | 55.3% inhibition at 25 µM | [10] |
Experimental Protocols
Anticancer Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][12]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the broth microdilution method for MIC determination.
Enzyme Inhibition Assay: Carbonic Anhydrase
This assay measures the inhibition of carbonic anhydrase (CA) activity using a colorimetric method. [8] Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate (p-nitrophenyl acetate), and solutions of the test inhibitors.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the CA enzyme solution. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes. The rate of p-nitrophenol formation is monitored.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 or Ki value.
Caption: Workflow for a carbonic anhydrase inhibition assay.
Conclusion and Future Directions
The pyridine scaffold, particularly the 2-chloro-3-cyanopyridine core, represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds indicate that this class of molecules possesses significant potential in anticancer, antimicrobial, and enzyme inhibitory applications. The biological activity is highly dependent on the nature and position of the substituents on the pyridine ring, highlighting the importance of structure-activity relationship studies in guiding the design of more potent and selective compounds.
While direct biological data for this compound is currently lacking, its chemical structure suggests that it is a valuable candidate for screening in a variety of bioassays. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives based on this scaffold to fully explore its therapeutic potential.
References
- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate.
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts - MDPI.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - MDPI.
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega.
- Broth Microdilution | MI - Microbiology - University of Wisconsin-Madison.
- [Reference 6 not cited in text]
- [Reference 7 not cited in text]
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - MDPI.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC.
- [Reference 10 not cited in text]
- [Reference 11 not cited in text]
- [Reference 12 not cited in text]
- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH.
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed.
- [Reference 17 not cited in text]
- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate.
Sources
- 1. MTT (Assay protocol [protocols.io]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. atcc.org [atcc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Broth microdilution susceptibility testing. [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing Cross-Reactivity of Novel Compounds in Enzymatic Assays: A Case Study of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
Introduction: The Challenge of Specificity in Drug Discovery
In the quest for novel therapeutics, high-throughput screening (HTS) campaigns often identify numerous "hit" compounds that modulate the activity of a target enzyme. However, a significant portion of these initial hits are false positives, frequently categorized as Pan-Assay Interference Compounds (PAINS).[1][2][3][4] These molecules can produce misleading results through various mechanisms unrelated to specific binding at the enzyme's active site, such as forming aggregates that sequester the enzyme, interfering with the assay's detection technology, or reacting non-specifically with cellular components.[3][5][6]
Distinguishing a genuinely specific inhibitor from a promiscuous one is a critical, resource-defining step in any drug discovery pipeline.[7][8] Pursuing a non-specific compound leads to wasted time, effort, and capital, and can generate misleading biological data that confounds research programs.
This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of a novel compound, using Ethyl 2-chloro-3-cyano-6-methylisonicotinate as a representative case. This molecule, a substituted isonicotinate derivative, serves as a versatile building block for pharmaceuticals and agrochemicals, suggesting potential biological activity.[] However, without rigorous experimental evaluation, its specificity profile remains unknown.
Here, we will compare its hypothetical behavior to two well-characterized benchmarks:
-
Imatinib (Gleevec®): A highly specific tyrosine kinase inhibitor, representing the "gold standard" for a targeted therapeutic.[10][11]
-
Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases, serving as a classic example of a non-specific inhibitor.[1][12][13]
Through a structured, multi-stage experimental workflow, we will demonstrate how to de-risk a novel compound and build a robust data package to validate its potential as a specific enzymatic modulator.
The Experimental De-risking Workflow
A logical, phased approach is essential to efficiently characterize a novel compound. The goal is to move from broad, initial screening to detailed mechanistic studies, with decision gates at each step to determine whether the compound warrants further investigation.
Caption: A multi-phase workflow for characterizing novel enzyme inhibitors.
Phase 1: Primary Screening and IC50 Determination
The first step is to confirm that the test compound has activity against the primary enzyme of interest and to quantify its potency.
Protocol 1: Kinase Inhibition Assay (Example)
This protocol is designed for a typical serine/threonine or tyrosine kinase using a fluorescence-based readout.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for the target kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Stock: Dilute the target kinase in kinase buffer to a working concentration (e.g., 2X the final assay concentration).
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in kinase buffer (e.g., 2X final concentration).
-
Compound Dilutions: Prepare a serial dilution of this compound, Imatinib, and Staurosporine in 100% DMSO. Then, dilute these into the kinase buffer to create 10X final concentrations.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of 10X compound dilution to each well. Include "DMSO only" controls.
-
Add 12.5 µL of the 2X enzyme stock to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X Substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect product formation using an appropriate method (e.g., adding a detection reagent that measures the amount of ADP produced, such as ADP-Glo™).
-
Read the plate on a luminometer or fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO-only controls.
-
Plot percent inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Hypothetical Data & Interpretation
Table 1: Hypothetical IC50 Values against Target Kinase (e.g., Abl Kinase)
| Compound | IC50 (nM) | Interpretation |
| Imatinib (Specific Control) | 50 | Potent and specific inhibitor of the target kinase. Expected result. |
| Staurosporine (Promiscuous Control) | 5 | Very potent, as expected, but known to be non-selective. |
| This compound | 250 | Confirmed "hit" with moderate potency. Warrants further investigation. |
This initial result confirms our compound of interest is active. The moderate potency is a good starting point for a lead compound. Now, we must determine if this activity is specific.
Phase 2: Unmasking Promiscuity
This phase is designed to challenge the specificity of the compound. We will test it against a panel of unrelated enzymes and use specific assays to detect common promiscuous mechanisms.
Counter-Screening Against a Diverse Enzyme Panel
The most direct way to assess specificity is to test the compound against other enzymes. A good panel includes enzymes from different families (e.g., kinases, proteases, phosphatases) and even different kinases if the primary target is a kinase.
Table 2: Hypothetical Counter-Screening Results (% Inhibition at 10 µM)
| Compound | Target Kinase (Abl) | Related Kinase (Src) | Unrelated Kinase (PKC) | Serine Protease (Trypsin) |
| Imatinib (Specific Control) | >95% | 45% | <5% | <5% |
| Staurosporine (Promiscuous Control) | >95% | >95% | >95% | <10% |
| This compound | >95% | >90% | >85% | 60% |
-
Imatinib shows high specificity for its target family (Abl, with some activity on the related Src kinase) but no activity against unrelated enzymes. This is the desired profile.
-
Staurosporine inhibits all kinases potently, demonstrating its known promiscuity.[1]
-
This compound shows activity across multiple, unrelated enzymes. This is a significant red flag and strongly suggests a non-specific mechanism of action.
Investigating Aggregation-Based Inhibition
One of the most common mechanisms for promiscuous inhibition is the formation of colloidal aggregates in the assay buffer.[14][15] These aggregates nonspecifically adsorb and denature proteins, leading to apparent inhibition.[14][16] This can be easily tested.
Caption: Specific vs. Promiscuous (Aggregate-based) Inhibition.
Protocol 2: Detergent-Sensitivity Assay
This assay is a simple but powerful way to identify aggregation. Non-ionic detergents like Triton X-100 can disrupt the formation of colloidal aggregates, restoring enzyme activity.[16]
-
Procedure:
-
Follow the same procedure as the primary kinase assay (Protocol 1).
-
Run two parallel sets of plates.
-
To one set, add Triton X-100 to the kinase buffer to a final concentration of 0.01%.
-
The other set will not contain detergent.
-
Determine the IC50 values for the test compound in the presence and absence of detergent.
-
-
Data Analysis & Interpretation:
-
A "well-behaved," specific inhibitor should show no significant change in its IC50 value.
-
An aggregate-based inhibitor will show a dramatic increase (rightward shift) in its IC50 value in the presence of detergent, as the detergent prevents the inhibitory aggregates from forming.
-
Table 3: Hypothetical IC50 Shift in Detergent-Sensitivity Assay
| Compound | IC50 (nM) without Triton X-100 | IC50 (nM) with 0.01% Triton X-100 | Fold Shift | Interpretation |
| Imatinib (Specific Control) | 50 | 55 | 1.1x | Not an aggregator. |
| This compound | 250 | >20,000 | >80x | Strong evidence of aggregation-based inhibition. |
The massive fold shift for our test compound is a critical finding. It strongly suggests that the observed activity in the primary screen was not due to specific binding but rather an artifact of aggregation. This result, combined with the broad activity in the counter-screen, provides a compelling case to deprioritize this compound.
Conclusion and Recommendations
Based on our systematic evaluation, the initial hit, this compound, exhibits classic signs of a promiscuous, aggregate-based inhibitor. While it showed potency against the primary target, its activity was not specific, as demonstrated by the counter-screen panel. Crucially, the detergent-sensitivity assay revealed that its inhibitory mechanism is likely dependent on the formation of aggregates in solution.
Final Assessment:
-
Specificity: Poor. The compound inhibits multiple, unrelated enzymes.
-
Mechanism: Likely non-specific, driven by aggregation.
-
Recommendation: Deprioritize. This compound is a classic example of a "false positive" or PAINS molecule.[1][17] Further investment in optimizing this scaffold would be scientifically unsound and highly likely to fail.
This guide illustrates a fundamental principle in drug discovery: potency is meaningless without specificity. By employing a logical workflow with built-in control experiments and orthogonal assays, researchers can efficiently triage hits, identify problematic compounds early, and focus resources on developing genuinely promising therapeutic candidates.
References
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
- Tomohara, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 938-943. [Link]
- Wikipedia contributors. (2024). Pan-assay interference compounds. Wikipedia, The Free Encyclopedia. [Link]
- Cleveland Clinic. (2023). Protease Inhibitors. [Link]
- Hogan, A. M., et al. (2014). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of the American Chemical Society, 136(12), 4536-4546. [Link]
- Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. [Link]
- Tomohara, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
- News-Medical. (2021). Drugs Targeting Kinase Inhibitors. [Link]
- Tang, B., et al. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery. [Link]
- Healthline. (2023). HIV: Guide to Protease Inhibitors. [Link]
- LookChem. (n.d.).
- Callaix. (n.d.). Kinase Inhibitor Drugs. [Link]
- Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433-1438. [Link]
- de Medeiros, L. S., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences, 1(1), 1-2. [Link]
- Drugs.com. (n.d.). List of Protease inhibitors. [Link]
- Taylor & Francis Online. (n.d.). Pan-assay interference compounds – Knowledge and References. [Link]
- Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- Labiotech.eu. (2025).
- Drugs.com. (n.d.). List of Multikinase inhibitors. [Link]
- ResearchGate. (n.d.). Experimental workflow for efficient and thorough characterization of... | Download Scientific Diagram. [Link]
- ResearchGate. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors | Request PDF. [Link]
- Gapsys, V., et al. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Journal of Chemical Information and Modeling, 60(8), 4038-4047. [Link]
- Thompson, T. D., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9037-9041. [Link]
- Sridharan, S., et al. (2017). EnzFIND: Method to identify enzymes for promiscuous biochemical reactions.
- Owen, R. A., et al. (2014). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Chemical Biology, 9(3), 777-784. [Link]
- Coan, K. E., & Shoichet, B. K. (2017).
- Gapsys, V., et al. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study.
- de Almeida, T. C., et al. (2020). Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. Molecules, 25(15), 3530. [Link]
- ResearchGate. (2025). Erratum: Identification of selective inhibitors of uncharacterized enzymes by high-throughput screening with fluorescent activity-based probes. [Link]
- AssayQuant Technologies, Inc. (2022, August 1).
Sources
- 1. Staurosporine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. news-medical.net [news-medical.net]
- 11. labiotech.eu [labiotech.eu]
- 12. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
A Researcher's Guide to Reproducible Pyridine Synthesis: A Comparative Analysis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate and De Novo Construction Strategies
For researchers and professionals in drug development and medicinal chemistry, the synthesis of highly substituted pyridines is a cornerstone of molecular design. The reproducibility of these synthetic routes is paramount to ensuring consistent production of target compounds for further investigation. This guide provides an in-depth technical comparison of two distinct approaches for the synthesis of functionalized pyridines: the use of the versatile building block, Ethyl 2-chloro-3-cyano-6-methylisonicotinate, and a common de novo construction strategy, the one-pot, four-component reaction.
Introduction: The Central Role of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in a vast array of pharmaceuticals and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding contribute to its frequent appearance in biologically active molecules. The precise substitution pattern on the pyridine ring is critical for modulating a compound's efficacy, selectivity, and pharmacokinetic properties. Consequently, reliable and reproducible methods for the synthesis of specifically substituted pyridines are in high demand.
This guide will explore the experimental intricacies of two methodologies. The first leverages the reactivity of this compound, a pre-functionalized pyridine, for further elaboration. The second builds the pyridine ring from acyclic precursors in a single step. By examining the underlying principles, experimental protocols, and performance of each, this guide aims to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.
Method 1: Functionalization of a Pre-formed Pyridine Ring Using this compound
This compound is a valuable starting material due to its inherent reactivity, which stems from the presence of an electron-withdrawing cyano group and the pyridine nitrogen. These features render the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This allows for the direct introduction of a variety of substituents, making it an attractive intermediate for library synthesis.
The Causality Behind the Reactivity
The SNAr reaction on 2-chloropyridines is facilitated by the ability of the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. The electron-withdrawing nature of the ring nitrogen and the additional cyano group at the 3-position significantly enhances the electrophilicity of the carbon bearing the chlorine atom, thereby promoting the reaction.[3]
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: A generalized workflow for the nucleophilic aromatic substitution on this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 2-anilino-3-cyano-6-methylisonicotinate
To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added the desired amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-substituted pyridine.
Method 2: De Novo Pyridine Synthesis via a One-Pot, Four-Component Reaction
An alternative and highly convergent approach to synthesizing polysubstituted pyridines is the de novo construction of the ring from simple, acyclic precursors. The one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate is a powerful method for producing 2-amino-3-cyanopyridine derivatives.[4] This method offers the advantage of rapidly generating molecular complexity from readily available starting materials.
The Underlying Synthetic Strategy
This multicomponent reaction proceeds through a cascade of interconnected reactions, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, and an enamine formation from the ketone and ammonia (derived from ammonium acetate). A subsequent Michael addition, followed by cyclization and aromatization, leads to the final pyridine product. The efficiency of this process lies in the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation.
Experimental Workflow: One-Pot, Four-Component Synthesis
Caption: A generalized workflow for the one-pot, four-component synthesis of 2-amino-3-cyanopyridines.
Detailed Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,6-diphenylpyridine
A mixture of benzaldehyde (1.0 eq), acetophenone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5-2.0 eq) is subjected to heating in a suitable solvent (e.g., ethanol, acetic acid) or under solvent-free conditions.[4] The use of a catalyst, such as copper nanoparticles on charcoal, can enhance the reaction efficiency.[4][5] The reaction can also be accelerated using microwave irradiation. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solid product often precipitates. The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the desired 2-amino-3-cyanopyridine. Further purification can be achieved by recrystallization.
Performance Comparison: A Head-to-Head Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic strategies. The data for the de novo synthesis is a representative range compiled from multiple sources employing various catalysts and conditions.[4][5] The data for the SNAr reaction is based on typical outcomes for nucleophilic substitution on activated chloropyridines.
| Feature | Method 1: SNAr on this compound | Method 2: De Novo Four-Component Synthesis |
| Starting Material Complexity | Moderately complex, pre-functionalized pyridine | Simple, readily available acyclic precursors |
| Convergence | Linear synthesis | Convergent synthesis |
| Typical Yields | Good to excellent (often >80%) | Good to excellent (70-95%)[4][5] |
| Reaction Time | Several hours to overnight | Can be rapid (minutes to a few hours), especially with microwave heating[6] |
| Reproducibility | Generally high, but can be sensitive to base and solvent choice | Can be sensitive to catalyst, stoichiometry, and reaction conditions |
| Scope of Diversity | Dependent on the availability of diverse nucleophiles | High, allows for variation at three positions on the pyridine ring |
| Purification | Often requires chromatographic purification | Product often precipitates, simplifying purification |
| Atom Economy | Lower, as a chlorine atom and a proton are lost | Higher, as most atoms from the starting materials are incorporated into the product |
Discussion and Recommendations
The choice between utilizing a pre-functionalized building block like this compound and a de novo multicomponent synthesis depends heavily on the specific research goals and available resources.
For rapid library synthesis with a focus on varying a single substituent , the SNAr approach with this compound is often a highly effective strategy. The predictability of the reaction and the generally high yields make it a reliable method. However, the need for purification by chromatography can be a bottleneck in high-throughput settings.
For the construction of diverse pyridine scaffolds with variations at multiple positions , the one-pot, four-component synthesis is a powerful and atom-economical choice. The ability to generate complex products from simple starting materials in a single step is a significant advantage. The frequent precipitation of the product from the reaction mixture simplifies purification, which is a key consideration for scalability and reproducibility. However, optimizing the reaction conditions for a new set of substrates may require some initial effort.
Conclusion: Ensuring Reproducibility in Pyridine Synthesis
Both the functionalization of this compound and the de novo four-component synthesis are robust and valuable methods for accessing highly substituted pyridines. Understanding the mechanistic underpinnings and the practical aspects of each protocol is crucial for achieving reproducible results. By carefully considering the desired substitution pattern, the required scale, and the available purification capabilities, researchers can select the most appropriate synthetic strategy to advance their research and development efforts.
References
- Khalifeh, R., & Ghamari, M. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(4), 758-765.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Gholinejad, M., et al. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate.
- Karimi, H., et al. (2018). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis, 8(3), 269-276.
- Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(8), 9477-9495.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Inoue, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800.
- Scifinder. (2025). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions.
- YouTube. (2019). nucleophilic aromatic substitutions.
Sources
- 1. Buy this compound | 40108-12-1 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. [PDF] A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Substituted Isonicotinate Inhibitors: A Technical Guide for Drug Discovery Professionals
The isonicotinate scaffold, a pyridine-4-carboxylate structure, is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[1] Its inherent chemical properties, combined with the potential for diverse substitutions, allow for the meticulous crafting of potent and selective inhibitors against a wide array of biological targets. This guide provides an in-depth comparative analysis of substituted isonicotinate inhibitors, focusing on structure-activity relationships (SAR), experimental evaluation methodologies, and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Strategic Advantage of the Isonicotinate Core in Inhibitor Design
The isonicotinate moiety offers a unique combination of features that make it an attractive starting point for inhibitor design. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylate group can form crucial ionic or hydrogen bonds with target proteins. Furthermore, the aromatic ring is capable of engaging in π-stacking interactions. The true power of this scaffold, however, is realized through the strategic placement of various substituents on the pyridine ring, which can profoundly modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Decoding the Impact of Substitution Patterns on Inhibitory Activity
The art and science of designing potent isonicotinate inhibitors lie in understanding the nuanced effects of different substituents at various positions on the pyridine ring.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a substituted isonicotinate and its biological activity is a critical aspect of drug design. For instance, in the development of anticancer agents, the type, number, and position of substituents on the aromatic ring of isoniazid derivatives have been shown to be critical factors for their cytotoxic activity.[2] Studies have revealed that the presence of a hydroxyl group, particularly at the ortho-position of a connected benzene ring, plays a significant role in the anticancer efficacy of these compounds.[2]
In the context of targeting Aurora-A kinase, a key regulator of cell cycle progression, isonicotinoyl-pyrazol-thiazolidinone derivatives have shown promise.[3] The pyrazole group in these compounds is thought to mimic the adenine ring of ATP, thereby inhibiting the kinase by competing for its binding site.[3] This highlights how the isonicotinate scaffold can be integrated into larger molecular frameworks to achieve specific inhibitory functions.
Rigorous Experimental Evaluation of Isonicotinate Inhibitors
To ascertain the therapeutic potential of novel substituted isonicotinate inhibitors, a systematic and robust experimental evaluation is indispensable. This involves a suite of assays to quantify their inhibitory potency, selectivity, and mechanism of action.
Table 1: Comparative Inhibitory Activity of Substituted Isonicotinates Against Aurora-A Kinase (Hypothetical Data)
| Compound ID | Substitution on Phenyl Ring (Thiazolidinone Moiety) | IC50 (µM) |
| IZN-PYR-01 | Unsubstituted | 1.52 |
| IZN-PYR-02 | 4-Chloro | 0.88 |
| IZN-PYR-03 | 4-Methoxy | 0.22 |
| IZN-PYR-04 | 2,4-Dichloro | 0.18 |
This data is illustrative and based on trends observed in published literature.[3]
The hypothetical data in Table 1 illustrates the profound impact of substitution on the inhibitory potency of isonicotinate-based compounds. The introduction of a methoxy group at the para-position of the phenyl ring (IZN-PYR-03) and the presence of two chloro substituents (IZN-PYR-04) significantly enhance the inhibitory activity against Aurora-A kinase when compared to the unsubstituted analog (IZN-PYR-01).[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of substituted isonicotinate compounds against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Substituted isonicotinate inhibitors (solubilized in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Serially dilute the isonicotinate inhibitors in DMSO and dispense them into the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase enzyme and its specific substrate to the wells containing the compounds.
-
Initiation: Start the reaction by adding ATP. It is often crucial to use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase to ensure accurate determination of inhibitor potency.[4]
-
Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.
-
Detection: Terminate the kinase reaction and measure the remaining ATP using a luminescence-based assay. A highly active kinase will consume more ATP, resulting in a lower light signal.[5]
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity.[5] Normalize the data and plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Rationale for Experimental Design: The use of a luminescence-based assay that measures ATP consumption provides a robust and high-throughput method for screening kinase inhibitors.[5] Standardizing the ATP concentration relative to the Km of the kinase is essential for obtaining comparable IC50 values across different studies.[4]
Visualizing the Experimental Workflow
Caption: A streamlined workflow for an in vitro kinase inhibition assay.
Unraveling the Mechanism of Action: The Case of Isoniazid
A deep understanding of the mechanism of action is paramount for the rational design of improved inhibitors. Isoniazid, a cornerstone in tuberculosis treatment, serves as an excellent example.[6] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7][8]
Once activated, isoniazid is converted into reactive species, including an isonicotinic acyl radical.[7] This radical then covalently binds to NAD(P)+, forming adducts that potently inhibit the enoyl-acyl carrier protein reductase (InhA).[6][9] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[6][7]
Visualizing the Isoniazid Activation and Inhibition Pathway
Caption: The mechanism of action of the antituberculosis drug isoniazid.
Future Perspectives and Conclusion
Substituted isonicotinates remain a highly promising and versatile scaffold for the development of novel inhibitors targeting a wide range of diseases. Future research will likely focus on the synthesis and biological evaluation of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.[10][11][12][13] The integration of computational docking studies and advanced in vitro and in vivo models will undoubtedly accelerate the discovery of the next generation of isonicotinate-based therapeutics.[3] A thorough understanding of the principles outlined in this guide will be instrumental for scientists and researchers dedicated to advancing this exciting field of drug discovery.
References
- What is the mechanism of Isoniazid? - Patsnap Synapse. (2024-07-17).
- New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - NIH.
- Mechanism of action of Isoniazid - ChemicalBook. (2022-03-25).
- Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2016-11-01).
- Isoniazid - Wikipedia.
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
- Biochemical Kinase Assays | Thermo Fisher Scientific - US.
- Kinase assays | BMG LABTECH. (2020-09-01).
- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024-05-30).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12).
- Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues - MDPI.
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - NIH.
- Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC - NIH.
- Isonicotinate | C6H4NO2- | CID 3963005 - PubChem - NIH.
- Synthesis of isomelamines and isocyanurates and their biological evaluation - PubMed.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC - PubMed Central.
- Article - Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors - Digital Repository.
- KEGG PATHWAY Database.
- Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions - MDPI.
- (PDF) Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors - ResearchGate. (2025-10-10).
Sources
- 1. Isonicotinate | C6H4NO2- | CID 3963005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 8. Isoniazid - Wikipedia [en.wikipedia.org]
- 9. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues [mdpi.com]
- 11. Synthesis of isomelamines and isocyanurates and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of Ethyl 2-chloro-3-cyano-6-methylisonicotinate Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery. In the realm of heterocyclic chemistry, polysubstituted pyridines such as Ethyl 2-chloro-3-cyano-6-methylisonicotinate and its derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.[1] This guide provides an in-depth comparison of the primary analytical techniques employed to elucidate and confirm the intricate structures of these valuable compounds.
The precise arrangement of the chloro, cyano, methyl, and ethyl isonicotinate substituents on the pyridine core dictates the molecule's physicochemical properties and its potential biological activity. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of research programs. Therefore, a multi-faceted analytical approach is not just recommended but essential for definitive structural verification.
This guide will navigate the principles, experimental considerations, and expected outcomes for the structural elucidation of this compound derivatives, leveraging data from closely related analogs where specific data for the title compound is not publicly available. We will delve into the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and the unequivocal power of Single-Crystal X-ray Diffraction.
The Analytical Arsenal: A Head-to-Head Comparison
Each analytical technique provides a unique piece of the structural puzzle. While some methods offer insights into the connectivity and electronic environment of atoms, others provide definitive proof of the three-dimensional arrangement in the solid state. The choice of technique, or more often the combination thereof, is dictated by the specific questions being asked and the nature of the sample.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Connectivity of atoms, electronic environment of nuclei, number of unique protons and carbons. | Provides detailed information about the molecular skeleton and the relative positions of substituents. Non-destructive. | Can be complex to interpret for highly substituted systems. May not distinguish between certain isomers without advanced 2D techniques. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Rapid and simple technique for identifying key chemical bonds (e.g., C=O, C≡N, C-Cl). | Provides limited information on the overall molecular structure. Can be ambiguous for complex molecules with many functional groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, elemental composition (with high resolution MS). | Highly sensitive, provides the molecular formula and clues about structural motifs through fragmentation. | Isomeric and isobaric compounds can be difficult to distinguish. Fragmentation patterns can be complex to interpret. |
| Single-Crystal X-ray Diffraction | Unambiguous three-dimensional molecular structure, bond lengths, bond angles, and crystal packing. | Provides the "gold standard" for structural confirmation.[2] | Requires a suitable single crystal, which can be challenging to obtain. The determined structure is for the solid state, which may differ from the solution-state conformation. |
Delving Deeper: Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signals that overlap with those of the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex spectra of polysubstituted aromatics.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio and the relaxation delay to allow for full magnetization recovery between scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Broadband decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]
-
2D NMR Experiments (if necessary): For unambiguous assignment, especially in cases of signal overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[5]
For a compound like this compound, the following signals are anticipated in the ¹H and ¹³C NMR spectra:
¹H NMR:
-
Aromatic Region (δ 7.0-9.0 ppm): A single proton signal for the hydrogen atom on the pyridine ring. Its chemical shift will be influenced by the surrounding electron-withdrawing groups (chloro and cyano) and the electron-donating methyl group.
-
Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 1.0-4.5 ppm), characteristic of an ethyl ester.
-
Methyl Group: A singlet for the methyl group attached to the pyridine ring, typically in the range of δ 2.0-3.0 ppm.
¹³C NMR:
-
Aromatic & Cyano Carbons (δ 100-160 ppm): Six distinct signals for the carbon atoms of the pyridine ring and the cyano group. The chemical shifts will be highly dependent on the substituents.
-
Carbonyl Carbon (δ 160-180 ppm): A signal for the ester carbonyl carbon.
-
Ethyl Group Carbons: Two signals for the CH₂ and CH₃ carbons of the ethyl group.
-
Methyl Group Carbon: A signal for the methyl group carbon attached to the pyridine ring.
Diagram: Logical Workflow for NMR-Based Structure Elucidation
Caption: Workflow for structural confirmation using NMR spectroscopy.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and straightforward technique that identifies the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR - Attenuated Total Reflectance) or as a thin film.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2220 | Medium |
| C=O (Ester) | 1750 - 1735 | Strong |
| C-O (Ester) | 1300 - 1000 | Strong |
| Aromatic C=C and C=N | 1600 - 1450 | Medium to Strong |
| C-H (Aromatic) | 3100 - 3000 | Weak to Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C-Cl | 800 - 600 | Medium to Strong |
The presence of these key bands provides strong evidence for the proposed structure. For instance, the sharp, strong absorption around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[6]
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.[7] High-resolution mass spectrometry (HRMS) can even determine the elemental composition of the molecule and its fragments with high accuracy.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (224.64 for C₁₀H₉ClN₂O₂). The presence of a chlorine atom will result in an isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Expected fragmentation pathways for this compound could include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or the chlorine atom.
Diagram: Key Analytical Techniques for Structural Confirmation
Caption: Interrelation of analytical techniques for structural elucidation.
Single-Crystal X-ray Diffraction: The Definitive Answer
When an unambiguous determination of the three-dimensional structure is required, single-crystal X-ray diffraction is the ultimate tool.[1] This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
-
Crystal Growth: The most critical and often challenging step is growing a single crystal of suitable size and quality. This can be achieved through various methods, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, and the atomic positions are refined to obtain a final, highly accurate molecular model.
A successful X-ray crystallographic analysis of an this compound derivative would provide a detailed 3D model of the molecule, confirming the substitution pattern on the pyridine ring and the conformation of the ethyl ester group. This data serves as the ultimate proof of structure, against which the results from other spectroscopic methods can be validated.
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound derivatives, and indeed any novel compound, relies on the intelligent application and interpretation of a suite of analytical techniques. While NMR provides the foundational map of the molecular framework, IR and MS offer rapid and valuable confirmation of key structural features. For ultimate certainty and a detailed understanding of the molecule's three-dimensional architecture, single-crystal X-ray diffraction stands as the definitive method.
By employing these techniques in a complementary and synergistic manner, researchers can confidently elucidate the structures of complex molecules, paving the way for further advancements in drug discovery and materials science. This rigorous approach to structural characterization is not merely a procedural formality but a fundamental pillar of scientific integrity.
References
- Oreate AI. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Oreate AI. (2025). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society (Resumed), 450-454.
- University of California, Santa Cruz. (n.d.). IR Tables.
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- National Institutes of Health. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1783–1795.
- Florence, A. J., & Shankland, N. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 165-187). Royal Society of Chemistry.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- National Center for Biotechnology Information. (n.d.). Ethyl isonicotinate. PubChem.
- Graz University of Technology. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography.
- University of California, Los Angeles. (n.d.). IR Absorption Table.
- National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. NIST Chemistry WebBook.
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1982). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 7(1), 75-81.
- National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. NIST Chemistry WebBook.
- SpectraBase. (n.d.). Isonicotinic acid, ethyl ester.
- LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- LibreTexts. (2023).
- ResearchGate. (2009). Crystal structures of 2- and 3-cyanopyridine. Journal of Molecular Structure, 938(1-3), 133-138.
- National Institutes of Health. (2015). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- ResearchGate. (2015). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Journal of Molecular Structure, 1081, 316-325.
- LibreTexts. (2023).
- University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
- ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
- Net-Com. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate.
- Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 869-877.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- KPU Pressbooks. (n.d.). 6.
- MDPI. (n.d.). Supplementary Information.
- LibreTexts. (2023).
- National Institutes of Health. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 8(1), 17099.
- ResearchGate. (2008). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. Journal of Molecular Structure, 875(1-3), 30-38.
Sources
- 1. Buy this compound | 40108-12-1 [smolecule.com]
- 2. Ethyl-2-chloro-3-cyano-6-methylisonicotinate , 95% , 40108-12-1 - CookeChem [cookechem.com]
- 3. Structural insights into target DNA recognition and cleavage by the CRISPR-Cas12c1 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rcsb.org [rcsb.org]
- 7. synchem.de [synchem.de]
A Senior Application Scientist's Guide to Benchmarking Ethyl 2-chloro-3-cyano-6-methylisonicotinate in Anticancer Drug Discovery
This guide provides an in-depth comparative analysis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate and its analogs as potential anticancer agents. We will explore the structure-activity relationships of this class of compounds, benchmark their performance against a known standard, and provide detailed experimental protocols for researchers in oncology and drug development.
Introduction: The Promise of the Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a privileged scaffold for designing molecules that can interact with biological targets with high affinity and specificity. Within the vast landscape of pyridine derivatives, cyanopyridines have emerged as a particularly promising class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3]
This compound, with its strategically placed chloro, cyano, and methyl groups, represents a versatile building block for the synthesis of novel therapeutic agents.[4][5] The chloro and cyano moieties are particularly noteworthy as they offer reactive handles for further chemical modifications, allowing for the creation of diverse compound libraries for drug screening.[6] Preliminary data suggests that compounds with similar structures may interact with key biological pathways involved in cancer progression, making this scaffold a compelling starting point for anticancer drug discovery.[6]
This guide will focus on benchmarking the cytotoxic potential of pyridine derivatives related to this compound against the well-established anticancer drug, Doxorubicin. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, validated protocols for their evaluation.
The Rationale for Comparison: Establishing a Performance Baseline
To objectively assess the potential of any new chemical entity, it is crucial to benchmark its performance against a "gold standard." In the context of anticancer drug discovery, Doxorubicin is a widely used chemotherapeutic agent with a well-understood mechanism of action.[7] By comparing the cytotoxic effects of novel pyridine derivatives to Doxorubicin, we can gain valuable insights into their relative potency and potential therapeutic window.
For this guide, we will focus on a comparative analysis of a representative 3-cyanopyridine derivative, herein referred to as Compound 7h , which has been synthesized and evaluated for its anticancer activity against the MCF-7 breast cancer cell line.[1] This compound shares the core cyanopyridine scaffold with this compound and provides a valuable case study for understanding the structure-activity relationships within this class.
Quantitative Performance Analysis: A Head-to-Head Comparison
The following table summarizes the in vitro cytotoxic efficacy of Compound 7h and other related pyridine derivatives compared to the standard-of-care chemotherapeutic agent, Doxorubicin, in the MCF-7 human breast adenocarcinoma cell line.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7h | MCF-7 | 1.89 | [1] |
| Compound 8f | MCF-7 | 1.69 | [1] |
| Doxorubicin | MCF-7 | ~0.4 - 1.93 | [1][3] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of cell viability in vitro.
These results indicate that Compound 7h and its analog 8f exhibit potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar range, comparable to the standard reference drug, Doxorubicin.[1]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of cyanopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[8] For instance, in a series of 3-cyanopyridine derivatives, the presence of a 3-pyridyl moiety at the 6-position (as in Compound 7h) was found to be crucial for its potent anticancer activity.[1] This is likely due to the ability of the pyridyl nitrogen to form key hydrogen bond interactions within the active site of its biological target, which for many cyanopyridines is a protein kinase.[9][10]
The chloro and cyano groups in this compound are expected to significantly influence its biological activity. The electron-withdrawing nature of these groups can modulate the electronic properties of the pyridine ring, affecting its ability to interact with target proteins. Furthermore, the chloro group at the 2-position is a known leaving group in nucleophilic aromatic substitution reactions, providing a convenient handle for the synthesis of a diverse range of analogs with potentially improved potency and selectivity.[6]
Experimental Protocols: A Blueprint for Benchmarking
To ensure the scientific integrity and reproducibility of our findings, we present detailed, step-by-step methodologies for the key experiments cited in this guide.
Synthesis of Cyanopyridine Derivatives
The synthesis of cyanopyridine derivatives often involves a one-pot multicomponent reaction, which is an efficient and atom-economical approach to generating molecular diversity.[1]
Workflow for the Synthesis of Cyanopyridine Derivatives
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. [7]2. Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (Doxorubicin) in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations. [7]3. Incubation: Incubate the plates for 48 to 72 hours. [7]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [11]5. Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [7]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting the cell viability against the compound concentration. [7]
In Vitro Kinase Inhibition Assay
Given that many pyridine derivatives exert their anticancer effects through kinase inhibition, an in vitro kinase assay is essential for mechanistic studies. [9][10] Workflow for a Luminescence-Based Kinase Assay
Caption: A generalized workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Protocol:
-
Prepare Reagents: Prepare solutions of the kinase, a suitable substrate, ATP, and the test inhibitor. [3]2. Kinase Reaction: In a 96-well plate, add the test inhibitor at various concentrations to the kinase solution and incubate briefly. Initiate the reaction by adding the ATP and substrate mixture. Incubate at 30°C for a defined period (e.g., 60 minutes). [3]3. ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal. [3]4. Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value. [3]
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates that cyanopyridine derivatives, such as Compound 7h, hold significant promise as anticancer agents, with potencies comparable to the established drug Doxorubicin. The versatile chemistry of the pyridine scaffold, particularly the reactivity of the chloro and cyano groups in molecules like this compound, offers a rich platform for the design and synthesis of novel, more potent, and selective anticancer drugs.
Future research should focus on the synthesis and biological evaluation of a focused library of analogs based on the this compound scaffold. By systematically modifying the substituents on the pyridine ring, researchers can further elucidate the structure-activity relationships and optimize the pharmacological properties of this promising class of compounds. In vitro kinase inhibition assays will be instrumental in identifying the specific molecular targets of these compounds, paving the way for their development as targeted cancer therapeutics.
References
- Roche. (n.d.). MTT Assay Protocol. [Link]
- Hassan, A. S., et al. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. European Journal of Medicinal Chemistry, 134, 357-365. [Link]
- Abdelazeem, N. M., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity. [Link]
- El-Damasy, A. K., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19781–19796. [Link]
- El-Naggar, M., et al. (2018).
- LookChem. (n.d.).
- Wu, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. [Link]
- Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(10), 2221-2232. [Link]
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]
- Al-Warhi, T., et al. (2025). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Results in Chemistry, 8, 101455. [Link]
- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- Journal of Molecular Structure. (2024).
- International Journal of Current Research and Review. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [Link]
- ResearchGate. (n.d.). Graph showing comparison between the IC50 (concentration at 50% cell death)
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]
- RSC Advances. (2025). Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. [Link]
- The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. [Link]
- Mao, Y., et al. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13, 1067833. [Link]
- Indian Journal of Pharmaceutical Sciences. (2014). Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. [Link]
- MDPI. (2022).
- Molecules. (2018).
- Bentham Science. (2021). Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. [Link]
- Semantic Scholar. (2021).
Sources
- 1. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 40108-12-1 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
A Comparative Guide to the In Silico and In Vitro Activity of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
In the landscape of modern drug discovery and development, the journey of a novel chemical entity from concept to clinic is both arduous and resource-intensive. Central to this process is the iterative cycle of design, prediction, synthesis, and testing. This guide provides a comprehensive comparative analysis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate, a substituted pyridine derivative, examining its predicted biological activity through in silico computational methods against its measured efficacy in in vitro laboratory assays. While specific experimental data for this exact molecule is not extensively published, this guide will leverage data from closely related isonicotinate and cyanopyridine analogs to provide a robust predictive and comparative framework for researchers, scientists, and drug development professionals.
Introduction to this compound: A Multifunctional Scaffold
This compound belongs to the isonicotinate class of compounds, which are esters of isonicotinic acid (pyridine-4-carboxylic acid). This structural motif is a well-established pharmacophore present in numerous therapeutic agents. The subject molecule is characterized by several key functional groups that are anticipated to dictate its chemical reactivity and biological interactions: a chloro group at the 2-position, a cyano group at the 3-position, a methyl group at the 6-position, and an ethyl ester at the 4-position. These substituents create a unique electronic and steric profile that can be exploited for targeted drug design.
The presence of both electron-withdrawing (chloro, cyano) and electron-donating (methyl) groups, along with a hydrogen bond acceptor (the ester carbonyl), suggests the potential for diverse biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory effects, as observed in related pyridine derivatives.[1][2][3]
In Silico Assessment: Predicting Biological Potential
In silico methods provide a rapid and cost-effective approach to predict the biological activity and pharmacokinetic properties of a molecule before committing to its synthesis and laboratory testing. For this compound, a combination of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction would form the cornerstone of its computational evaluation.
Molecular Docking: Unveiling Potential Protein Targets
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and interaction patterns. Given the structural similarities of our target compound to known bioactive molecules, several potential protein targets can be hypothesized.
For instance, isonicotinic acid hydrazide (isoniazid) is a cornerstone drug for tuberculosis, targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[4][5] Molecular docking studies on isonicotinoyl hydrazide derivatives have consistently shown favorable binding energies and interactions within the InhA active site.[5][6][7] It is plausible that this compound could also exhibit affinity for this or other microbial enzyme targets.
A hypothetical docking workflow for this compound against a bacterial target like DNA gyrase or a viral protease would involve the following steps:
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Target Selection and Preparation: A protein target of interest (e.g., E. coli DNA gyrase B, PDB ID: 1KZN) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the defined active site of the protein.
-
Analysis of Results: The predicted binding energies (in kcal/mol) and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) are analyzed to assess the potential of the compound as an inhibitor.
Diagram: Molecular Docking Workflow
A simplified workflow for in silico molecular docking.
QSAR and ADME Predictions
QSAR models correlate the chemical structure of compounds with their biological activity. For a novel compound like this compound, its activity can be predicted based on models built from datasets of structurally similar cyanopyridine or isonicotinate derivatives.[8] These models often consider descriptors such as lipophilicity (logP), electronic properties, and steric parameters.
ADME predictions are crucial for assessing the drug-likeness of a compound. Web-based tools like SwissADME can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.[9]
Table 1: Predicted Physicochemical and ADME Properties of this compound (Hypothetical)
| Property | Predicted Value | Implication |
| Molecular Weight | 224.64 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | ~2.5 | Good balance for cell permeability and solubility |
| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability |
| Hydrogen Bond Acceptors | 4 | Favorable for oral bioavailability |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Reduced potential for CNS side effects |
In Vitro Evaluation: Validating Computational Predictions
In vitro assays are essential to confirm the biological activities predicted by computational models. Based on the activities of related compounds, a screening cascade for this compound would likely focus on its antimicrobial and anticancer potential.
Antimicrobial Activity Screening
The presence of the chloro and cyano groups on the pyridine ring is a common feature in many antimicrobial agents.[1][2] Therefore, a primary in vitro screen would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Diagram: In Vitro Antimicrobial Testing Workflow
A schematic of the in vitro MIC assay workflow.
Anticancer Activity Screening
Numerous cyanopyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases like PIM-1 and receptor tyrosine kinases such as VEGFR-2 and HER-2.[10][11] A preliminary assessment of the anticancer potential of this compound would involve cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Table 2: Hypothetical Comparative Activity Data
| Compound Class | Biological Target | In Silico Binding Affinity (kcal/mol) | In Vitro Activity (IC50/MIC) |
| Isonicotinoyl Hydrazides | InhA (M. tuberculosis) | -7.0 to -9.0 | 0.5 - 5 µM |
| Cyanopyridine Derivatives | PIM-1 Kinase | -8.0 to -10.0 | 0.1 - 2 µM |
| This compound (Predicted) | Bacterial/Kinase Target | -7.5 to -9.5 | 0.5 - 10 µM |
Synthesis and Conclusion: Bridging the Gap Between Prediction and Reality
The ultimate validation of the predicted activities of this compound lies in its chemical synthesis and subsequent in vitro and in vivo testing. The comparison of in silico predictions with actual experimental data is a critical feedback loop in the drug discovery process. Discrepancies between predicted and observed activities can provide valuable insights into the limitations of the computational models and can guide the design of next-generation analogs with improved potency and selectivity.
References
- Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. - PubMed. URL
- Molecular Docking Study on Some Isonicotinoyl Hydrazide Derivatives as Potential Inhibitors of COVID- 19 - Letters in Applied NanoBioScience. URL
- Influence of pyridyl nitrogen's position and hydrogen bonding interactions on antibacterial activities investigated by in vitro and in silico - NIH. URL
- Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candid
- Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates - ResearchG
- Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - RSC Publishing. URL
- Synthesis of 4,6-Diphenyl-3-cyanopyridine Derivatives Based on 3D-QSAR: Unveiling Their Potential as Survivin Protein Inhibitors - ResearchG
- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. URL
- Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. URL
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. URL
- Comparative Docking Analysis of Nicotinic Acid Derivatives: A Guide for Drug Discovery Professionals - Benchchem. URL
- Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues - MDPI. URL
- Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold - Taylor & Francis Online. URL
- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. URL
- Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - ResearchG
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. URL
- Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. III. Impact of modifications to the macrocycle isobutyryl ester position - PubMed. URL
- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul
- Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbam
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. URL
- Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation | Request PDF - ResearchG
- Virtual combinatorial library design, synthesis and in vitro anticancer assessment of -2-amino-3-cyanopyridine deriv
- 2-Chloro-3-cyanopyridine - Jubilant Ingrevia. URL
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google P
Sources
- 1. Influence of pyridyl nitrogen’s position and hydrogen bonding interactions on antibacterial activities investigated by in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-chloro-3-cyano-6-methylisonicotinate Analogs in Anticancer Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of Ethyl 2-chloro-3-cyano-6-methylisonicotinate, a heterocyclic scaffold with significant potential in medicinal chemistry. While direct and comprehensive SAR studies on this specific molecule are limited in publicly available literature, this guide synthesizes data from closely related 3-cyanopyridine derivatives to provide actionable insights for the design of novel therapeutic agents, particularly in the realm of oncology.
The 3-cyanopyridine core is a recognized privileged structure in drug discovery, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound itself is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, with its chloro and cyano groups offering reactive handles for chemical modification.[2] This guide will explore how substitutions at various positions on this scaffold, drawing from published data on analogous compounds, can modulate biological activity, with a focus on anticancer and kinase inhibitory effects.
Deciphering the Structure-Activity Landscape of 3-Cyanopyridine Analogs
The biological activity of 3-cyanopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Analysis of publicly available data on analogous series of compounds reveals key trends that can guide the rational design of more potent and selective agents.
Insights from Anticancer Screening Against HEPG2 Liver Cancer Cells
A study on a series of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives provides valuable SAR insights.[1] Although the core differs slightly from our target molecule (a 2-oxo group instead of a 2-chloro group), the data on substitutions at the 1, 4, and 6-positions of the pyridine ring are highly relevant. The antitumor activity of these compounds was evaluated against the HEPG2 human liver carcinoma cell line.
| Compound ID | R (Position 1) | Ar (Position 4) | R' (Position 6) | IC50 (µM) against HEPG2[1] |
| 5a | H | Phenyl | 2-oxo-2H-chromen-3-yl | 42.8 |
| 5b | H | 4-Chlorophenyl | 2-oxo-2H-chromen-3-yl | 31.5 |
| 5c | H | 4-Methoxyphenyl | 2-oxo-2H-chromen-3-yl | 1.46 |
| 5d | H | Furan-2-yl | 2-oxo-2H-chromen-3-yl | 7.08 |
From this data, several key SAR observations can be made:
-
Influence of the 4-Aryl Substituent: A clear electronic effect is observed at the 4-position. The presence of an electron-donating methoxy group on the phenyl ring (compound 5c ) leads to a dramatic increase in potency compared to an unsubstituted phenyl ring (5a ) or an electron-withdrawing chloro group (5b ). This suggests that electron-rich substituents at this position are favorable for activity against HEPG2 cells. The furan-2-yl substituent in compound 5d also confers significant potency, indicating that heteroaromatic rings are well-tolerated and can contribute positively to the activity.
-
The 6-Position Substituent: The bulky 2-oxo-2H-chromen-3-yl group at the 6-position appears to be a favorable feature for the observed anticancer activity in this series.
Kinase Inhibition: Targeting PIM-1 with 3-Cyanopyridine Scaffolds
Another relevant study focuses on 3-cyanopyridine derivatives as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival.[3] This provides SAR insights from a different biological target and highlights the versatility of the 3-cyanopyridine scaffold.
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | IC50 (µM) against MCF-7[3] | PIM-1 Kinase Inhibition IC50 (µM)[3] |
| 7h | OH | Naphthyl | 3-pyridyl | 1.89 | 0.283 |
| 8f | NH2 | Phenyl | 2-naphthyl | 1.69 | 0.58 |
Key SAR takeaways from this series include:
-
Substituents at the 2-Position: Both hydroxyl (7h ) and amino (8f ) groups at the 2-position are compatible with potent activity. In the context of our target molecule, this suggests that replacing the 2-chloro group with other hydrogen bond donors or acceptors could be a fruitful avenue for optimization.
-
Aromatic Groups at the 4- and 6-Positions: The presence of bulky aromatic and heteroaromatic groups at the 4- and 6-positions (naphthyl, phenyl, pyridyl) is a common feature of these potent PIM-1 inhibitors. This indicates that these positions can accommodate large substituents, which likely engage in important interactions within the kinase active site.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research and the development of novel analogs, this section provides detailed, step-by-step methodologies for the synthesis of 3-cyanopyridine derivatives and for the evaluation of their anticancer activity, based on protocols described in the cited literature.
General Synthesis of Substituted 3-Cyanopyridine Derivatives
The synthesis of 3-cyanopyridine scaffolds can be achieved through various multi-component reactions. A common and efficient method is the reaction of an α,β-unsaturated carbonyl compound with a cyanoacetamide derivative.[1][4]
Step-by-Step Synthesis Protocol:
-
Preparation of the α,β-Unsaturated Intermediate: An appropriate aldehyde or ketone is reacted with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst (e.g., piperidine, triethylamine) in a suitable solvent like ethanol or DMF. The reaction mixture is typically stirred at room temperature or heated to reflux to yield the corresponding α,β-unsaturated compound.
-
Cyclization to form the Pyridine Ring: The purified α,β-unsaturated intermediate is then reacted with a cyanoacetamide derivative (e.g., 2-cyano-N'-(1-phenylethylidene)acetohydrazide) in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Diagram of a Representative Synthetic Workflow:
Caption: General synthetic scheme for substituted 3-cyanopyridines.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., HEPG2, MCF-7) are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 48 hours). A control group of cells is treated with the vehicle (DMSO) alone.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
Diagram of the MTT Assay Workflow:
Caption: Workflow for determining anticancer activity using the MTT assay.
Conclusion and Future Directions
This guide has synthesized the available structure-activity relationship data for analogs closely related to this compound, providing a framework for the rational design of novel anticancer agents. The key takeaways suggest that modifications at the 2, 4, and 6-positions of the 3-cyanopyridine scaffold significantly impact biological activity. Specifically, electron-donating groups at the 4-position and bulky aromatic substituents at the 4- and 6-positions appear to be beneficial for anticancer and kinase inhibitory activities, respectively.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs. This would involve:
-
Variation at the 6-position: Replacing the methyl group with a range of alkyl, aryl, and heteroaryl substituents to probe the steric and electronic requirements at this position.
-
Modification of the 2-chloro group: Substituting the chloro atom with other halogens, as well as with amino, hydroxyl, and methoxy groups, to explore the impact of hydrogen bonding and electronic effects at this position.
-
Alteration of the ethyl ester: Hydrolyzing the ester to the corresponding carboxylic acid or converting it to various amides to investigate the role of this group in target engagement and pharmacokinetic properties.
By systematically exploring the chemical space around this promising scaffold, it is anticipated that new and potent therapeutic candidates can be identified and developed.
References
- Al-Ghorbani, M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 1-13. [Link]
- Khan, M. A., et al. (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. Molecules, 18(3), 3227-3240. [Link]
- Khan, M. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3227-3240. [Link]
- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9046-9063. [Link]
- Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121. [Link]
- Abdelgawad, M. A., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210834. [Link]
- Marchetti, F., et al. (2019). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 24(7), 1353. [Link]
- Das, U., et al. (2016). SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Research, 6(10), 6667-6676. [Link]
- El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
- LookChem. (n.d.).
- Khalaf, H. S., et al. (2025). Cyanopyridine-based anticancer agents. Chem Biodivers. [Link]
- Singh, P., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. ACS Omega, 8(20), 17877-17887. [Link]
- El-Tayeb, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-847. [Link]
- Tighadouini, S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. International Journal of Molecular Sciences, 25(16), 8820. [Link]
Sources
- 1. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 2-chloro-3-cyano-6-methylisonicotinate
As a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds, Ethyl 2-chloro-3-cyano-6-methylisonicotinate (CAS No. 40108-12-1) is a staple in many research and development laboratories.[1][2] However, its chemical structure—containing both a chlorinated pyridine ring and a cyano group—necessitates a rigorous and informed approach to its disposal. Improper handling of this compound can lead to significant safety hazards and regulatory non-compliance.
This guide provides a direct, operational plan for the safe handling and disposal of this compound, grounded in established chemical safety principles and regulatory frameworks. Our objective is to empower researchers to manage this chemical waste stream with confidence, ensuring both personal safety and environmental stewardship.
Hazard Profile and Core Safety Rationale
Understanding the specific hazards inherent to this compound is the foundation of its safe management. The molecule's functionality dictates the required disposal pathway.
-
Chlorinated Organic Compound: Halogenated organic compounds are often persistent in the environment and can form hazardous byproducts, such as hydrogen chloride, upon improper incineration.[3][4] Therefore, they must be segregated into a specific "halogenated waste" stream for disposal via high-temperature incineration under controlled conditions.[3]
-
Cyano Functional Group: The presence of the nitrile (-C≡N) group classifies this compound as a cyanide-containing substance. Cyanide wastes are acutely toxic and are strictly regulated under the Resource Conservation and Recovery Act (RCRA).[5] The primary danger is the potential for acidification, which can liberate highly toxic hydrogen cyanide (HCN) gas.[5]
These dual classifications make segregation and avoidance of chemical incompatibility the most critical aspects of its disposal.
Table 1: Chemical and Hazard Profile
| Property | Value | Source |
| CAS Number | 40108-12-1 | [1][6][7] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1][2] |
| Appearance | Off-white solid | [8] |
| Melting Point | ~58 °C | [1][2] |
| GHS Hazard Statement | H302: Harmful if swallowed | [2] |
| Legacy Hazard Codes | Xi: Irritant | [1][7] |
| Legacy Risk Phrases | R20/21/22: Harmful by inhalation, in contact with skin and if swallowedR36/37/38: Irritating to eyes, respiratory system and skin | [1][7] |
The Cardinal Rule: Segregation and Containment
The cornerstone of safe disposal is preventing this compound from interacting with incompatible materials. The workflow below illustrates the mandatory segregation logic that must be followed from the point of generation.
Caption: Waste Segregation and Incompatibility Diagram.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing the waste from the moment of its generation to its final hand-off for disposal. Adherence to these steps is mandatory for compliance and safety.
Part A: Waste Collection in the Laboratory
-
Select the Proper Container:
-
Label the Container Correctly Before Use:
-
Federal and local regulations require specific labeling. The label must clearly state the words "Hazardous Waste ".[10][11]
-
List the full chemical name: "This compound ". If it is in a solvent, list all components and their approximate percentages.
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for "Harmful").[11]
-
Place the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]
-
-
Deposit Waste:
-
Carefully transfer the chemical waste into the labeled container.
-
Dispose of any contaminated materials (e.g., weighing paper, pipette tips, gloves) in the same container.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[12]
-
Keep the container closed at all times except when adding waste.
-
Part B: Managing Spills and Decontamination
In the event of a spill, immediate and correct action is crucial.
-
Alert and Isolate: Immediately alert personnel in the area. If the spill is significant, evacuate the immediate vicinity.
-
Don PPE: Wear appropriate personal protective equipment, including double-nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain and Absorb:
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Working from the outside in, carefully collect the absorbed material using spark-proof tools.
-
-
Dispose of Cleanup Material: Place all contaminated absorbent and cleaning materials into the designated hazardous waste container for this compound.
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. All wipes used for decontamination must also be placed in the hazardous waste container.
Part C: Final Disposal Arrangements
-
Store for Pickup: Ensure the waste container is securely sealed and properly labeled. Store it in your lab's designated SAA until it is collected.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal vendor.
-
Ultimate Destruction: Be aware that the final disposal method for this category of waste will be high-temperature incineration.[3] This process is designed to break down the chlorinated and cyanated components into simpler, treatable gases, which are scrubbed to prevent atmospheric pollution.[3][4]
Prohibited Actions: What You Must Never Do
-
NEVER pour this compound down the drain. This is illegal and poses a severe risk of environmental contamination and toxic gas release.[9]
-
NEVER dispose of this chemical in the regular trash, even in small quantities.
-
NEVER mix this waste with acids or acidic waste streams. This can cause a rapid release of lethal hydrogen cyanide gas.[5]
-
NEVER mix this waste with non-halogenated solvents. Doing so contaminates the non-halogenated waste stream, making it unsuitable for solvent recovery and dramatically increasing disposal costs.[13]
By adhering to this structured disposal plan, you ensure that your handling of this compound waste is safe, compliant, and scientifically sound, protecting yourself, your colleagues, and the environment.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- ETHYL 2-CHLORO-3-CYANO-6-METHYLISONICOTIN
- Buy Ethyl 2-chloro-3-cyano-6-methylisonicotin
- Laboratory Waste Management: The New Regulations.
- Process for Disposal of Chlorinated Organic Residues.
- Proper disposal of chemicals. Sciencemadness Wiki.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- ETHYL 2-CHLORO-3-CYANO-6-METHYLISONICOTIN
- Process for the incineration of chlorinated organic materials.
- Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety.
- Toxicological Profile for Cyanide.
- ethyl 2-chloro-3-cyano-6-methylisonicotin
- This compound CAS#: 40108-12-1.
Sources
- 1. Cas 40108-12-1,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 40108-12-1 [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | 40108-12-1 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound CAS#: 40108-12-1 [m.chemicalbook.com]
- 9. danielshealth.com [danielshealth.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. ethz.ch [ethz.ch]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-chloro-3-cyano-6-methylisonicotinate
As a key intermediate in the development of novel pharmaceuticals and agrochemicals, Ethyl 2-chloro-3-cyano-6-methylisonicotinate (CAS 40108-12-1) is a compound of significant interest in many research and development labs.[1][2] Its molecular structure, featuring a substituted pyridine ring with chloro and cyano functional groups, dictates its reactivity and, critically, its hazard profile.[2] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure the safe handling of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.
Core Hazard Profile & Risk Assessment
Understanding the "why" behind PPE selection begins with a clear-eyed assessment of the chemical's intrinsic hazards. While a comprehensive toxicological profile is not widely published, the available safety data and the known risks associated with its functional groups provide a solid basis for a conservative safety posture.
The compound is classified as harmful if swallowed and is a known irritant to the skin, eyes, and respiratory system.[1][2][3] The presence of the cyano group necessitates caution, as related compounds can pose significant toxicity risks. From a practical standpoint, the primary exposure routes of concern during typical laboratory operations are inhalation of the powdered solid, dermal contact with the solid or solutions, and ocular exposure from splashes.
Table 1: Hazard Summary for this compound
| Hazard Type | Classification & Statement | Source |
| GHS Classification | H302: Harmful if swallowed | [2][4] |
| H410: Very toxic to aquatic life with long lasting effects | [4] | |
| Legacy Hazard Codes | Xi: Irritant | [1][3] |
| Legacy Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed | [1][3] |
| R36/37/38: Irritating to eyes, respiratory system, and skin | [1][3] | |
| Legacy Safety Statements | S26: In case of contact with eyes, rinse immediately and seek medical advice | [1][3] |
| S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection | [1][3] |
A Task-Based Framework for PPE Selection
The level of required PPE is not static; it must be adapted to the specific task and the associated risk of exposure. Below are protocols for common laboratory procedures.
Procedure 1: Handling Solids (e.g., Weighing, Aliquoting)
This task presents a significant risk of inhaling fine particulates and dermal exposure from handling containers. All operations involving the solid compound must be performed within a certified chemical fume hood or a powder containment hood.
Step-by-Step PPE Protocol:
-
Primary Engineering Control: Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Hand Protection: Don two pairs of nitrile gloves ("double-gloving"). This practice is crucial as it provides a buffer; if the outer glove becomes contaminated, it can be removed without exposing the skin.
-
Body Protection: A clean, long-sleeved laboratory coat, fully fastened, is mandatory.
-
Eye Protection: Wear chemical splash goggles that provide a full seal around the eyes. Standard safety glasses are insufficient as they do not protect against airborne powders.
Procedure 2: Preparing Solutions (e.g., Dissolving in Solvents)
This operation introduces a splash hazard and the potential for vapor inhalation, depending on the solvent's volatility.
Step-by-Step PPE Protocol:
-
Primary Engineering Control: All solution preparations must occur within a chemical fume hood.
-
Hand Protection: Wear chemical-resistant gloves. While nitrile is a good general-purpose choice, glove compatibility must be verified against the specific solvent being used. For extended work or with aggressive solvents, consider heavier-duty gloves like neoprene or butyl rubber.[5]
-
Body Protection: Continue to wear a fully fastened lab coat. For volumes greater than 1 liter, the addition of a chemical-resistant apron worn over the lab coat is a prudent measure to protect against splashes.[6]
-
Eye & Face Protection: Chemical splash goggles are the minimum requirement. When handling larger volumes where the risk of a significant splash is higher, a full-face shield worn over the goggles is required.[7]
The Logic of PPE Selection: A Decision Workflow
The choice of PPE should be an active, logical process, not a passive habit. The following diagram illustrates a self-validating decision workflow for handling this chemical.
Caption: PPE selection workflow based on task assessment.
Emergency & Disposal Protocols
Proper planning extends to knowing how to react in an emergency and how to manage waste safely.
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Spill: For a small spill within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). Collect the material using non-sparking tools into a designated, labeled hazardous waste container.[8] Do not allow the material to enter drains, as it is very toxic to aquatic life.[4]
PPE Doffing and Disposal
The process of removing PPE is a critical control point to prevent cross-contamination.
-
Remove the outer pair of gloves.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat or apron, turning it inside out as you roll it off.
-
Remove the inner pair of gloves, peeling them off without touching the outer surface.
-
Wash hands thoroughly with soap and water.
All disposable PPE contaminated with this compound must be disposed of as hazardous chemical waste. The chemical itself and any solutions must be collected in a clearly labeled, sealed container for disposal by a certified waste management provider, in accordance with all local, state, and federal regulations.[4]
References
- Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega - ACS Publications. (2023).
- Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed. (n.d.).
- Cas 40108-12-1,this compound | lookchem. (n.d.).
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC - NIH. (n.d.).
- Personal Protective Equipment: Helping to Reduce Isocyanate Exposure - Composites One. (n.d.).
- Personal Protective Equipment | US EPA. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2007).
- This compound | 40108-12-1 - ChemicalBook. (2023).
- Ethyl-2-chloro-3-cyano-6-methylisonicotinate , 95% , 40108-12-1 - CookeChem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- Personal Protective Equipment - safeusediisocyanates.eu. (n.d.).
- Buy this compound | 40108-12-1 - Smolecule. (2023).
- UNIT 7: Personal Protective Equipment - CTAHR. (n.d.).
- PI28/PI061: Personal Protective Equipment for Handling Pesticides - University of Florida. (2019).
- Pyridine, alkyl derivatives: Human health tier II assessment. (2015).
- Methyl 2-chloro-6-methylisonicotinate - CymitQuimica. (2023).
- Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.).
- This compound CAS#: 40108-12-1 • ChemWhat. (n.d.).
- This compound CAS#: 40108-12-1 - ChemicalBook. (n.d.).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 40108-12-1 [smolecule.com]
- 3. This compound CAS#: 40108-12-1 [amp.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. compositesone.com [compositesone.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
